molecular formula C6H6FNO B1446438 6-Fluoro-3-hydroxy-2-methylpyridine CAS No. 1227577-28-7

6-Fluoro-3-hydroxy-2-methylpyridine

Cat. No.: B1446438
CAS No.: 1227577-28-7
M. Wt: 127.12 g/mol
InChI Key: LVEWKQXJKBPDBK-UHFFFAOYSA-N
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Description

6-Fluoro-3-hydroxy-2-methylpyridine is a useful research compound. Its molecular formula is C6H6FNO and its molecular weight is 127.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-2-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c1-4-5(9)2-3-6(7)8-4/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVEWKQXJKBPDBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoro-3-hydroxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-3-hydroxy-2-methylpyridine, a substituted pyridine derivative, represents a molecule of significant interest within the landscape of medicinal chemistry and drug discovery. The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[1][2] The strategic introduction of a fluorine atom can profoundly influence a molecule's physicochemical properties, such as lipophilicity and basicity (pKa), which in turn can enhance its pharmacokinetic and pharmacodynamic profile.[3] This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed experimental protocols for their determination, offering a valuable resource for researchers engaged in its synthesis, characterization, and application.

Chemical Identity and Structure

IUPAC Name: 6-fluoro-2-methylpyridin-3-ol CAS Number: 1227577-28-7[4] Molecular Formula: C₆H₆FNO[4] Molecular Weight: 127.12 g/mol [4] Chemical Structure:

Chemical structure of this compound

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount in drug development, influencing everything from formulation and administration to absorption, distribution, metabolism, and excretion (ADME). While experimental data for this compound is not extensively available in the public domain, a combination of data from suppliers and predictive models provides a foundational understanding of its characteristics.

PropertyValueData TypeSignificance in Drug Development
Physical State SolidExperimentalImpacts handling, formulation (e.g., for solid dosage forms), and dissolution rate.
Melting Point No data available-A key indicator of purity and crystal lattice energy, affecting solubility and stability.
Boiling Point 289.4 ± 35.0 °CPredictedRelevant for purification by distillation and assessing thermal stability.
Density 1.251 ± 0.06 g/cm³PredictedImportant for formulation design and manufacturing processes.
pKa 5.26 ± 0.10PredictedGoverns the ionization state at physiological pH, which critically affects solubility, permeability, and receptor binding.
Solubility No data available-A crucial determinant of bioavailability; poor solubility is a major challenge in drug development.

Experimental Determination of Physicochemical Properties

To provide a practical framework for researchers, this section details established, self-validating protocols for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly accurate and reproducible method for determining the melting point and purity of a crystalline solid. It measures the difference in heat flow between the sample and a reference as a function of temperature.

Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.

  • Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a temperature at least 25°C below the expected melting point.

    • Ramp the temperature at a controlled rate, typically 5-10°C/min.

    • The endotherm peak in the resulting thermogram corresponds to the melting transition. The onset of this peak is generally reported as the melting point.

  • Data Analysis: The melting point is determined from the onset of the melting endotherm. The peak shape and area can also provide information about the sample's purity.

DSC_Workflow A Weigh 1-3 mg of sample into DSC pan B Hermetically seal the pan A->B C Place sample and reference pans in DSC cell B->C D Equilibrate cell below expected melting point C->D E Ramp temperature at a controlled rate (e.g., 10°C/min) D->E F Record heat flow vs. temperature E->F G Analyze thermogram to determine melting point (onset of endotherm) F->G

DSC workflow for melting point determination.
Solubility Determination by the Shake-Flask Method

Rationale: The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[5] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sample Collection and Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are included. The concentration of the dissolved compound is then determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Quantification: The solubility is calculated by comparing the analytical response of the saturated solution to a calibration curve prepared from known concentrations of the compound.

Solubility_Workflow A Add excess solid to solvent in a vial B Seal and agitate at constant temperature for 24-48h A->B C Allow solid to settle or centrifuge B->C D Withdraw an aliquot of the supernatant C->D E Analyze concentration by HPLC or LC-MS D->E F Calculate solubility from calibration curve E->F

Shake-flask method for solubility determination.
pKa Determination by UV-Vis Spectroscopy

Rationale: The pKa of a compound with a UV-active chromophore can be determined by measuring the change in its UV-Vis absorbance spectrum as a function of pH. The ionization of the hydroxyl group on the pyridine ring will alter the electronic structure and thus the absorbance profile.

Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or water).

  • Buffer Preparation: Prepare a series of buffers with a range of pH values that bracket the expected pKa of the compound.

  • Sample Preparation: Add a small, constant volume of the stock solution to each buffer to create a series of solutions with the same total compound concentration but different pH values.

  • Spectral Acquisition: Record the UV-Vis spectrum for each solution over an appropriate wavelength range.

  • Data Analysis: Identify a wavelength where the absorbance of the ionized and unionized forms of the molecule differs significantly. Plot the absorbance at this wavelength against the pH of the solutions. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected Features:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl group protons, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the fluoro, hydroxyl, and methyl substituents. The hydroxyl proton signal may be broad and its chemical shift can be concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each of the six unique carbon atoms in the molecule. The chemical shifts will be characteristic of their electronic environment, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant.

  • ¹⁹F NMR: The fluorine NMR spectrum will exhibit a single signal, providing a sensitive probe of the fluorine's local environment.

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time may be necessary.

  • ¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine NMR spectrum.

  • 2D NMR (Optional but Recommended): For complete structural assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals.

Infrared (IR) Spectroscopy

Expected Features: The IR spectrum will show characteristic absorption bands for the functional groups present:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C-H stretch: Bands in the 2850-3000 cm⁻¹ region for the methyl group and in the 3000-3100 cm⁻¹ region for the aromatic C-H bonds.

  • C=C and C=N stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

  • C-F stretch: A strong absorption band typically in the 1000-1300 cm⁻¹ region.

Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

  • Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

  • Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

  • Spectral Acquisition: Collect the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Background Correction: A background spectrum of the empty ATR crystal should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Expected Features:

  • Electron Ionization (EI): The mass spectrum under EI conditions is expected to show a molecular ion peak (M⁺) at m/z 127. The fragmentation pattern will be indicative of the molecule's structure, with potential losses of a methyl group, a fluorine atom, or other small neutral fragments.[6]

  • Electrospray Ionization (ESI): In positive ion mode, the spectrum will likely show a protonated molecular ion ([M+H]⁺) at m/z 128.

Protocol for Electron Ionization Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7]

  • Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The abundance of each ion is measured, and the data is presented as a mass spectrum.

Significance in Drug Discovery

The unique combination of a hydroxyl group, a methyl group, and a fluorine atom on a pyridine ring makes this compound a valuable scaffold in drug discovery. The hydroxyl group can act as a hydrogen bond donor and acceptor, crucial for target binding. The methyl group can provide steric bulk and influence binding pocket interactions. The fluorine atom can modulate the pKa of the pyridine nitrogen and the hydroxyl group, enhance metabolic stability by blocking sites of oxidation, and improve membrane permeability.[3] These properties make this and related fluorinated pyridinols promising starting points for the synthesis of novel therapeutic agents targeting a wide range of diseases.[8]

References

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Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 6-Fluoro-3-hydroxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. Substituted pyridines are a class of heterocyclic compounds of immense interest due to their prevalence in pharmaceuticals and agrochemicals. Among these, 6-fluoro-3-hydroxy-2-methylpyridine represents a molecule with a unique substitution pattern that is anticipated to confer specific biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the unambiguous determination of the molecular structure of such compounds in solution.

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a simple listing of data, this document delves into the theoretical underpinnings of the observed and predicted spectral features, offering insights into the causal relationships between the molecular structure and its NMR manifestation. The protocols described herein are designed to be self-validating, ensuring that researchers can confidently apply these methodologies in their own laboratories to obtain high-quality, reproducible data.

Theoretical Framework: The Influence of Substituents on the Pyridine Ring

The chemical shifts and coupling constants in the NMR spectra of this compound are dictated by the electronic effects of its three substituents: a fluorine atom, a hydroxyl group, and a methyl group, all attached to the pyridine core.

  • Fluorine (-F): As a highly electronegative atom, fluorine exerts a strong inductive electron-withdrawing effect (-I), which generally deshields nearby protons and carbons, shifting their signals downfield. Furthermore, the fluorine atom possesses lone pairs of electrons that can participate in resonance, leading to a +M (mesomeric) effect, which can influence the electron density at the ortho and para positions. The most significant feature of a fluorine substituent in NMR is its spin-spin coupling with neighboring ¹H and ¹³C nuclei, providing invaluable structural information.

  • Hydroxyl (-OH): The hydroxyl group is a strong π-donor (+M effect) and a moderate σ-acceptor (-I effect). Its net effect is typically electron-donating, leading to an upfield shift (shielding) of the signals of ortho and para protons and carbons. The chemical shift of the hydroxyl proton itself is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

  • Methyl (-CH₃): The methyl group is a weak electron-donating group through induction (+I effect) and hyperconjugation. This generally leads to a slight shielding (upfield shift) of the ring protons and carbons.

The interplay of these electronic effects in this compound results in a unique and predictable NMR fingerprint.

Predicted ¹H and ¹³C NMR Spectral Data

Based on the established principles of substituent effects and analysis of related pyridine derivatives, the following ¹H and ¹³C NMR data are predicted for this compound.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to exhibit three distinct signals for the aromatic protons, one for the methyl protons, and one for the hydroxyl proton. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-47.0 - 7.3Doublet of doublets (dd)³J(H4-H5) ≈ 8-9 Hz, ⁴J(H4-F6) ≈ 1-2 HzThis proton is ortho to the hydroxyl group and meta to the fluorine, leading to a relatively upfield position. It will be split by the adjacent H-5 proton and show a smaller long-range coupling to the fluorine.
H-56.7 - 7.0Doublet of doublets (dd)³J(H5-H4) ≈ 8-9 Hz, ³J(H5-F6) ≈ 5-7 HzThis proton is meta to the hydroxyl group and ortho to the fluorine, resulting in a significantly upfield shift. It will be split by the adjacent H-4 proton and show a larger three-bond coupling to the fluorine.
-CH₃2.3 - 2.5Singlet (s)-The methyl group at the 2-position is expected to resonate in this typical range for a methyl group on a pyridine ring.
-OH5.0 - 9.0Broad singlet (br s)-The chemical shift of the hydroxyl proton is highly variable and dependent on experimental conditions. It is often broad due to chemical exchange.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will display six distinct signals for the pyridine ring carbons and one for the methyl carbon. The presence of the fluorine atom will induce C-F coupling, which is a key diagnostic feature.

Carbon Predicted Chemical Shift (δ, ppm) Coupling to Fluorine (J, Hz) Rationale
C-2150 - 155³J(C2-F6) ≈ 3-5 HzThis carbon is attached to the methyl group and is meta to the fluorine, resulting in a downfield shift and a small C-F coupling.
C-3145 - 150⁴J(C3-F6) ≈ 1-3 HzAttached to the hydroxyl group, this carbon will be significantly deshielded. A very small long-range C-F coupling may be observed.
C-4115 - 120³J(C4-F6) ≈ 5-7 HzThis carbon is para to the fluorine and ortho to the hydroxyl group, leading to a relatively upfield position. It will exhibit a three-bond C-F coupling.
C-5110 - 115²J(C5-F6) ≈ 15-20 HzThis carbon is ortho to the fluorine, resulting in a significant two-bond C-F coupling and an upfield shift due to the fluorine's +M effect.
C-6160 - 165¹J(C6-F6) ≈ 230-250 HzDirectly bonded to the fluorine, this carbon will be the most downfield and exhibit a large one-bond C-F coupling, a hallmark of a C-F bond.
-CH₃15 - 20-The methyl carbon is expected in this typical upfield region.

Experimental Protocols

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following detailed experimental workflow is recommended.

I. Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of the purified compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.[1][2][3][4]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for polar compounds containing hydroxyl groups as it can slow down the proton exchange, sometimes allowing for the observation of coupling to the -OH proton.[5] Chloroform-d (CDCl₃) or methanol-d₄ are other common alternatives.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1][2][4][6] Gently swirl or vortex the vial to ensure complete dissolution.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3][4]

  • Internal Standard: For precise chemical shift referencing, although the residual solvent peak can be used, adding a small amount of an internal standard like tetramethylsilane (TMS) for organic solvents is best practice.[1]

II. NMR Data Acquisition

The following parameters are recommended for a standard 400 or 500 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm.

  • Pulse Width: A 30° or 45° pulse angle is typically used to balance signal intensity and relaxation delays.[7][8]

  • Acquisition Time: 2-4 seconds to ensure good digital resolution.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64 scans are usually sufficient for a sample of this concentration.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) enhancement (e.g., 'zgpg30' on Bruker instruments).[9]

  • Spectral Width: Approximately 220-250 ppm, centered around 110-120 ppm.[8][10]

  • Pulse Width: A 30° pulse angle is recommended to mitigate T₁ relaxation effects and improve quantitation.[10]

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds. A longer delay is necessary for quaternary carbons to fully relax.

  • Number of Scans: 1024-4096 scans, or more, may be required due to the low natural abundance of the ¹³C isotope.

  • Temperature: 298 K (25 °C).

III. Data Processing and Analysis
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the resulting spectrum to obtain pure absorption lineshapes. Perform an automatic baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C) or the TMS signal to 0 ppm.[11]

  • Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H spectrum to determine the relative number of protons.

  • Analysis of Coupling Patterns: Analyze the multiplicities and measure the coupling constants (J-values) to establish the connectivity between nuclei.

  • Software: Utilize specialized NMR data processing software such as Mnova, TopSpin, or NMRium for efficient and accurate analysis.[12][13][14]

Visualization of Molecular Structure and NMR Workflow

To aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-50 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer load Load Sample into NMR Spectrometer transfer->load setup Set Up Experiment (¹H or ¹³C Parameters) load->setup acquire Acquire FID setup->acquire process Fourier Transform, Phasing, Baseline Correction acquire->process reference Reference Spectrum process->reference analyze Peak Picking, Integration, Coupling Analysis reference->analyze

Caption: Experimental workflow for NMR analysis.

Conclusion

This technical guide provides a comprehensive, predictive, and methodological framework for the ¹H and ¹³C NMR analysis of this compound. By understanding the fundamental principles of substituent effects and adhering to rigorous experimental protocols, researchers can confidently elucidate the structure of this and other similarly substituted pyridine derivatives. The predicted spectral data, detailed methodologies, and clear visualizations serve as a valuable resource for scientists engaged in the synthesis and characterization of novel chemical entities, ultimately accelerating the pace of discovery in drug development and related fields.

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  • Boston University. (n.d.). Basic NMR Concepts. Retrieved from [Link]

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • Defense Technical Information Center. (1989). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • University of Wisconsin-Madison. (2020, May 4). Optimized Default 13C Parameters. Retrieved from [Link]

  • Edgar, M., et al. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Magnetic Resonance in Chemistry, 57(8), 445–452.
  • Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

  • Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. Retrieved from [Link]

  • YouTube. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. Retrieved from [Link]

  • Gerig, J. T., & Reinheimer, J. D. (1970). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 52(6), 3146–3150.
  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865–877.

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An In-Depth Technical Guide to the Mass Spectrometry of 6-Fluoro-3-hydroxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Fluoro-3-hydroxy-2-methylpyridine is a substituted pyridine derivative of increasing interest within pharmaceutical and agrochemical research. Its unique combination of a fluorinated pyridine core, a hydroxyl group, and a methyl substituent presents distinct analytical challenges and opportunities. Mass spectrometry (MS) stands as a cornerstone technique for the structural elucidation, identification, and quantification of this and related compounds. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, rooted in fundamental principles and practical applications for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is paramount for method development in mass spectrometry.

PropertyValueSource
Molecular Formula C₆H₆FNO[1][2]
Molecular Weight 127.12 g/mol [2]
Chemical Structure

PubChem CID: 74889043
Key Structural Features Pyridine ring, fluorine atom, hydroxyl group, methyl group[1]

The presence of a basic pyridine nitrogen, an acidic hydroxyl group, and an electronegative fluorine atom dictates the ionization behavior and fragmentation patterns of the molecule.

Ionization Techniques for this compound Analysis

The choice of ionization technique is critical and depends on the sample matrix, the desired level of structural information, and the required sensitivity.

Electron Ionization (EI)

Electron Ionization (EI) is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV).[3][4] This high energy leads to extensive and reproducible fragmentation, providing a detailed fingerprint for structural elucidation.[3]

Causality behind this choice: EI is well-suited for volatile and thermally stable compounds, often coupled with Gas Chromatography (GC). Given the relatively low molecular weight of this compound, GC-MS with EI is a primary technique for its analysis, especially for purity assessment and identification of unknown related impurities. The resulting fragmentation is invaluable for confirming the core structure.

Chemical Ionization (CI)

Chemical Ionization (CI) is a "soft" ionization technique that uses a reagent gas (e.g., methane, isobutane, or ammonia) to ionize the analyte through proton transfer or adduction.[3] This results in significantly less fragmentation than EI, typically preserving the molecular ion or producing a protonated molecule ([M+H]⁺).[3]

Causality behind this choice: When the molecular ion is not readily observed in EI spectra due to extensive fragmentation, CI is an excellent alternative to confirm the molecular weight of the compound. For this compound, this would be crucial to ascertain the intact molecular species.

Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar and thermally labile molecules in solution.[4] It generates ions by applying a high voltage to a liquid stream, creating an aerosol of charged droplets.[4]

Causality behind this choice: ESI is the premier choice for coupling with Liquid Chromatography (LC-MS). The polar nature of the hydroxyl group and the basicity of the pyridine nitrogen in this compound make it an excellent candidate for positive-ion ESI, where it will readily form [M+H]⁺ ions. This approach is highly sensitive and suitable for quantification in complex biological or environmental matrices.

Atmospheric Pressure Chemical Ionization (APCI)

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that is well-suited for less polar compounds that are not efficiently ionized by ESI. It utilizes a corona discharge to ionize the solvent, which then transfers charge to the analyte.[4]

Causality behind this choice: For analyses where the mobile phase is less polar, or if the analyte is derivatized to reduce its polarity, APCI can offer better ionization efficiency and sensitivity compared to ESI.

Predicted Fragmentation Pathways

The fragmentation of pyridine derivatives in mass spectrometry is well-documented and typically involves characteristic losses from the ring system.[5] For this compound, the fragmentation will be directed by the interplay of its functional groups.

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion (M⁺˙) at m/z 127 is expected. Key fragmentation pathways would likely include:

  • Loss of a hydrogen radical (•H): From the methyl or hydroxyl group, leading to an [M-1]⁺ ion at m/z 126.

  • Loss of a methyl radical (•CH₃): Resulting in an [M-15]⁺ ion at m/z 112.

  • Loss of carbon monoxide (CO): A common fragmentation for phenolic compounds, leading to an [M-28]⁺ ion at m/z 99.[6]

  • Loss of hydrogen cyanide (HCN): A characteristic fragmentation of the pyridine ring, resulting in an [M-27]⁺ ion.[5][7]

  • Loss of hydrogen fluoride (HF): Cleavage of the C-F bond, leading to an [M-20]⁺ ion.

G M M+• (m/z 127) M_minus_H [M-H]+ (m/z 126) M->M_minus_H - •H M_minus_CH3 [M-CH3]+ (m/z 112) M->M_minus_CH3 - •CH3 M_minus_CO [M-CO]+ (m/z 99) M->M_minus_CO - CO M_minus_HCN [M-HCN]+• M->M_minus_HCN - HCN M_minus_HF [M-HF]+• M->M_minus_HF - HF

Caption: Predicted EI fragmentation of this compound.

Collision-Induced Dissociation (CID) of the Protonated Molecule [M+H]⁺

In tandem mass spectrometry (MS/MS) experiments using a soft ionization source like ESI, the protonated molecule [M+H]⁺ at m/z 128 would be the precursor ion. Its fragmentation via CID would likely involve:

  • Loss of water (H₂O): From the protonated hydroxyl group, leading to an [M+H-H₂O]⁺ ion at m/z 110.

  • Loss of carbon monoxide (CO): Resulting in an [M+H-CO]⁺ ion at m/z 100.

  • Loss of hydrogen fluoride (HF): Leading to an [M+H-HF]⁺ ion at m/z 108.

G MH [M+H]+ (m/z 128) MH_minus_H2O [M+H-H2O]+ (m/z 110) MH->MH_minus_H2O - H2O MH_minus_CO [M+H-CO]+ (m/z 100) MH->MH_minus_CO - CO MH_minus_HF [M+H-HF]+ (m/z 108) MH->MH_minus_HF - HF G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Dissolve Dissolve in Solvent Dilute Serial Dilution Dissolve->Dilute Extract Matrix Extraction (if needed) Dilute->Extract Inject Inject into GC/LC Extract->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (EI/ESI) Separate->Ionize Analyze Mass Analysis (MS or MS/MS) Ionize->Analyze Detect Detection Analyze->Detect Identify Identify Peak Detect->Identify Extract_MS Extract Mass Spectrum Identify->Extract_MS Interpret Interpret Fragmentation Extract_MS->Interpret Quantify Quantify (LC-MS) Interpret->Quantify

Sources

An In-Depth Technical Guide to 6-Fluoro-3-hydroxy-2-methylpyridine (CAS No. 1227577-28-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in the architecture of numerous pharmaceuticals, owing to its ability to engage in critical biological interactions.[1][2] The strategic incorporation of fluorine atoms into this privileged heterocycle has emerged as a powerful tool in modern drug discovery. Fluorination can profoundly modulate a molecule's physicochemical properties, including metabolic stability, bioavailability, and target binding affinity.[3] 6-Fluoro-3-hydroxy-2-methylpyridine (CAS No. 1227577-28-7) is a key building block that embodies the advantageous characteristics of this class of compounds, serving as a versatile intermediate in the synthesis of complex therapeutic agents.[4][5] This guide provides a comprehensive overview of its properties, synthesis, and applications for professionals in the field.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and drug design.

PropertyValueSource
CAS Number 1227577-28-7[4][5]
Molecular Formula C₆H₆FNO[4][5]
Molecular Weight 127.12 g/mol [4]
IUPAC Name 6-fluoro-2-methylpyridin-3-ol[6]
SMILES CC1=NC(F)=CC=C1O[4]
Appearance Solid (Typical)N/A
Purity ≥97% (Typical Commercial Grade)[5]

Synthesis of this compound: A Mechanistic Approach

While multiple synthetic routes to fluorinated pyridines exist, a common strategy involves the diazotization of an amino-substituted precursor followed by nucleophilic substitution. A plausible and efficient synthesis of this compound can be conceptualized from readily available starting materials. The following protocol is a representative method based on established chemical principles for the synthesis of related fluoropyridine compounds.[7]

Conceptual Synthetic Workflow

Synthesis_Workflow A 3-Amino-6-methylpyridine B 3-Amino-2-bromo-6-methylpyridine A->B Bromination (e.g., NaBr, NaBrO₃, H₂SO₄) C 2-Bromo-3-fluoro-6-methylpyridine B->C Diazotization & Fluorination (e.g., NaNO₂, HF) D This compound C->D Hydroxylation (e.g., Hydrolysis or SNAr)

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methodologies for the synthesis of analogous fluorinated pyridines.[7]

Step 1: Bromination of 3-Amino-6-methylpyridine

  • Reaction Setup: In a well-ventilated fume hood, charge a reaction vessel with 3-amino-6-methylpyridine and acetonitrile.

  • Reagent Addition: Prepare an aqueous solution of sodium bromide and sodium bromate. Under ice bath cooling, add this solution to the reaction mixture with vigorous stirring.

  • Acidification: Slowly add sulfuric acid dropwise, maintaining the temperature below 10°C.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Neutralize the reaction mixture with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-amino-2-bromo-6-methylpyridine.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Step 2: Diazotization and Fluorination to 2-Bromo-3-fluoro-6-methylpyridine

  • Reaction Setup: In a suitable vessel (e.g., a tetrafluoroethylene-lined reactor), dissolve the purified 3-amino-2-bromo-6-methylpyridine in anhydrous hydrogen fluoride.

  • Diazotization: Cool the solution to -78°C and slowly add sodium nitrite.

  • Fluorination: After the addition is complete, allow the reaction to warm to a temperature between -5°C and 5°C and stir for 30 minutes. Subsequently, raise the temperature to between 30°C and 70°C for 30-60 minutes to facilitate the fluorination.[7]

  • Work-up and Isolation: Carefully quench the reaction with an ice-water mixture and neutralize with a saturated sodium bicarbonate solution. Extract the product with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting 2-bromo-3-fluoro-6-methylpyridine by recrystallization from an appropriate solvent system (e.g., ethyl acetate/petroleum ether).[7]

Step 3: Hydroxylation to this compound

  • Reaction Setup: The conversion of the bromo- intermediate to the final hydroxylated product can be achieved through various methods, including nucleophilic aromatic substitution (SNAr) or metal-catalyzed hydroxylation. For an SNAr approach, dissolve 2-bromo-3-fluoro-6-methylpyridine in a suitable high-boiling polar aprotic solvent (e.g., DMSO or DMF).

  • Reagent Addition: Add a source of hydroxide, such as aqueous potassium hydroxide, and a copper catalyst if necessary.

  • Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 120-150°C) and monitor the reaction progress by TLC or HPLC.

  • Work-up and Isolation: After cooling, dilute the reaction mixture with water and acidify with a mineral acid (e.g., HCl) to precipitate the product. Filter the solid, wash with water, and dry under vacuum to obtain this compound.

  • Purification: Further purification can be achieved by recrystallization.

Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its utility stems from the presence of multiple functional groups that allow for diverse chemical transformations.

Role as a Pharmaceutical Intermediate

The fluorinated pyridine core of this compound is a key feature in many biologically active molecules. The fluorine atom can enhance metabolic stability and improve pharmacokinetic profiles, while the hydroxyl and methyl groups provide points for further functionalization.[8] For instance, related structures like 6-Fluoro-3-iodo-2-methylpyridine are used in the synthesis of kinase inhibitors and antiviral agents through cross-coupling reactions.[8] It is plausible that this compound serves as a precursor to similar advanced pharmaceutical intermediates.

Illustrative Synthetic Application

The hydroxyl group can be readily converted into other functionalities, such as ethers or esters, or used as a directing group in subsequent reactions. The pyridine nitrogen can be quaternized or oxidized, and the aromatic ring can undergo further substitution reactions.

Synthetic_Applications A This compound B O-Alkylation A->B C Esterification A->C D Cross-Coupling (after conversion of OH to OTf) A->D E Advanced Pharmaceutical Intermediates B->E C->E D->E

Sources

An In-depth Technical Guide to the Solubility of 6-Fluoro-3-hydroxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility of 6-Fluoro-3-hydroxy-2-methylpyridine, a critical parameter for researchers, scientists, and professionals in drug development. Understanding the solubility of this compound is paramount for its application in medicinal chemistry and pharmaceutical formulations.

Introduction to this compound

This compound is a substituted pyridine derivative.[1][2] Its chemical structure, featuring a pyridine ring with fluoro, hydroxyl, and methyl groups, suggests its potential as a versatile building block in the synthesis of biologically active molecules. The fluorine substitution, in particular, can enhance metabolic stability and binding affinity, making it an attractive moiety in drug design. The solubility of such compounds is a determining factor in their absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, their therapeutic efficacy.

Theoretical Framework: Factors Governing Solubility

The solubility of an organic compound like this compound is governed by a combination of its physicochemical properties and the characteristics of the solvent.

2.1. Molecular Structure and Polarity: The presence of both a polar hydroxyl group and a nitrogen atom in the pyridine ring, capable of hydrogen bonding, alongside a relatively nonpolar methyl group and a fluorine atom, gives the molecule a degree of amphiphilicity. Its solubility will thus be highly dependent on the polarity of the solvent.

2.3. Temperature: Solubility is also influenced by temperature. For most solid solutes, solubility increases with temperature, although there are exceptions.

Experimental Determination of Solubility

The most reliable method for determining the solubility of a compound is through experimental measurement. The shake-flask method is considered the gold standard for determining thermodynamic solubility.[4]

3.1. Thermodynamic vs. Kinetic Solubility:

  • Thermodynamic Solubility: This is the equilibrium solubility of a compound in a given solvent, representing the true saturation point. It is typically determined for pure, solid compounds and often requires longer incubation times (24 hours or more) to reach equilibrium.[5][6]

  • Kinetic Solubility: This is often measured in early-stage drug discovery from a DMSO stock solution. It can sometimes overestimate thermodynamic solubility due to the formation of supersaturated solutions.[4][7]

3.2. Standard Protocol: Equilibrium Shake-Flask Method

This protocol outlines the steps for determining the thermodynamic solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in a specified solvent (e.g., water, buffer at a specific pH) at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., deionized water, phosphate-buffered saline (PBS) at pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached at saturation.[8]

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant speed (e.g., 300 RPM) and temperature (e.g., 25°C or 37°C) for 24 to 72 hours.[8] This extended time allows the system to reach thermodynamic equilibrium.[6][8]

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

  • Filtration: Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method. A calibration curve prepared with known concentrations of this compound is used for accurate quantification.

3.3. Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis A Add excess solid to solvent B Shake at constant T (24-72 hours) A->B Incubate C Collect supernatant B->C Settle D Filter (0.22 µm) C->D Remove solids E Quantify via HPLC D->E Analyze

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

While specific quantitative solubility data for this compound is not available in the public domain based on the conducted searches, the following table illustrates how such data should be presented.

Solvent SystemTemperature (°C)pHSolubility (µg/mL)Method
Deionized Water25~7Data Not FoundShake-Flask
PBS377.4Data Not FoundShake-Flask
0.1 M HCl251Data Not FoundShake-Flask
Ethanol25N/AData Not FoundShake-Flask
DMSO25N/AData Not FoundShake-Flask

Interpretation of Expected Results:

  • Aqueous Solubility: Due to the polar functional groups, moderate aqueous solubility is expected.

  • pH-Dependent Solubility: The solubility in acidic solutions (e.g., 0.1 M HCl) is anticipated to be significantly higher than in neutral or basic solutions due to the protonation of the pyridine nitrogen.

  • Organic Solvents: The compound is likely to exhibit good solubility in polar organic solvents like ethanol and DMSO.

The Role of pKa in Aqueous Solubility

The relationship between pH, pKa, and the solubility of an ionizable compound is fundamental. For a basic compound like this compound, the total aqueous solubility (ST) is the sum of the intrinsic solubility of the un-ionized form (S0) and the solubility of the protonated (ionized) form.

The Henderson-Hasselbalch equation can be adapted to illustrate this relationship.

pKa_pH_solubility cluster_pH Solution pH vs. pKa cluster_species Dominant Species pH_low pH < pKa species_ionized Ionized (Protonated) Higher Solubility pH_low->species_ionized pH_equal pH = pKa species_mixed 50% Ionized 50% Un-ionized pH_equal->species_mixed pH_high pH > pKa species_unionized Un-ionized (Neutral) Lower (Intrinsic) Solubility pH_high->species_unionized

Caption: Impact of pH on the ionization and solubility of a basic compound.

Conclusion

The solubility of this compound is a multifaceted property that is essential for its development as a potential pharmaceutical agent. While specific experimental data is not publicly available, this guide provides the theoretical foundation and practical, field-proven methodologies for its determination. The shake-flask method remains the benchmark for obtaining reliable thermodynamic solubility data. Furthermore, a thorough understanding of the compound's pKa is critical for interpreting its pH-dependent solubility profile, which is a key consideration in drug formulation and predicting in vivo behavior. Researchers are strongly encouraged to perform these experimental evaluations to accurately characterize this promising chemical entity.

References

  • Quora. How do you perform the shake flask method to determine solubility?. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • PubChem. This compound. [Link]

  • mVOC. 2-methylpyridine. [Link]

  • chemeurope.com. Pyridine. [Link]

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A Comprehensive Theoretical Analysis of 6-Fluoro-3-hydroxy-2-methylpyridine: A Quantum Chemical Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract: This technical guide provides a detailed theoretical exploration of 6-fluoro-3-hydroxy-2-methylpyridine (CAS: 1227577-28-7), a fluorinated pyridine derivative of interest in pharmaceutical and materials science research.[1][2][3] Leveraging the principles of Density Functional Theory (DFT), we dissect the molecule's core properties, including its structural geometry, tautomeric stability, spectroscopic signatures, and electronic characteristics. This document is intended for researchers, scientists, and drug development professionals, offering a foundational quantum chemical framework to inform and accelerate experimental design and application. Key analyses include investigations into the molecule's tautomeric equilibrium, optimized geometric parameters, theoretical vibrational (IR) and NMR spectra, Frontier Molecular Orbitals (HOMO-LUMO), and the Molecular Electrostatic Potential (MEP) map to predict reactivity.

Introduction: The Significance of Substituted Pyridines

Substituted pyridine scaffolds are ubiquitous in medicinal chemistry and materials science, prized for their versatile chemical properties and biological activity. The introduction of fluorine and hydroxyl groups onto the pyridine ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound (C₆H₆FNO, Mol. Wt.: 127.12 g/mol ) is a compound that combines these influential functional groups.[1][2][4]

A thorough understanding of its theoretical properties at an atomic level is paramount for predicting its behavior and designing rational applications. Quantum chemical calculations, particularly DFT, offer a powerful, non-empirical approach to elucidate these properties with high accuracy.[5] This guide synthesizes established computational methodologies to present a comprehensive theoretical profile of the title compound.

Computational Methodology: A Self-Validating System

The theoretical data presented herein are derived from a computational approach grounded in Density Functional Theory (DFT), a method renowned for its balance of accuracy and computational efficiency in studying molecular systems.[5]

Pillar of Trustworthiness: The chosen methodology represents a standard, validated protocol for the analysis of heterocyclic compounds, ensuring the reliability of the predicted properties.[6][7]

  • Theory Level: Density Functional Theory (DFT).

  • Functional: Becke, 3-parameter, Lee-Yang-Parr hybrid functional (B3LYP). This functional is widely selected for its proven accuracy in calculating the structural and electronic properties of similar organic molecules.[5][6][7]

  • Basis Set: 6-311++G(d,p). This is a flexible, triple-zeta basis set that includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.[5][7]

  • Workflow: All structures are first subjected to geometry optimization to find their lowest energy conformation. Vibrational frequency calculations are then performed on the optimized geometries to confirm they are true energy minima (absence of imaginary frequencies) and to derive theoretical IR spectra.[5] Electronic properties, such as molecular orbitals and electrostatic potentials, are calculated from the optimized structures.

G cluster_input Input cluster_calc DFT Calculation (B3LYP/6-311++G(d,p)) cluster_output Theoretical Properties Input Initial Structure (this compound) Opt Geometry Optimization Input->Opt Freq Frequency Calculation Opt->Freq Elec Electronic Properties Opt->Elec Geom Optimized Geometry (Bond Lengths, Angles) Freq->Geom Spectra Spectroscopic Data (IR, NMR) Freq->Spectra React Reactivity Descriptors (HOMO, LUMO, MEP) Elec->React

Caption: A standard computational workflow for quantum chemical studies.

Structural Analysis and Tautomerism

A critical theoretical property of hydroxypyridines is their existence in a tautomeric equilibrium between the hydroxy (enol) form and the corresponding pyridone (keto) form. This equilibrium can be influenced by solvent effects and substitution patterns, and it fundamentally dictates the molecule's hydrogen bonding capabilities and reactivity.[5]

For this compound, the equilibrium is between the native hydroxy form and the 6-fluoro-2-methyl-1H-pyridin-3-one form. DFT calculations on similar systems, such as 2-hydroxy-6-methylpyridine, have shown that the pyridone tautomer is often more stable, particularly in the solid state and polar solvents.[5]

Tautomerism cluster_hydroxy Hydroxy Form (Enol) cluster_pyridone Pyridone Form (Keto) mol1 mol2 Hypothetical Structure mol1->mol2

Caption: Tautomeric equilibrium of this compound.

Optimized Molecular Geometry

The geometry of the most stable tautomer is optimized to determine its structural parameters. Based on analyses of similar molecules like 2-bromo-3-hydroxy-6-methyl pyridine, the pyridine ring is expected to be largely planar.[6] The table below summarizes predicted bond lengths for key interactions, which are crucial for understanding the molecule's conformation and steric profile.

Parameter Predicted Bond Length (Å) Comment
C-O (Hydroxy)~1.35Typical for an aromatic C-O single bond.
O-H~0.97Standard O-H bond length.
C-F~1.34Characteristic of a C(sp²)-F bond on an aromatic ring.
C-N (in ring)~1.34 - 1.38Typical aromatic C-N bond lengths.
C-C (in ring)~1.38 - 1.40Aromatic C-C bond lengths.
C-C (ring-methyl)~1.50Standard C(sp²)-C(sp³) single bond.

Note: These values are predictive, based on DFT calculations for structurally similar compounds.[6]

Theoretical Spectroscopic Profile

Theoretical spectroscopy provides a powerful tool for interpreting experimental data and confirming molecular structure.

Vibrational Analysis (FT-IR Spectrum)

Calculated vibrational frequencies correspond to the absorption peaks in an infrared (IR) spectrum. Key functional groups exhibit characteristic vibrational modes. For this compound, the most diagnostic peaks are predicted as follows.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Significance
O-H Stretch3400 - 3600Strong, BroadConfirms the presence of the hydroxyl group.[8]
C-H Stretch (Aromatic)3050 - 3150MediumCharacteristic of hydrogens on the pyridine ring.[8]
C-H Stretch (Methyl)2950 - 3000MediumConfirms the sp³ C-H bonds of the methyl group.[8]
C=N / C=C Stretch (Ring)1550 - 1650StrongAromatic ring vibrations are a key feature of the fingerprint region.
C-O Stretch1200 - 1260StrongAssociated with the hydroxyl group's carbon-oxygen bond.
C-F Stretch1100 - 1200StrongA strong, characteristic peak confirming the presence of the C-F bond.

Note: Calculated frequencies are often systematically higher than experimental values and may be scaled by a factor (e.g., 0.9613) for better correlation.[6]

NMR Spectrum Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation. Theoretical calculations can predict the chemical shifts (δ) for both ¹H and ¹³C nuclei.

  • ¹H NMR: The aromatic protons on the pyridine ring are expected to appear in the δ 7.0-8.5 ppm range. The hydroxyl proton signal can be broad and its position variable, while the methyl protons will appear as a singlet further upfield, likely around δ 2.5 ppm.[9][10]

  • ¹³C NMR: The aromatic carbons will resonate in the δ 120-160 ppm region. The carbon bearing the fluorine atom will show a large C-F coupling constant, and the carbon attached to the hydroxyl group will also be significantly deshielded. The methyl carbon will have a characteristic upfield signal around δ 20-25 ppm.[11]

Electronic Properties and Chemical Reactivity

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[12] The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[5]

  • HOMO: For this molecule, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the oxygen atom of the hydroxyl group, indicating these are the primary sites for electrophilic attack.

  • LUMO: The LUMO is likely distributed across the aromatic ring, representing the areas susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): A smaller energy gap implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For similar pyridine derivatives, this gap is typically in the range of 5-6 eV.[6]

FMO cluster_levels Energy Levels LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) LUMO->HOMO Excitation Energy Gap Acceptor Electron Acceptor (Nucleophilic Attack) LUMO->Acceptor Accepts e⁻ Donor Electron Donor (Electrophilic Attack) HOMO->Donor Donates e⁻ Gap_label ΔE = ELUMO - EHOMO (Reactivity Indicator)

Caption: Relationship between Frontier Molecular Orbitals and reactivity.

Molecular Electrostatic Potential (MEP) Map

The MEP map is a powerful visualization tool that illustrates the charge distribution on the molecular surface. It is invaluable for predicting sites of intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic attacks.[13][14]

  • Color Convention:

    • Red/Yellow: Electron-rich regions (negative potential), susceptible to electrophilic attack.[15]

    • Blue: Electron-deficient regions (positive potential), susceptible to nucleophilic attack.[15][16]

    • Green: Neutral regions.[13]

For this compound, the MEP map is predicted to show a strong negative potential (red) around the nitrogen and oxygen atoms due to their high electronegativity and lone pairs of electrons. These are the most likely sites for hydrogen bond acceptance and interaction with electrophiles. A region of positive potential (blue) is expected around the hydroxyl hydrogen, making it a prime hydrogen bond donor site. The fluorine atom will also contribute to a negative potential in its vicinity.

Conclusion

This technical guide has detailed the theoretical properties of this compound using a robust DFT-based computational framework. The analysis reveals a molecule with a rich electronic landscape, characterized by a significant tautomeric equilibrium and distinct regions of electrophilic and nucleophilic potential. The predicted structural parameters, spectroscopic signatures (IR, NMR), and reactivity indicators (HOMO-LUMO gap, MEP map) provide a comprehensive, foundational understanding of this compound. These theoretical insights serve as a valuable predictive tool to guide further experimental investigations in drug discovery, chemical synthesis, and materials science, ultimately enabling a more efficient and targeted development process.

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A Technical Guide to Quantum Chemical Calculations for 6-Fluoro-3-hydroxy-2-methylpyridine: Unveiling Molecular Properties for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 6-Fluoro-3-hydroxy-2-methylpyridine, a heterocyclic compound of significant interest in medicinal chemistry. Pyridine scaffolds are prevalent in numerous approved pharmaceuticals, and the strategic placement of fluoro, hydroxyl, and methyl groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1][2][3] Understanding the electronic structure and associated properties of this molecule at a quantum mechanical level is paramount for rational drug design and development. This guide, intended for researchers, scientists, and drug development professionals, offers a detailed exploration of the theoretical underpinnings and practical application of Density Functional Theory (DFT) for elucidating the key chemical characteristics of this compound. We will delve into the causality behind methodological choices, provide a step-by-step computational workflow, and discuss the interpretation of calculated parameters in the context of drug discovery.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound (CAS: 1227577-28-7) is a substituted pyridine derivative with a molecular formula of C₆H₆FNO and a molecular weight of 127.1163 g/mol .[4][5][6] The pyridine ring is a well-established pharmacophore, and the unique combination of its substituents makes this molecule a valuable building block in the synthesis of novel therapeutic agents.[1][2] The fluorine atom can enhance metabolic stability and binding affinity, the hydroxyl group can participate in crucial hydrogen bonding interactions with biological targets, and the methyl group can influence steric interactions and solubility.[1][3]

Quantum chemical calculations offer a powerful in-silico approach to predict and understand the intrinsic properties of such molecules, thereby guiding synthetic efforts and accelerating the drug discovery pipeline.[7][8] By employing these methods, we can gain insights into:

  • Molecular Geometry: The three-dimensional arrangement of atoms, which is fundamental to its interaction with target proteins.

  • Electronic Properties: The distribution of electrons within the molecule, including its reactivity and ability to participate in various chemical reactions.[7][9]

  • Spectroscopic Features: Predictions of NMR, IR, and UV-Vis spectra can aid in the characterization and identification of the synthesized compound.[10][11][12][13]

  • Reactivity Descriptors: Parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provide valuable information about the molecule's potential as an electron donor or acceptor, which is crucial for understanding its role in biological interactions.[14][15][16][17][18]

This guide will focus on the practical application of Density Functional Theory (DFT) to investigate these properties for this compound.

Theoretical Foundations: Choosing the Right Computational Tools

The accurate prediction of molecular properties hinges on the selection of an appropriate theoretical method and basis set.[19] While several quantum chemical methods exist, Density Functional Theory (DFT) strikes an optimal balance between computational cost and accuracy for molecules of this size, making it a widely used tool in computational chemistry and drug discovery.[9][20]

A Primer on Quantum Chemical Methods
  • Hartree-Fock (HF) Theory: This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[21][22] While computationally efficient, it neglects electron correlation, which can be a significant limitation for accurate property prediction.[21][23]

  • Post-Hartree-Fock Methods: These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, systematically improve upon the Hartree-Fock approximation by including electron correlation.[21][23][24][25] They offer higher accuracy but come with a significantly greater computational cost, making them less practical for routine calculations on drug-like molecules.[24]

  • Density Functional Theory (DFT): DFT is a quantum mechanical method that determines the electronic structure of a system based on its electron density.[9][20] A key advantage of DFT is that it incorporates electron correlation through the exchange-correlation functional, providing results of comparable accuracy to post-HF methods at a fraction of the computational cost.[7][8][9]

The Importance of Basis Sets

In computational chemistry, a basis set is a set of mathematical functions used to represent the electronic wave function.[26][27][28] The choice of basis set directly impacts the accuracy and computational cost of the calculation.[19]

  • Pople-style basis sets (e.g., 6-31G(d,p)): These are widely used and offer a good compromise between accuracy and computational efficiency for a broad range of organic molecules. The "6-31G" part describes the number of Gaussian functions used to represent the core and valence atomic orbitals. The "(d,p)" indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for describing the anisotropic nature of chemical bonds.[29]

  • Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit, providing a pathway to highly accurate results, albeit at a higher computational cost.[19]

For the purpose of this guide, we will employ the B3LYP functional with the 6-31G(d,p) basis set , a combination that has been shown to provide reliable results for a wide variety of organic molecules.[30][31]

Experimental Protocol: A Step-by-Step Workflow for DFT Calculations

This section outlines a detailed protocol for performing DFT calculations on this compound using a quantum chemistry software package such as Gaussian or ORCA.[32][33][34][35][36]

Molecular Structure Preparation
  • Construct the 3D structure of this compound using a molecular modeling program like GaussView, Avogadro, or ChemDraw.

  • Perform an initial geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., UFF) to obtain a reasonable starting geometry.[37]

Input File Preparation for DFT Calculation

The following is a sample input file for a geometry optimization and frequency calculation using the Gaussian software package.[30][38]

Explanation of the Input File:

  • %nprocshared=4: Specifies the number of processors to be used.

  • %mem=1GB: Allocates 1 GB of memory for the calculation.

  • #p B3LYP/6-31G(d,p) Opt Freq: This is the route section.

    • B3LYP: The exchange-correlation functional.

    • 6-31G(d,p): The basis set.

    • Opt: Keyword to perform a geometry optimization.

    • Freq: Keyword to perform a frequency calculation.

  • This compound: A descriptive title for the calculation.

  • 0 1: Specifies the charge (0 for neutral) and spin multiplicity (1 for a singlet state).

  • The subsequent lines define the atomic coordinates in Cartesian format.

Execution and Analysis of the Calculation
  • Submit the input file to the quantum chemistry software.[30]

  • Upon successful completion, analyze the output file . Key information to extract includes:

    • Optimized Geometry: The final, lowest-energy structure of the molecule.

    • Thermodynamic Properties: Enthalpy, Gibbs free energy, and entropy.

    • Vibrational Frequencies: Ensure there are no imaginary frequencies, which confirms that the optimized structure is a true minimum on the potential energy surface. The calculated frequencies can be compared with experimental IR spectra.

    • Molecular Orbitals: The energies and shapes of the HOMO and LUMO.

Visualization and Data Presentation

Computational Workflow

The overall computational workflow can be visualized as follows:

G cluster_prep Preparation cluster_dft DFT Calculation cluster_analysis Property Analysis A Construct 3D Structure (e.g., GaussView) B Initial Geometry Optimization (Molecular Mechanics) A->B C Prepare Input File (B3LYP/6-31G(d,p)) B->C D Execute Calculation (Gaussian/ORCA) C->D E Analyze Output File D->E F Optimized Geometry E->F G Vibrational Frequencies E->G H Electronic Properties (HOMO, LUMO) E->H I Spectroscopic Predictions (NMR, etc.) E->I

Caption: Workflow for quantum chemical calculations on this compound.

Anticipated Quantitative Data

The following table summarizes the key quantitative data that will be obtained from the DFT calculations.

PropertyAnticipated Value/InformationSignificance in Drug Discovery
Optimized Geometric Parameters
C-F Bond Length (Å)~1.35 ÅInfluences bond strength and reactivity.
O-H Bond Length (Å)~0.96 ÅKey for hydrogen bonding potential.
Pyridine Ring Bond Lengths (Å)~1.38 - 1.40 ÅIndicates the aromaticity and planarity of the ring.
Dihedral Angles (°)Torsional angles defining the orientation of substituents.Determines the overall 3D conformation of the molecule.
Electronic Properties
HOMO Energy (eV)Negative value (e.g., -6 to -7 eV)Relates to the ionization potential and electron-donating ability.[14][18]
LUMO Energy (eV)Negative or slightly positive value (e.g., -1 to 0 eV)Relates to the electron affinity and electron-accepting ability.[14][18]
HOMO-LUMO Gap (eV)The energy difference between HOMO and LUMO.A smaller gap suggests higher reactivity and lower kinetic stability.[16][17]
Dipole Moment (Debye)Non-zero valueIndicates the overall polarity of the molecule, which affects solubility and intermolecular interactions.
Spectroscopic Predictions
¹H and ¹³C NMR Chemical ShiftsPredicted chemical shifts for each unique proton and carbon.Aids in the structural elucidation and confirmation of the synthesized compound.[10][11][39]
Key IR Vibrational FrequenciesC-F stretch, O-H stretch, C=N stretch, etc.Provides a theoretical vibrational spectrum that can be compared with experimental data for compound identification.
Frontier Molecular Orbitals

The visualization of the HOMO and LUMO provides a qualitative understanding of the regions of the molecule that are most likely to be involved in chemical reactions.

G cluster_homo Highest Occupied Molecular Orbital (HOMO) cluster_lumo Lowest Unoccupied Molecular Orbital (LUMO) HOMO_img HOMO_text Electron-rich regions, prone to electrophilic attack. LUMO_text Electron-deficient regions, prone to nucleophilic attack. HOMO_text->LUMO_text Energy Gap (ΔE) LUMO_img

Caption: Conceptual representation of HOMO and LUMO for drug-receptor interactions.

Conclusion: From Quantum Calculations to Drug Development Insights

This technical guide has provided a comprehensive overview of the application of quantum chemical calculations, specifically Density Functional Theory, to elucidate the molecular properties of this compound. By following the detailed workflow and understanding the theoretical underpinnings, researchers can generate valuable data to guide the design and synthesis of novel drug candidates. The insights gained from these computational studies, including optimized geometries, electronic properties, and spectroscopic signatures, serve as a powerful complement to experimental investigations, ultimately accelerating the journey from a promising molecule to a potential therapeutic.

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The Emergence of a Key Fluorinated Heterocycle: A Technical Guide to 6-Fluoro-3-hydroxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Synthesis, Properties, and Applications of a Pivotal Building Block in Modern Medicinal Chemistry

Introduction: The Strategic Value of Fluorinated Pyridines

The introduction of fluorine into organic molecules is a well-established and powerful strategy in modern drug discovery. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly modulate the metabolic stability, lipophilicity, binding affinity, and bioavailability of a bioactive compound. When incorporated into the pyridine scaffold, a ubiquitous and privileged structure in numerous pharmaceuticals, these effects are often magnified. This technical guide provides a comprehensive overview of a specific and increasingly important fluorinated heterocycle: 6-Fluoro-3-hydroxy-2-methylpyridine (CAS RN: 1227577-28-7). This document will delve into the known synthetic pathways, physicochemical properties, and its burgeoning role as a critical intermediate in the development of novel therapeutics, providing researchers, scientists, and drug development professionals with a detailed understanding of this valuable chemical entity.

Physicochemical Properties

This compound is a solid at room temperature with the molecular formula C₆H₆FNO and a molecular weight of 127.12 g/mol .[1][2] Its structure combines the aromaticity of the pyridine ring with the electronic influence of a fluoro substituent at the 6-position, a hydroxyl group at the 3-position, and a methyl group at the 2-position. These functional groups provide multiple points for further chemical modification, making it a versatile building block in organic synthesis.

PropertyValueSource
CAS Number 1227577-28-7[1][2]
Molecular Formula C₆H₆FNO[1][2]
Molecular Weight 127.12 g/mol [1][2]
Appearance SolidN/A
Synonyms 6-Fluoro-2-methylpyridin-3-ol[1][2]

Synthesis of this compound: A Modern Approach

While the historical first synthesis of this compound is not readily found in widely available literature, its preparation is achievable through modern synthetic methodologies. A key approach involves the use of a boronic acid precursor, as outlined in recent patent literature.

A plausible synthetic pathway starts from the corresponding boronic acid, (6-fluoro-2-methylpyridin-3-yl)boronic acid . The synthesis of this precursor is a critical first step. While various methods for the synthesis of pyridyl boronic acids exist, they often involve the reaction of a lithiated or Grignard reagent with a trialkyl borate.[3]

Once the boronic acid is obtained, it can be converted to the desired this compound. This transformation is described in patent WO2022192487A2, which utilizes this compound as an intermediate for the synthesis of more complex molecules.[1]

Experimental Protocol: Synthesis from (6-fluoro-2-methylpyridin-3-yl)boronic acid

The following is a representative, generalized protocol based on the transformation described in the patent literature.[1] Researchers should optimize conditions for their specific laboratory setup.

Step 1: Synthesis of (6-fluoro-2-methylpyridin-3-yl)boronic acid

A common method for the preparation of pyridyl boronic acids involves the lithiation of a halopyridine followed by quenching with a borate ester. For example, starting from a suitable bromo- or iodo-6-fluoro-2-methylpyridine, reaction with an organolithium reagent such as n-butyllithium at low temperature, followed by the addition of triisopropyl borate and subsequent acidic workup, would yield the desired boronic acid.

Step 2: Conversion to this compound

To a solution of (6-fluoro-2-methylpyridin-3-yl)boronic acid (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), is added an oxidizing agent. The reaction is then quenched and purified using standard techniques such as column chromatography to yield 6-fluoro-2-methylpyridin-3-ol.[1]

Caption: Synthetic pathway to this compound.

Applications in Medicinal Chemistry and Drug Discovery

The utility of this compound lies in its role as a key intermediate for the synthesis of more complex, biologically active molecules. The presence of the fluorine atom can enhance metabolic stability and binding interactions, while the hydroxyl and methyl groups, along with the pyridine nitrogen, offer multiple points for diversification.

A notable application is described in patent WO2022192487A2, where 6-fluoro-2-methylpyridin-3-ol is used in the synthesis of methyl 5-bromo-2-((6-fluoro-2-methylpyridin-3-yl)oxy)-4-methylnicotinate.[1] This reaction involves the formation of an ether linkage with the hydroxyl group of the title compound, demonstrating its utility as a nucleophile in substitution reactions. The resulting complex molecules are being investigated as potential inhibitors of the NaV1.8 sodium channel, a target for the treatment of pain.[1]

Caption: Application in the synthesis of a NaV1.8 sodium channel inhibitor intermediate.

Furthermore, a recent computational study by Rahman et al. (2025) investigated the thermochemical, spectral, and biological properties of 6-fluoro-2-methylpyridin-3-ol, among other pyridine derivatives.[4][5] This research suggests its potential as a cancer chemotherapy agent, highlighting the ongoing interest in this scaffold for developing new therapeutic agents.[4]

Spectroscopic Characterization

A comprehensive spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound. While publicly available, detailed spectra are limited, the expected spectroscopic features can be predicted based on its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, with coupling patterns influenced by the fluorine atom. The methyl protons would appear as a singlet, and the hydroxyl proton would likely be a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atom attached to the fluorine would exhibit a large one-bond C-F coupling constant, which is characteristic of fluorinated aromatic compounds.

  • ¹⁹F NMR: The fluorine NMR spectrum would show a single resonance for the fluorine atom at the 6-position.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (127.12 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the O-H stretching of the hydroxyl group, C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the pyridine ring, and a strong C-F stretching band.

Several chemical suppliers offer analytical data, including NMR, HPLC, and LC-MS, for commercially available this compound.[6][7]

Conclusion

This compound has emerged as a valuable and versatile building block in medicinal chemistry. Its synthesis, accessible through modern organoboron chemistry, and its strategic incorporation of a fluorine atom make it an attractive starting material for the development of novel drug candidates. The documented use of this compound in the synthesis of potential pain therapeutics and its investigation as a potential anticancer agent underscore its significance and promise for future drug discovery efforts. As the demand for sophisticated, fluorinated heterocyclic intermediates continues to grow, the importance of this compound in the synthetic chemist's toolbox is set to increase.

References

[1] Methyl-substituted pyridine and pyridazine compounds, derivatives thereof, and methods of their use. WO2022192487A2. Google Patents. [8] The Advent of a Privileged Scaffold: A Technical History of Fluorinated Pyridines. Benchchem. [4] Rahman, M.A., Rejve, S.M.M.A., Niloy, M.R.A. et al. Thermochemical, spectral and biological activity prediction of some methylpyridine derivatives: a computational approach. Discov. Chem. 2, 173 (2025). [6] 1227577-28-7|6-Fluoro-2-methylpyridin-3-ol|BLD Pharm. [5] (PDF) Thermochemical, spectral and biological activity prediction of some methylpyridine derivatives: a computational approach. ResearchGate. [9] Development of N-F fluorinating agents and their fluorinations: Historical perspective. PMC. [7] 1227577-28-7 | 6-Fluoro-2-methylpyridin-3-ol | Fluorinated Building Blocks | Ambeed.com. [10] 6-Fluoro-2-methylpyridin-3-ol | MFCD16611088 | C6H6FNO - Key Organics. [11] this compound | 1227577-28-7 | CZB57728 - Biosynth. [12] Synthesis of Ring‐Fluorinated Pyridines | Request PDF. ResearchGate. [13] Overview on the history of organofluorine chemistry from the viewpoint of material industry. [14] 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed Central. [2] 1227577-28-7(this compound). ChemicalBook. [15] 906744-85-2 | (2-Fluoro-6-methylpyridin-3-yl)boronic acid | ChemScene. Eco-Friendly Synthesis of Nickel Oxide Nanoparticles Using... [16] 2-Fluoro-6-methylpyridine 97 407-22-7 - Sigma-Aldrich. [3] 3-pyridylboronic acid - Organic Syntheses Procedure. [17] Pyrimidin‐6‐yl Trifluoroborate Salts as Versatile Templates for Heterocycle Synthesis. NIH. [18] A review of machine learning methods for imbalanced data challenges in chemistry. [19] Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [20] 6-Methylpyridine-3-boronic Acid | 659742-21-9 - ChemicalBook. [21] Pyridine, 2-methyl- - the NIST WebBook. National Institute of Standards and Technology. [22] 2b. 300 MHz - UCI Department of Chemistry. [23] Synthesis of some new 1-(4-(4,6-dimethyl-6H-1,3-thiazin-2-yl)phenyl-sulfonyl)-1,3-disubstituted-urea scaffolds as potential antidiabetic agents. Connect Journals. [24] 6-FLUORO-2-METHYLQUINOLINE-3-CARBOXYLIC ACID(461026-47-1) 1H NMR spectrum. [25] 2-Fluoro-6-methylpyridine - the NIST WebBook. [26] Aldrich FT-IR Collection Edition II - Thermo Fisher Scientific. [27] NMR SPECTROMETRY OF OTHER IMPORTANT NUKLEI. [28] Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. ResearchGate. [29] Site-Specific CH Chalcogenation of Quinoxalin-2(1H) - Supporting Information. [30] FT-IR spectrum of [Ru(L1) 2 (PF 6 ) 2 ] complex.. ResearchGate. [31] 3-Picoline(108-99-6)IR1. ChemicalBook. [32] 2-Fluoro-3-methylpyridine - Chem-Impex. [33] 2-Methylpyridine - Optional[1H NMR] - Chemical Shifts - SpectraBase.

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Tautomeric Equilibria in Hydroxypyridines: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tautomeric behavior of hydroxypyridines, a fundamental class of heterocyclic compounds, holds significant implications for their physicochemical properties and biological activity. This technical guide provides an in-depth exploration of the tautomeric equilibria of 2-, 3-, and 4-hydroxypyridine, designed for researchers, scientists, and professionals in drug development. By elucidating the delicate balance between the hydroxy and pyridone forms, and in some cases zwitterionic species, this document aims to equip the reader with the foundational knowledge and practical methodologies necessary to understand, predict, and manipulate these equilibria for therapeutic advantage. We will delve into the structural nuances of each isomer, the profound influence of environmental factors such as solvent and pH, and the spectroscopic and computational techniques pivotal for their characterization.

Introduction: The Dynamic Nature of Hydroxypyridine Tautomerism

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a critical concept in organic chemistry with profound implications in medicinal chemistry.[1] For hydroxypyridines, this phenomenon primarily manifests as a proton transfer between the ring nitrogen and the exocyclic oxygen atom, leading to an equilibrium between a hydroxy (enol-like) form and a pyridone (keto-like) form.[2][3] The position of this equilibrium is not fixed; it is exquisitely sensitive to the substitution pattern on the pyridine ring, as well as to the surrounding environment.[1][4] Understanding and controlling this tautomeric balance is paramount in drug design, as different tautomers can exhibit distinct biological activities, receptor binding affinities, and pharmacokinetic profiles.

This guide will systematically dissect the tautomerism of the three positional isomers of hydroxypyridine, highlighting the unique characteristics of each. We will explore the underlying principles that govern their stability and provide a practical overview of the key analytical techniques employed in their study.

The Case of 2-Hydroxypyridine: A Classic Pyridone Equilibrium

The tautomerism of 2-hydroxypyridine with its corresponding pyridone form, 2-pyridone, is one of the most extensively studied examples of lactam-lactim tautomerism.[1][4] In this equilibrium, the pyridone tautomer is generally the more stable and predominant form, particularly in polar solvents and in the solid state.[4][5]

Factors Governing the 2-Hydroxypyridine/2-Pyridone Equilibrium
  • Solvent Effects: The polarity of the solvent plays a crucial role in determining the position of the equilibrium.[4] In non-polar solvents like cyclohexane, both the 2-hydroxypyridine and 2-pyridone tautomers can coexist in comparable amounts.[5] However, in polar solvents such as water and alcohols, the equilibrium shifts significantly towards the more polar 2-pyridone form.[4][5] This is attributed to the better solvation of the larger dipole moment of the 2-pyridone tautomer.

  • Physical State: In the gas phase, the 2-hydroxypyridine tautomer is favored, albeit by a small energy difference.[5][6] Conversely, in the solid state, the 2-pyridone form is overwhelmingly predominant due to the formation of stable hydrogen-bonded dimers and a more favorable crystal lattice packing.[4][5]

  • Aromaticity and Resonance: While 2-hydroxypyridine possesses a fully aromatic ring, the 2-pyridone form can also exhibit aromatic character through the delocalization of the nitrogen lone pair into the ring.[2] The resonance contributor with a positive charge on the nitrogen and a negative charge on the oxygen is a significant contributor, explaining the stability of the pyridone form.[7]

The tautomeric equilibrium of 2-hydroxypyridine can be visualized as follows:

Tautomeric equilibrium of 3-hydroxypyridine in water.

The unique spectroscopic signature of the zwitterionic form of 3-hydroxypyridine makes it a potential probe for studying the hydrophobic nature of macromolecules like proteins. [8][9]

The Case of 4-Hydroxypyridine: Another Pyridone-Favored Equilibrium

Similar to the 2-isomer, 4-hydroxypyridine exists in a tautomeric equilibrium with 4-pyridone. [3][10]In solution, the pyridone (keto) tautomer is the favored form. [10][11]The delocalization of the nitrogen lone pair into the ring contributes to the aromatic character and stability of the 4-pyridone tautomer. [3] In the gas phase, however, the 4-hydroxypyridine (enol) tautomer is the dominant species. [10] The tautomeric equilibrium for 4-hydroxypyridine is as follows:

Tautomeric equilibrium of 4-hydroxypyridine.

Experimental and Computational Methodologies for Tautomer Analysis

A combination of experimental and computational techniques is essential for a comprehensive understanding of hydroxypyridine tautomerism.

Spectroscopic Techniques
  • UV-Vis Spectroscopy: This technique is highly effective for monitoring tautomeric equilibria in solution. [12]Different tautomers exhibit distinct absorption maxima (λmax). [12]By analyzing the changes in the absorption spectra under varying solvent conditions or pH, one can quantify the relative populations of the tautomers. For instance, the zwitterionic form of 3-hydroxypyridine in water shows unique absorption peaks that are absent in non-polar solvents. [8][9]* Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying tautomerism, as the different tautomers will have distinct chemical shifts for their protons and carbon atoms. [12][13]In cases where the interconversion between tautomers is slow on the NMR timescale, separate signals for each tautomer can be observed, allowing for their direct quantification. [14][15]For fast equilibria, an averaged spectrum is observed, but analysis of chemical shifts in different solvents can still provide insights into the predominant tautomeric form. [12]* Infrared (IR) and Microwave Spectroscopy: These techniques are particularly useful for studying tautomerism in the gas phase and solid state. [5]IR spectroscopy can distinguish between the O-H stretching vibration of the hydroxy form and the C=O stretching vibration of the pyridone form. [5]Microwave spectroscopy provides precise rotational constants, which can be used to unambiguously identify the specific tautomer present in the gas phase. [5]

Computational Chemistry
  • Density Functional Theory (DFT) and Ab Initio Methods: Computational methods are invaluable for calculating the relative energies and stabilities of the different tautomers in both the gas phase and in solution (using solvent models). [5][16]These calculations can predict which tautomer is more stable under specific conditions and can also be used to calculate the energy barriers for tautomerization. [5][6]Furthermore, theoretical calculations of spectroscopic properties, such as NMR chemical shifts and UV-Vis absorption spectra, can aid in the interpretation of experimental data. [16]

Experimental Protocol: UV-Vis Spectroscopic Analysis of Solvent Effects on 3-Hydroxypyridine Tautomerism

This protocol outlines a general procedure for investigating the influence of solvent polarity on the tautomeric equilibrium of 3-hydroxypyridine.

Objective: To qualitatively and quantitatively assess the shift in the tautomeric equilibrium of 3-hydroxypyridine in solvents of varying polarity.

Materials:

  • 3-Hydroxypyridine

  • Spectroscopic grade solvents: Cyclohexane (non-polar), Dioxane (low polarity), Acetonitrile (polar aprotic), Ethanol (polar protic), and Deionized Water (highly polar protic).

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 3-hydroxypyridine in a suitable solvent where it is readily soluble (e.g., ethanol).

  • Working Solution Preparation: Prepare a series of working solutions with the same concentration of 3-hydroxypyridine in each of the selected solvents (cyclohexane, dioxane, acetonitrile, ethanol, and water). Ensure the final concentration is appropriate to yield an absorbance in the range of 0.1 - 1.0 AU.

  • Spectra Acquisition:

    • Record the UV-Vis spectrum of each working solution over a suitable wavelength range (e.g., 200-400 nm).

    • Use the respective pure solvent as the blank for each measurement.

  • Data Analysis:

    • Identify the λmax for the absorption bands in each solvent.

    • Compare the spectra obtained in the different solvents. Note the appearance or disappearance of peaks and shifts in λmax.

    • In the spectrum recorded in water, identify the characteristic peaks of the zwitterionic tautomer. [8][9] * By applying the Beer-Lambert law and assuming known molar absorptivity coefficients for each tautomer (which can be estimated from spectra in pure non-polar and highly polar solvents or from computational calculations), the equilibrium constant (KT) in each solvent can be estimated.

Expected Outcome: A clear trend should be observed where the absorption bands corresponding to the zwitterionic form of 3-pyridone become more prominent as the solvent polarity increases, demonstrating the shift in the tautomeric equilibrium.

Workflow for UV-Vis analysis of 3-hydroxypyridine tautomerism.

Conclusion and Future Directions

The tautomerism of hydroxypyridines is a subtle yet powerful phenomenon that dictates their chemical and biological identity. For 2- and 4-hydroxypyridine, the equilibrium predominantly favors the pyridone form in condensed phases, while for 3-hydroxypyridine, a unique zwitterionic tautomer emerges in aqueous environments. A thorough understanding of these equilibria, facilitated by a combination of advanced spectroscopic and computational methods, is indispensable for the rational design of novel therapeutics.

Future research in this area will likely focus on more complex substituted hydroxypyridine systems, exploring the interplay of electronic and steric effects on tautomeric preference. Furthermore, the development of more accurate and efficient computational models for predicting tautomeric equilibria in diverse biological environments will continue to be a key area of investigation, ultimately enabling a more precise modulation of drug-like properties for enhanced therapeutic outcomes.

References

  • Al-Otaibi, J. S., El-Azhary, A. A., & Hilal, R. H. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. International Journal of Molecular Sciences, 17(11), 1903. [Link]

  • Chakraborty, D., & Singh, S. K. (2015). 2-Hydroxypyridine ↔ 2-Pyridone Tautomerization: Catalytic Influence of Formic Acid. The Journal of Physical Chemistry A, 119(11), 2438–2446. [Link]

  • ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. Retrieved from [Link]

  • ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism. Retrieved from [Link]

  • Wikipedia. (2023, October 29). 2-Pyridone. In Wikipedia. Retrieved from [Link]

  • Al-Soufi, W., & Al-Busaidi, I. (2011). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state. Photochemical & Photobiological Sciences, 10(5), 783–789. [Link]

  • Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674. [Link]

  • Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Retrieved from [Link]

  • Wikipedia. (2023, March 21). 4-Pyridone. In Wikipedia. Retrieved from [Link]

  • Yan, W., Xue, Y., Zhu, H., Zeng, J., & Xie, D. (2004). A theoretical study of solvent effects on tautomerism and electronic absorption spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine. Journal of Computational Chemistry, 25(15), 1833–1839. [Link]

  • Claramunt, R. M., López, C., Santa María, M. D., Sanz, D., & Elguero, J. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169–206. [Link]

  • Al-Soufi, W., & Al-Busaidi, I. (2011). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: A study in cyclodextrins and binary solvents. Sultan Qaboos University Journal for Science, 16(1), 1-9. [Link]

  • ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Tautomerization between pyridones and hydroxypyridines. Retrieved from [Link]

  • Encyclopedia.pub. (2020, October 29). Tautomerism Detected by NMR. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2010, February 11). Hydroxypyridine-Pyridone Tautomerism [Video]. YouTube. [Link]

Sources

Methodological & Application

Synthetic Routes to Functionalized 6-Fluoro-3-hydroxy-2-methylpyridine: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed synthetic strategies and step-by-step protocols for the preparation of 6-fluoro-3-hydroxy-2-methylpyridine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. Recognizing the importance of fluorinated pyridines in modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules, this document outlines a robust and logical multi-step synthesis starting from commercially available 2-methyl-3-hydroxypyridine.[1][2] Furthermore, it explores subsequent functionalization pathways to generate a diverse library of derivatives for structure-activity relationship (SAR) studies. The protocols herein are designed for researchers in synthetic organic chemistry, providing not only procedural details but also the underlying chemical principles and strategic considerations for each transformation.

Introduction: The Significance of Fluorinated Pyridinols

The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[3] The strategic incorporation of fluorine atoms into these scaffolds can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated heterocycles highly sought-after intermediates in drug development.[4] The target molecule, this compound, combines the key features of a pyridin-3-ol, a known pharmacophore, with a C6-fluoro substituent, offering a unique platform for the synthesis of novel therapeutic agents.

This guide details a reliable synthetic pathway based on classical and well-established organic reactions, prioritizing regiochemical control and practical execution. The chosen retrosynthetic approach begins with a common starting material and proceeds through a logical sequence of protection, nitration, reduction, diazotization/fluorination, and deprotection.

Retrosynthetic Analysis and Strategic Overview

The primary synthetic challenge lies in the regioselective introduction of the fluorine atom at the C6 position of the 2-methyl-3-hydroxypyridine core. Direct C-H fluorination often leads to mixtures of isomers with substituted pyridines. Therefore, a more controlled, albeit longer, route is proposed. The Balz-Schiemann reaction stands out as a reliable method for the introduction of fluorine from an amino group precursor.[5][6] This informs the overall strategy.

The proposed multi-step synthesis is outlined below. The key transformation is the Balz-Schiemann reaction on a 6-amino-2-methyl-pyridin-3-ol derivative. To achieve this, the hydroxyl group must be protected, and the amino group must be installed via a nitro precursor.

Retrosynthesis Target This compound Deprotection O-Deprotection Target->Deprotection Protected_Target Protected this compound Deprotection->Protected_Target Balz_Schiemann Balz-Schiemann Reaction Protected_Target->Balz_Schiemann Protected_Amino Protected 6-Amino-3-hydroxy-2-methylpyridine Balz_Schiemann->Protected_Amino Reduction Nitro Reduction Protected_Amino->Reduction Protected_Nitro Protected 6-Nitro-3-hydroxy-2-methylpyridine Reduction->Protected_Nitro Nitration Regioselective Nitration Protected_Nitro->Nitration Protected_Precursor Protected 2-Methyl-3-hydroxypyridine Nitration->Protected_Precursor Protection O-Protection Protected_Precursor->Protection Starting_Material 2-Methyl-3-hydroxypyridine Protection->Starting_Material

Caption: Retrosynthetic pathway for this compound.

Detailed Protocols: Synthesis of this compound

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.[7][8][9]

Step 1: Protection of 2-Methyl-3-hydroxypyridine

Rationale: The acidic proton of the hydroxyl group would interfere with the subsequent nitration and diazotization steps. A benzyl ether is chosen as the protecting group due to its stability under the planned reaction conditions and its reliable removal via catalytic hydrogenolysis.[10]

Protocol: Synthesis of 3-(Benzyloxy)-2-methylpyridine

  • Reagent Preparation: To a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) and suspend it in anhydrous dimethylformamide (DMF).

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of 2-methyl-3-hydroxypyridine (1.0 eq.) in anhydrous DMF dropwise over 30 minutes.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Alkylation: Cool the mixture back to 0 °C and add benzyl bromide (BnBr, 1.1 eq.) dropwise.

  • Completion: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 3-(benzyloxy)-2-methylpyridine.

Step 2: Regioselective Nitration

Rationale: Electrophilic aromatic substitution on the pyridine ring is generally disfavored but is facilitated by activating groups.[3] The C3-benzyloxy group is a strong ortho,para-director. The C6 position (para to the benzyloxy group) is sterically accessible and electronically favored for nitration. A mixture of nitric and sulfuric acid is a standard and effective nitrating agent.[11]

Protocol: Synthesis of 3-(Benzyloxy)-2-methyl-6-nitropyridine

  • Reagent Preparation: To a round-bottom flask, add concentrated sulfuric acid (H₂SO₄) and cool to 0 °C in an ice-salt bath.

  • Nitrating Mixture: Slowly add fuming nitric acid (HNO₃) while maintaining the temperature below 10 °C.

  • Reaction: To this nitrating mixture, add 3-(benzyloxy)-2-methylpyridine (1.0 eq.) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Heating: After the addition, slowly warm the reaction mixture to 60-70 °C and maintain for 2-3 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralization & Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until basic, then extract with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by recrystallization or flash column chromatography to yield 3-(benzyloxy)-2-methyl-6-nitropyridine.

Step 3: Reduction of the Nitro Group

Rationale: The nitro group must be converted to an amine to serve as the precursor for the Balz-Schiemann reaction. Catalytic hydrogenation could prematurely cleave the benzyl ether protecting group. Therefore, a chemical reductant like tin(II) chloride in concentrated hydrochloric acid is a suitable alternative.[12]

Protocol: Synthesis of 5-(Benzyloxy)-6-methylpyridin-2-amine

  • Reaction Setup: In a round-bottom flask, dissolve 3-(benzyloxy)-2-methyl-6-nitropyridine (1.0 eq.) in ethanol.

  • Reduction: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq.) in concentrated hydrochloric acid (HCl) to the flask.

  • Heating: Heat the reaction mixture at reflux (approx. 70-80 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and carefully basify with a concentrated sodium hydroxide solution until a precipitate of tin salts forms and the solution is strongly alkaline.

  • Extraction: Extract the product into ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5-(benzyloxy)-6-methylpyridin-2-amine, which can often be used in the next step without further purification.

Step 4: Balz-Schiemann Reaction

Rationale: This classic transformation provides a reliable method for introducing a fluorine atom onto an aromatic ring from an amine precursor. The reaction proceeds via a relatively stable diazonium tetrafluoroborate salt intermediate, which decomposes upon heating to yield the desired aryl fluoride.[5][13]

Protocol: Synthesis of 3-(Benzyloxy)-6-fluoro-2-methylpyridine

  • Diazotization: Dissolve 5-(benzyloxy)-6-methylpyridin-2-amine (1.0 eq.) in a 48% aqueous solution of tetrafluoroboric acid (HBF₄, 2.5 eq.) at 0 °C.

  • Salt Formation: To this solution, add an aqueous solution of sodium nitrite (NaNO₂, 1.1 eq.) dropwise, keeping the temperature between 0 and 5 °C. Stir for an additional 30 minutes at this temperature. The diazonium tetrafluoroborate salt will precipitate.

  • Isolation: Isolate the precipitate by filtration, wash it with cold ether, and dry it under vacuum. Caution: Diazonium salts can be explosive when dry; handle with care.

  • Decomposition: Place the dry diazonium salt in a flask with a suitable high-boiling inert solvent (e.g., toluene or xylene). Heat the mixture gently (typically 100-120 °C) until nitrogen evolution ceases.[6]

  • Work-up and Purification: Cool the reaction mixture, dilute with ethyl acetate, and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate, concentrate, and purify by flash column chromatography to give 3-(benzyloxy)-6-fluoro-2-methylpyridine.

Step 5: Deprotection to Yield the Final Product

Rationale: The final step is the removal of the benzyl protecting group to unmask the free hydroxyl group. Catalytic hydrogenolysis is a clean and efficient method for this transformation.[14]

Protocol: Synthesis of this compound

  • Reaction Setup: Dissolve 3-(benzyloxy)-6-fluoro-2-methylpyridine (1.0 eq.) in ethanol or methanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Add palladium on carbon (10% Pd/C, ~5-10 mol%) to the solution.

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting solid is the target compound, this compound, which can be further purified by recrystallization if necessary.

Step Transformation Key Reagents Typical Yield
1O-Benzylation2-Methyl-3-hydroxypyridine, NaH, BnBr85-95%
2C6-Nitration3-(Benzyloxy)-2-methylpyridine, HNO₃/H₂SO₄60-75%
3Nitro Reduction3-(Benzyloxy)-2-methyl-6-nitropyridine, SnCl₂·2H₂O, HCl80-90%
4Balz-Schiemann5-(Benzyloxy)-6-methylpyridin-2-amine, HBF₄, NaNO₂40-60%
5O-Debenzylation3-(Benzyloxy)-6-fluoro-2-methylpyridine, H₂, Pd/C90-99%
Yields are estimates and may vary based on experimental conditions and scale.

Protocols for Subsequent Functionalization

The synthesized this compound serves as a versatile scaffold for further elaboration. The electron-rich nature of the pyridin-3-ol ring allows for subsequent electrophilic aromatic substitution, while the acidic hydroxyl proton enables directed metallation strategies.

Functionalization cluster_0 Electrophilic Aromatic Substitution cluster_1 Directed Ortho-Metalation Start This compound Bromination Bromination (NBS or Br₂) Start->Bromination Deprotonation 1. Deprotonation (n-BuLi) Start->Deprotonation Product_Br 4/5-Bromo Derivative Bromination->Product_Br Lithiation 2. Lithiation (n-BuLi or LDA) Deprotonation->Lithiation Quench 3. Quench with E⁺ (e.g., DMF, I₂, R-CHO) Lithiation->Quench Product_E 4-Substituted Derivative Quench->Product_E

Caption: Key functionalization pathways for the title compound.

Protocol 4.1: Electrophilic Bromination at C4/C5

Rationale: The hydroxyl group is a powerful activating group and, along with the methyl group, will direct electrophiles to the C4 and C5 positions. Bromination can be achieved using standard reagents like N-bromosuccinimide (NBS) or elemental bromine.[15]

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or acetic acid in a round-bottom flask.

  • Bromination: Add N-bromosuccinimide (NBS, 1.05 eq.) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-12 hours, monitoring by TLC. The reaction may produce a mixture of 4-bromo and 5-bromo isomers.

  • Work-up: Dilute the reaction with water and extract with ethyl acetate.

  • Purification: Wash the organic layer with sodium thiosulfate solution, then brine. Dry over sodium sulfate, concentrate, and purify by column chromatography to separate the isomers.

Protocol 4.2: Directed Ortho-Metalation and Functionalization at C4

Rationale: Directed ortho-metalation (DoM) is a powerful method for regioselective C-H functionalization.[16] The hydroxyl group, after deprotonation with an organolithium reagent, becomes a potent directing group, favoring metalation at the adjacent C4 position. The resulting lithiated species can be trapped with a variety of electrophiles.

  • Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Metalation: Cool the solution to -78 °C. Add n-butyllithium (n-BuLi, 2.2 eq.) dropwise. The first equivalent deprotonates the hydroxyl group, and the second effects the C-H lithiation at C4.

  • Stirring: Stir the mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench: Add the desired electrophile (e.g., N,N-dimethylformamide for formylation, iodine for iodination, or an aldehyde/ketone for alkylation) at -78 °C and stir for an additional hour.

  • Work-up: Allow the reaction to warm slowly to room temperature, then quench with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with ethyl acetate, dry the combined organic layers, concentrate, and purify by column chromatography.

Conclusion

The synthetic and functionalization routes detailed in this application note provide a comprehensive and practical framework for researchers engaged in the synthesis of novel heterocyclic compounds. The multi-step synthesis of this compound via the Balz-Schiemann reaction offers a reliable and scalable method for accessing this important building block. Furthermore, the subsequent functionalization protocols open avenues for creating diverse molecular libraries, accelerating the pace of drug discovery and development programs that leverage the unique properties of fluorinated pyridinols.

References

  • Unknown Author. (n.d.). Rapid Synthesis of Aryl Fluorides in Continuous Flow through the Balz-Schiemann Reaction. ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). Continuous flow reactor for Balz-Schiemann reaction: A new procedure for the preparation of aromatic fluorides. ResearchGate. Available at: [Link]

  • G. W. Gribble. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. Arkivoc. Available at: [Link]

  • Wikipedia contributors. (n.d.). Balz–Schiemann reaction. Wikipedia. Available at: [Link]

  • Unknown Author. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. PubMed. Available at: [Link]

  • Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. Available at: [Link]

  • Unknown Author. (2023). A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. PubMed. Available at: [Link]

  • P. Angibeaud, et al. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Organic Chemistry Portal. Available at: [Link]

  • J. M. Bakke. (n.d.). Synthesis and Functionalization of 3-Nitropyridines. Available at: [Link]

  • Unknown Author. (n.d.). Benzyl Protection. Common Organic Chemistry. Available at: [Link]

  • Wikipedia contributors. (n.d.). Electrophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Available at: [Link]

  • Pipzine Chemicals. (n.d.). 6-Amino-3-Nitro-2-Methylpyridine Manufacturer & Supplier China. Available at: [Link]

  • Scientific Update. (2019). The Balz-Schiemann Reaction. Available at: [Link]

  • PubChem. (n.d.). 2-Hydroxy-3-methylpyridine. Available at: [Link]

  • Organic Chemistry Tutor. (2022). Electrophilic Aromatic Substitutions You Need To Know!. YouTube. Available at: [Link]

  • Google Patents. (n.d.). US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
  • Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Google Patents. (n.d.). US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.

Sources

6-Fluoro-3-hydroxy-2-methylpyridine as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Pyridinols in Drug Discovery

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs.[1] Its ability to act as a hydrogen bond acceptor and engage in various intermolecular interactions makes it a privileged structure in drug design. The strategic incorporation of fluorine into these heterocyclic systems has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune the physicochemical and pharmacokinetic properties of drug candidates.[2] Fluorine's high electronegativity and small size can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity for its biological target.[2]

This application note focuses on 6-Fluoro-3-hydroxy-2-methylpyridine , a versatile building block that combines the key features of a pyridine core, a fluorine substituent, and a reactive hydroxyl group. This unique combination of functionalities makes it an attractive starting material for the synthesis of a diverse range of complex molecules with potential therapeutic applications, particularly in the development of kinase inhibitors.

Physicochemical Properties and Design Rationale

The properties of this compound are dictated by the interplay of its constituent functional groups. The pyridine nitrogen acts as a weak base, while the hydroxyl group can serve as both a hydrogen bond donor and acceptor. The fluorine atom at the 6-position and the methyl group at the 2-position introduce specific electronic and steric effects.

PropertyValue (Estimated)Rationale for Medicinal Chemistry
Molecular Formula C₆H₆FNOCompact scaffold for library synthesis.
Molecular Weight 127.12 g/mol [3]Low molecular weight, ideal for fragment-based drug design and maintaining "rule of five" compliance.
pKa ~8-9 (hydroxyl), ~2-3 (pyridinium)The fluorine atom is expected to lower the pKa of the pyridinium ion compared to 2-methylpyridine (pKa ~5.96)[1][4], reducing basicity and potentially improving cell permeability and reducing off-target effects. The hydroxyl pKa allows for its use as a nucleophile under basic conditions.
cLogP ~1.0-1.5The fluorine atom increases lipophilicity compared to the parent hydroxypyridine, which can enhance membrane permeability and target engagement within hydrophobic pockets.

The strategic placement of the fluorine atom can block potential sites of metabolism, thereby increasing the metabolic stability and in vivo half-life of a drug candidate. Furthermore, the 3-hydroxy group provides a convenient handle for further synthetic elaboration, allowing for the introduction of various side chains to explore structure-activity relationships (SAR).

Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

While specific examples detailing the use of this compound are emerging, the broader class of substituted aminopyridines and aminopyrimidines are well-established as key pharmacophores in the design of protein kinase inhibitors.[5][6] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

The general strategy involves utilizing the pyridine core as a scaffold to orient functional groups that interact with the ATP-binding site of the kinase. The 3-hydroxy group of this compound can be derivatized to introduce side chains that occupy the solvent-exposed region of the kinase, often leading to improved potency and selectivity.

Workflow: From Building Block to Kinase Inhibitor Candidate

G cluster_0 Scaffold Preparation cluster_1 Key Transformations cluster_2 Intermediate Diversification cluster_3 Final Candidate A 6-Fluoro-3-hydroxy- 2-methylpyridine B O-Alkylation / Etherification (e.g., Williamson or Mitsunobu) A->B Introduce linker/side chain C Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) A->C Requires prior functionalization (e.g., halogenation) D Introduction of Target-Binding Moieties B->D C->D E Bioactive Molecule (e.g., Kinase Inhibitor) D->E Final modifications & purification

Caption: General synthetic workflow from this compound to a potential drug candidate.

Protocol: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the formation of ethers from an alcohol and an alkyl halide.[7][8] This protocol provides a general procedure for the O-alkylation of this compound, a key step in elaborating this building block for SAR studies. This protocol is adapted from a similar procedure for a hydroxypyridine derivative.[9]

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).

  • Add anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • To the stirred suspension, add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired O-alkylated product.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild and effective base for deprotonating the phenolic hydroxyl group without causing side reactions with the pyridine ring.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

  • Temperature: Heating is often necessary to drive the reaction to completion, but excessive temperatures should be avoided to prevent decomposition.

Experimental Workflow: Williamson Ether Synthesis

G cluster_Setup Reaction Setup cluster_Reaction Reaction cluster_Workup Workup & Purification A 1. Combine 6-Fluoro-3-hydroxy- 2-methylpyridine and K₂CO₃ in anhydrous DMF. B 2. Add alkyl halide dropwise at RT. A->B C 3. Heat to 60-80 °C. Monitor by TLC/LC-MS. B->C D 4. Quench with water. Extract with EtOAc. C->D E 5. Wash with brine, dry over MgSO₄. D->E F 6. Concentrate and purify by column chromatography. E->F G O-Alkylated Product F->G

Caption: Step-by-step workflow for the Williamson ether synthesis of this compound.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry. Its unique combination of a fluorinated pyridine core and a reactive hydroxyl group provides a platform for the synthesis of novel compounds with tunable physicochemical and pharmacokinetic properties. The protocols and strategies outlined in this application note are intended to provide a starting point for researchers and scientists in drug discovery to leverage the potential of this important scaffold in the development of new therapeutic agents.

References

  • Al-Wahaibi, L., Abou-Zied, H. A., Youssif, B., Bräse, S., & Hisham, M. (2025). Design, synthesis, apoptotic antiproliferative, and antioxidant activities of a new series of 2-mercaptobenzimidazole/3-cyanopyridin-2-one hybrids as dual EGFR/BRAFV600E inhibitors. Bioorganic Chemistry.
  • Reynad, G., Lai, C., Azek, E., & Lebel, H. (2025). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters, 155396.
  • PubMed. (2009). Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Scirp.org. (2014). Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. Green and Sustainable Chemistry, 4, 129-135.
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  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Semantic Scholar. (2025). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 2-methyl-3-hydroxypyridines.
  • De, S., Kumar S, A., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15656-15685.
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  • ACS Publications. (2022). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society, 144(10), 4536-4543.
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  • Google Patents. (n.d.). United States Patent.
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  • PubMed. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway.
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Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Fluoro-3-hydroxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Hydroxypyridines in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness, functional group tolerance, and mild conditions in forging carbon-carbon bonds.[1][2] This palladium-catalyzed transformation is of paramount importance in the pharmaceutical and agrochemical industries for constructing biaryl and heteroaryl scaffolds, which are prevalent motifs in biologically active molecules.[3][4]

Within the vast landscape of heterocyclic chemistry, fluorinated pyridine derivatives have garnered significant attention. The strategic incorporation of fluorine can profoundly influence a molecule's physicochemical properties, including metabolic stability, membrane permeability, and binding affinity to biological targets.[5] The subject of this guide, 6-Fluoro-3-hydroxy-2-methylpyridine (CAS 1227577-28-7), is a particularly valuable building block.[6][7][8] It combines the advantageous electronic properties of a fluoro-substituent with a hydroxyl group that can serve as a key interaction point in drug-receptor binding or as a handle for further functionalization. The methyl group provides an additional point of steric and electronic differentiation.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a coupling partner in Suzuki-Miyaura reactions. We will delve into the mechanistic nuances, provide detailed experimental protocols, and discuss the broader applications of the resulting products in medicinal chemistry.

Mechanism and Key Considerations for Coupling this compound

The catalytic cycle of the Suzuki-Miyaura reaction is well-established, proceeding through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][9] However, the specific substituents on the this compound ring introduce important considerations that can influence reaction outcomes.

  • Oxidative Addition: The reaction initiates with the oxidative addition of the aryl halide (or triflate) to a Pd(0) complex. For this compound, the leaving group is typically at the 2- or 4-position (e.g., 2-bromo-6-fluoro-3-hydroxypyridine). The electron-withdrawing nature of the fluorine atom can make the pyridine ring more electron-deficient, which generally facilitates the oxidative addition step.[5]

  • Transmetalation: This step involves the transfer of the organic group from the boronic acid (or ester) to the palladium(II) center. The presence of a base is crucial for the activation of the boronic acid to form a more nucleophilic boronate species.[9] The hydroxyl group on the pyridine ring can potentially coordinate with the palladium center, which may influence the rate and efficiency of transmetalation. The choice of base and solvent is critical to ensure efficient boronate formation without promoting side reactions like protodeboronation, a common issue with heteroaryl boronic acids.[9]

  • Reductive Elimination: The final step regenerates the Pd(0) catalyst and forms the desired C-C bond, yielding the 2-aryl-6-fluoro-3-hydroxypyridine product. The electronic and steric properties of the ligands on the palladium catalyst play a significant role in promoting this step. Bulky, electron-rich phosphine ligands are often employed to accelerate reductive elimination, especially for sterically hindered substrates.[10]

Logical Flow of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArX 6-Fluoro-3-hydroxy-2-pyridyl-X (Aryl Halide) ArX->OxAdd PdII_complex Ar-Pd(II)L_n-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation R_BOH2 R'-B(OH)2 (Boronic Acid) Base Base (e.g., K2CO3) R_BOH2->Base Activation Boronate [R'-B(OH)3]⁻ Base->Boronate Boronate->Transmetalation Diaryl_PdII Ar-Pd(II)L_n-R' Transmetalation->Diaryl_PdII RedElim Reductive Elimination Diaryl_PdII->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R' (Coupled Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following protocols are provided as a robust starting point for the Suzuki-Miyaura coupling of a halo-substituted this compound with a generic arylboronic acid. Optimization may be necessary for specific substrates to achieve optimal yields.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established methodologies for the coupling of functionalized pyridines.[11]

Materials:

  • 2-Bromo-6-fluoro-3-hydroxy-2-methylpyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar, add the 2-bromo-6-fluoro-3-hydroxy-2-methylpyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (2-5 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous solvent via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-6-fluoro-3-hydroxypyridine derivative.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields for challenging couplings.

Materials:

  • Same as Protocol 1

  • Microwave synthesis vial

  • Microwave reactor

Procedure:

  • Vessel Preparation: In a microwave synthesis vial, combine the 2-bromo-6-fluoro-3-hydroxy-2-methylpyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (2-5 mol%).

  • Solvent Addition: Add the anhydrous solvent.

  • Sealing: Seal the vial with a cap.

  • Microwave Irradiation: Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-150 °C) for a specified time (typically 10-60 minutes).

  • Workup and Purification: Follow steps 6 and 7 from Protocol 1.

Table of Recommended Reaction Conditions
ParameterRecommended ConditionsRationale & References
Palladium Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Buchwald Precatalysts (e.g., XPhos Pd G3)Pd(dppf)Cl₂ is effective for a range of heteroaryl couplings.[12][13][14] Buchwald ligands and their corresponding precatalysts are excellent for sterically hindered or electron-deficient substrates.[15]
Ligand dppf, PPh₃, XPhos, SPhosThe choice of ligand is critical. Bulky, electron-rich phosphine ligands often improve reaction rates and yields.[10]
Base K₂CO₃, Cs₂CO₃, K₃PO₄A moderately strong base is required to form the boronate species. The choice can depend on the acidity of the boronic acid and the solvent.[10][11]
Solvent 1,4-Dioxane, Toluene, DMF, Acetonitrile/Water mixturesThe choice of solvent can influence solubility and reaction kinetics. Aprotic polar solvents are commonly used. The addition of water can sometimes accelerate the reaction.[12][13]
Temperature 80-120 °C (conventional), 100-150 °C (microwave)Higher temperatures are often required for less reactive substrates.[12][13]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Yield - Inactive catalyst- Insufficiently inert atmosphere- Poor choice of base or solvent- Use a fresh batch of catalyst or a more robust precatalyst.- Ensure proper degassing of the solvent and maintenance of an inert atmosphere.- Screen different bases and solvents.
Protodeboronation of Boronic Acid - Presence of water or acidic protons- Prolonged reaction time at high temperature- Use anhydrous conditions.- Consider using a boronic ester (e.g., pinacol ester) which is more stable.- Optimize the reaction to reduce the required time and temperature.[9]
Homocoupling of Boronic Acid - Presence of oxygen- Thoroughly degas the reaction mixture and maintain a strict inert atmosphere.
Dehalogenation of the Pyridine - Side reaction promoted by certain catalyst/ligand combinations- Screen different palladium catalysts and ligands.

Applications in Drug Discovery

The 2-aryl-6-fluoro-3-hydroxypyridine scaffold is a valuable pharmacophore in medicinal chemistry. The strategic placement of the aryl group, coupled with the electronic properties of the fluorine and the hydrogen-bonding capability of the hydroxyl group, makes these compounds attractive for targeting a variety of biological systems, including kinases and other enzymes.[3]

For instance, substituted pyridines are core components of numerous FDA-approved drugs. The ability to readily synthesize a diverse library of 2-aryl-6-fluoro-3-hydroxypyridine derivatives via Suzuki-Miyaura coupling allows for extensive structure-activity relationship (SAR) studies in drug discovery programs.

Illustrative Synthetic Pathway in a Drug Discovery Context

Drug_Discovery_Pathway Start 2-Bromo-6-fluoro-3-hydroxy-2-methylpyridine Suzuki Suzuki-Miyaura Coupling Start->Suzuki BoronicAcid Arylboronic Acid (R-B(OH)2) BoronicAcid->Suzuki Intermediate 2-Aryl-6-fluoro-3-hydroxy-2-methylpyridine Suzuki->Intermediate Formation of Core Scaffold FurtherFunc Further Functionalization (e.g., etherification of OH group) Intermediate->FurtherFunc SAR Exploration LeadCandidate Lead Drug Candidate FurtherFunc->LeadCandidate Optimization

Caption: A generalized workflow for utilizing the title compound in lead optimization.

References

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772.
  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Pyridine Boronic Acids in Suzuki-Miyaura Coupling.
  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
  • ResearchGate. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
  • Brydson, T., & Taylor, R. J. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(18), 7230–7237.
  • Roush, K. A., et al. (2025). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. PMC.
  • Frontier Specialty Chemicals. (n.d.). This compound.
  • Köhler, K., et al. (2008). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Semantic Scholar.
  • Rueda-Espinosa, J. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM.
  • ChemHelp ASAP. (2020). Suzuki cross-coupling reaction. YouTube.
  • ResearchGate. (n.d.). Suzuki coupling reaction of aryl bromides with arylboronic acidsa.
  • Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.
  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed.
  • Słowik, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393.
  • ResearchGate. (n.d.). Suzuki coupling of p-bromoacetophenone (5)
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
  • Sharma, P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(26), 16481-16515.
  • Habashneh, M. M., et al. (2009). Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)4 Catalyst Loading.
  • Bálint, E., et al. (2020). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 25(22), 5484.
  • Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium.
  • Bhatia, B. L., et al. (2015). A review on the medicinal importance of pyridine derivatives.
  • Słowik, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • Wang, D., et al. (2018). PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds.
  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton - University of Southampton.
  • Biosynth. (n.d.). This compound.
  • ResearchGate. (n.d.). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors.
  • Valentová, K., et al. (2021). Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 26(11), 3144.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. PMC.

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Application Notes & Protocols: Strategic Sonogashira Coupling of Fluorinated Pyridines for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyridylalkynes

In the landscape of modern drug discovery and materials science, the fluorinated pyridine motif is a privileged scaffold. The strategic incorporation of fluorine atoms into the pyridine ring can profoundly modulate a molecule's physicochemical properties, including metabolic stability, pKa, and binding affinity, making it a cornerstone of contemporary medicinal chemistry.[1] The Sonogashira cross-coupling reaction, a powerful method for forming C(sp²)-C(sp) bonds, provides a direct and versatile route to alkynylated pyridines, which are pivotal intermediates for synthesizing more complex heterocyclic systems and bioactive molecules.[2][3][4]

This guide provides an in-depth exploration of the Sonogashira coupling reaction as applied to fluorinated pyridine substrates. We will move beyond a simple recitation of steps to dissect the causality behind experimental choices, addressing the unique electronic challenges posed by these electron-deficient heterocycles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction with a high degree of predictability and success.

The Mechanistic Nuances of Coupling Fluorinated Pyridines

The Sonogashira reaction traditionally involves two intertwined catalytic cycles: a palladium cycle and a copper co-catalyst cycle.[2][5] Understanding how the electron-deficient nature of the fluoropyridine ring influences these cycles is critical for reaction optimization.

  • The Palladium Cycle: The cycle begins with the oxidative addition of the halo-fluoropyridine to a Pd(0) complex. The strong electron-withdrawing effects of both the ring nitrogen and the fluorine atom(s) generally facilitate this rate-determining step, particularly for bromo- and iodo-pyridines.

  • The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt (typically CuI) in the presence of a base to form a copper acetylide intermediate.[6] This species is crucial for the subsequent transmetalation step.

  • Transmetalation and Reductive Elimination: The copper acetylide transfers the alkynyl group to the Pd(II) complex. The resulting complex then undergoes reductive elimination to yield the final alkynyl-fluoropyridine product and regenerate the active Pd(0) catalyst.[5]

A copper-free variant of the Sonogashira reaction also exists, where the deprotonated alkyne is believed to coordinate directly with the palladium complex, albeit often requiring different ligands or stronger bases to be efficient.[5][7]

Sonogashira_Mechanism Figure 1: The Dual Catalytic Cycle of the Sonogashira Coupling cluster_copper Copper Co-Catalyst Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd_complex Ar-Pd(II)(X)L₂ (Ar = Fluoropyridyl) oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkyne_complex Ar-Pd(II)(C≡CR)L₂ transmetalation->pd_alkyne_complex reductive_elim Reductive Elimination pd_alkyne_complex->reductive_elim reductive_elim->pd0 Regenerates Catalyst product Ar-C≡C-R reductive_elim->product cu_x Cu(I)X cu_acetylide Cu-C≡C-R (Copper Acetylide) cu_x->cu_acetylide H-C≡C-R, Base alkyne H-C≡C-R base Base cu_acetylide->transmetalation Transfers Alkynyl Group reactant Ar-X reactant->oxidative_add Fluoropyridyl-Halide

Caption: The intertwined Palladium and Copper catalytic cycles.

Optimizing Reaction Parameters: A Guide to Key Variables

The success of the Sonogashira coupling of fluorinated pyridines hinges on the careful selection of several interdependent parameters. The electron-deficient nature of the substrate necessitates conditions that can overcome potential challenges, such as catalyst inhibition or sluggish reactivity.

Catalyst and Ligand Selection

The choice of palladium source and its associated phosphine ligand is paramount. While standard catalysts are often effective, the specific substrate may require a more tailored system.

Catalyst/Ligand System Typical Loading (mol%) Key Characteristics & Rationale References
Pd(PPh₃)₂Cl₂ / CuI Pd: 1-5, Cu: 1-5The classic, workhorse system. Pd(II) is a stable pre-catalyst reduced in situ. Suitable for reactive iodo- and bromo-fluoropyridines.[2][5]
Pd(PPh₃)₄ / CuI Pd: 2-5, Cu: 2-5A common Pd(0) source. Air-sensitive but highly active. Often used when the Pd(II) pre-catalyst is slow to activate.[1][2]
Pd₂(dba)₃ / XPhos or SPhos Pd: 1-2, L: 2-4Buchwald ligands (XPhos, SPhos) are electron-rich and bulky, which can accelerate oxidative addition and reductive elimination, especially for less reactive chloro-pyridines.[5]
Pd(dppf)Cl₂ / CuI Pd: 2-5, Cu: 2-5The bidentate dppf ligand offers greater stability to the palladium center, which can reduce side reactions and be effective at higher temperatures.[2][8]

Expert Insight: For electron-deficient fluoropyridines, the pyridine nitrogen itself can act as a competing ligand, potentially inhibiting the palladium catalyst. Using bulky, electron-donating phosphine ligands can mitigate this effect by favoring coordination to the palladium center over the substrate's nitrogen atom.

The Role of the Base and Solvent

The base is not merely a scavenger for the HX byproduct; it is integral to the formation of the copper acetylide. The solvent must be capable of dissolving all components and is often chosen based on the required reaction temperature.

Base Solvent Typical Temperature Rationale & Considerations References
Triethylamine (Et₃N) Et₃N, THF, DioxaneRT - 80 °CVery common. Often used as both base and co-solvent. Its volatility simplifies removal during workup.[1][3]
Diisopropylamine (i-Pr₂NH) i-Pr₂NH, THFRT - 60 °CA secondary amine that can be very effective, sometimes providing better results than tertiary amines.[2]
K₂CO₃ or Cs₂CO₃ DMF, Acetonitrile60 - 120 °CInorganic bases are useful for copper-free protocols or when amine bases might participate in side reactions. Requires a more polar solvent like DMF.[2]

Expert Insight: When coupling bromo-fluoropyridines, which are less reactive than their iodo-counterparts, heating is often necessary.[2] In these cases, a higher-boiling solvent like DMF or dioxane is preferable to THF. For sensitive substrates, running the reaction at room temperature for a longer duration is a viable strategy to minimize degradation.[1]

Standardized Experimental Protocols

The following protocols provide a validated starting point for the Sonogashira coupling of representative fluorinated pyridine isomers.

General Experimental Workflow

Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Isolation cluster_purification 4. Purification setup1 Flame-dry Schlenk flask setup2 Backfill with N₂ or Ar setup1->setup2 setup3 Add Pd catalyst, CuI, and fluoropyridyl halide setup2->setup3 setup4 Add solvent and base setup3->setup4 reac1 Degas mixture (freeze-pump-thaw or N₂ sparge) setup4->reac1 reac2 Add terminal alkyne via syringe reac1->reac2 reac3 Stir at specified temperature (RT to 100°C) reac2->reac3 reac4 Monitor by TLC or LC-MS reac3->reac4 work1 Quench with aq. NH₄Cl reac4->work1 work2 Extract with organic solvent (e.g., EtOAc, DCM) work1->work2 work3 Wash with brine, dry (Na₂SO₄) work2->work3 work4 Concentrate in vacuo work3->work4 purify1 Silica gel column chromatography work4->purify1 purify2 Characterize pure product (NMR, MS) purify1->purify2

Caption: A standardized workflow for Sonogashira reactions.

Protocol 1: Coupling of 6-Bromo-3-fluoro-2-cyanopyridine with an Aryl Alkyne

This protocol is adapted from a procedure for the synthesis of fluoropyridinamidoxime precursors, demonstrating a practical application in medicinal chemistry.[1]

  • Materials:

    • 6-Bromo-3-fluoro-2-cyanopyridine (1.0 eq)

    • Terminal Alkyne (e.g., 1-ethyl-4-ethynylbenzene) (1.1 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.15 eq)

    • Copper(I) Iodide (CuI) (0.3 eq)

    • Anhydrous THF

    • Triethylamine (Et₃N)

  • Procedure:

    • To a flame-dried Schlenk flask under an argon atmosphere, add 6-bromo-3-fluoro-2-cyanopyridine.

    • Add Pd(PPh₃)₄ and CuI to the flask.

    • Add anhydrous THF and Et₃N in a 2:1 ratio by volume (e.g., 4 mL THF, 2 mL Et₃N).

    • Degas the resulting solution by bubbling argon through it for 10-15 minutes.

    • Add the terminal alkyne dropwise via syringe.

    • Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by TLC until the starting pyridine is consumed.

    • Upon completion, concentrate the mixture under reduced pressure.

    • Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Protocol 2: Coupling of 2-Amino-3-bromopyridine with Phenylacetylene

This protocol demonstrates the coupling on a pyridine ring bearing an amino group, a common functionality in pharmaceutical building blocks.[3]

  • Materials:

    • 2-Amino-3-bromopyridine (1.0 eq, 0.5 mmol)

    • Phenylacetylene (1.2 eq, 0.6 mmol)

    • Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%)

    • Triphenylphosphine (PPh₃) (5.0 mol%)

    • Copper(I) Iodide (CuI) (5.0 mol%)

    • Anhydrous DMF (2.0 mL)

    • Triethylamine (Et₃N) (1.0 mL)

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI.

    • Add 2.0 mL of anhydrous DMF and stir for 30 minutes at room temperature to form the active catalyst.

    • Add 2-amino-3-bromopyridine, phenylacetylene, and 1.0 mL of Et₃N.

    • Heat the reaction mixture to 100 °C and stir for 3 hours, monitoring by TLC.

    • After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of sodium chloride.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography to afford 3-phenylethynyl-2-aminopyridine.[3]

Troubleshooting and Self-Validation

A robust protocol must account for potential failures. The following table outlines common issues and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Insufficiently degassed system. 3. Poor quality base or solvent.1. Use a fresh bottle of catalyst or a different pre-catalyst/ligand combination. 2. Ensure rigorous inert atmosphere conditions; use freeze-pump-thaw cycles for degassing.[9] 3. Use freshly distilled solvents and a new bottle of amine base.
Formation of Glaser Homocoupling Product (Alkyne Dimer) 1. Presence of oxygen. 2. Absence of palladium catalyst activity.1. Thoroughly degas all solvents and the reaction mixture before adding the alkyne.[9] Maintain a positive pressure of inert gas. 2. If the palladium catalyst is inactive, the copper-catalyzed homocoupling will dominate. Verify catalyst activity.
Dehalogenation of Starting Material 1. Presence of water or protic impurities. 2. Reaction temperature is too high for the substrate's stability.1. Use anhydrous solvents and reagents. 2. Lower the reaction temperature and increase the reaction time.
Product Degradation 1. Product is sensitive to prolonged heat or basic conditions.1. Monitor the reaction closely and stop it as soon as the starting material is consumed. 2. Consider using a milder inorganic base like K₂CO₃.

Conclusion

The Sonogashira coupling of fluorinated pyridines is a highly enabling transformation for accessing valuable chemical entities. Success in this endeavor requires a nuanced understanding of the interplay between the substrate's electronic properties and the catalytic system. By carefully selecting the catalyst, ligand, base, and solvent, and by adhering to rigorous experimental technique, researchers can reliably synthesize a diverse array of alkynyl-fluoropyridine derivatives. The protocols and insights provided herein serve as a robust foundation for the application of this powerful reaction in drug discovery and materials science.[9]

References

  • Sonogashira coupling - YouTube. (2019). YouTube.
  • Sonogashira coupling - Wikipedia. (n.d.). Wikipedia.
  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints.
  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts.
  • Yang, Z., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • He, J., et al. (2019). A highly efficient Pd-catalyzed Sonogashira coupling of terminal alkynes with both unreactive electron-rich fluoroarenes and electron-poor fluoroarenes. Organic Letters, 21(24), 9714-9718.
  • Sonogashira Coupling: Mechanism, Steps & Applic
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine. (n.d.). BenchChem.
  • Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. (n.d.). ThalesNano.

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Application of 6-Fluoro-3-hydroxy-2-methylpyridine in Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorinated Pyridines in Modern Agrochemicals

The introduction of fluorine into active pharmaceutical and agrochemical ingredients has been a transformative strategy in medicinal and agricultural chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can significantly enhance the biological activity, metabolic stability, and lipophilicity of a molecule.[1][2] This often leads to agrochemicals with improved efficacy, better target specificity, and a more favorable environmental profile.[1][3]

Within this context, fluorinated pyridine derivatives have emerged as a privileged scaffold in the design of novel pesticides.[3] The pyridine ring itself is a common motif in a wide range of biologically active compounds.[2] When functionalized with fluorine and other reactive groups, it becomes a versatile building block for creating a new generation of high-performance fungicides, herbicides, and insecticides.

This application note focuses on the synthetic utility of 6-Fluoro-3-hydroxy-2-methylpyridine and its close structural analogs. While direct, publicly documented routes from this specific precursor to a named agrochemical are not abundant, its structure represents a key intermediate. The presence of a fluorine atom, a nucleophilic hydroxyl group, and a methyl group on the pyridine ring makes it a valuable synthon. To illustrate its potential, this guide will provide a detailed protocol for a representative and crucial transformation: the synthesis of (6-fluoro-2-methylpyridin-3-yloxy)acetonitrile , a key intermediate for more complex agrochemical targets, from the analogous starting material, 6-fluoro-2-methylpyridin-3-ol. This reaction, a Williamson ether synthesis, is a cornerstone of industrial organic synthesis and exemplifies the chemical logic behind the utilization of such fluorinated building blocks.

Core Synthesis: Preparation of (6-fluoro-2-methylpyridin-3-yloxy)acetonitrile

The synthesis of (6-fluoro-2-methylpyridin-3-yloxy)acetonitrile from 6-fluoro-2-methylpyridin-3-ol and chloroacetonitrile is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the deprotonated hydroxyl group of the pyridine (the pyridin-3-olate) acts as a nucleophile, attacking the electrophilic carbon of chloroacetonitrile and displacing the chloride leaving group.[4][5][6]

A Chinese patent, CN104327038A, describes a method for this synthesis, highlighting its industrial relevance. The following protocol is based on the procedures outlined in this patent and general principles of the Williamson ether synthesis.

Experimental Protocol

Objective: To synthesize (6-fluoro-2-methylpyridin-3-yloxy)acetonitrile.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Molar Eq.Quantity
6-Fluoro-2-methylpyridin-3-ol1227577-28-7127.121.012.7 g
Chloroacetonitrile107-14-275.501.18.3 g
Potassium Carbonate (K₂CO₃)584-08-7138.211.520.7 g
Acetonitrile (CH₃CN)75-05-841.05-200 mL
Deionized Water7732-18-518.02-As needed
Ethyl Acetate141-78-688.11-As needed
Brine (sat. NaCl aq.)7647-14-558.44-As needed
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-As needed

Step-by-Step Procedure:

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 6-fluoro-2-methylpyridin-3-ol (12.7 g, 0.1 mol), potassium carbonate (20.7 g, 0.15 mol), and acetonitrile (200 mL).

  • Addition of Reagent: Stir the suspension at room temperature. Slowly add chloroacetonitrile (8.3 g, 0.11 mol) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium chloride salts.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the acetonitrile. Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to afford the pure (6-fluoro-2-methylpyridin-3-yloxy)acetonitrile.

Visualization of the Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product A 6-Fluoro-2-methylpyridin-3-ol E Combine and Reflux (80-82°C, 4-6h) A->E B Chloroacetonitrile B->E C Potassium Carbonate C->E D Acetonitrile (Solvent) D->E F Cool and Filter E->F Reaction Mixture G Concentrate F->G Filtrate H Ethyl Acetate Extraction G->H Residue I Wash with Water & Brine H->I J Dry and Concentrate I->J Organic Layer K Purification (Distillation/Chromatography) J->K Crude Product L (6-fluoro-2-methylpyridin-3-yloxy)acetonitrile K->L Pure Product

Caption: Synthetic workflow for the preparation of (6-fluoro-2-methylpyridin-3-yloxy)acetonitrile.

Scientific Rationale and Mechanistic Insights

The choice of reagents and conditions in the described protocol is guided by the principles of the SN2 reaction.

  • The Nucleophile: 6-Fluoro-2-methylpyridin-3-ol is a weak acid. To act as an effective nucleophile, its hydroxyl group must be deprotonated to form the more nucleophilic pyridin-3-olate anion.

  • The Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of the hydroxypyridine. It is widely used in industrial settings due to its low cost, ease of handling, and the fact that the byproduct, potassium chloride, is an easily filterable solid.

  • The Electrophile: Chloroacetonitrile is an excellent electrophile for this SN2 reaction. The carbon atom bonded to the chlorine is primary and unhindered, and the electron-withdrawing nitrile group further activates the carbon-chlorine bond towards nucleophilic attack.

  • The Solvent: Acetonitrile is a polar aprotic solvent, which is ideal for SN2 reactions. It can dissolve both the organic substrate and the ionic intermediates to some extent, without solvating the nucleophile so strongly as to hinder its reactivity.

The reaction mechanism can be visualized as a single, concerted step where the pyridin-3-olate attacks the carbon of the chloroacetonitrile from the side opposite to the chlorine atom (backside attack), leading to an inversion of configuration at the electrophilic carbon and the simultaneous expulsion of the chloride ion.

G Pyridin-3-olate [Pyridine]-O⁻ Transition State [[Pyridine]...O...CH₂(CN)...Cl]⁻ Pyridin-3-olate->Transition State Chloroacetonitrile Cl-CH₂-CN Chloroacetonitrile->Transition State Product [Pyridine]-O-CH₂-CN Transition State->Product Chloride Ion Cl⁻ Transition State->Chloride Ion

Caption: SN2 mechanism of the Williamson ether synthesis.

Conclusion and Future Perspectives

The synthesis of (6-fluoro-2-methylpyridin-3-yloxy)acetonitrile from 6-fluoro-2-methylpyridin-3-ol serves as a compelling example of the synthetic strategies employed in the agrochemical industry. This key intermediate, featuring the desirable 6-fluoro-2-methylpyridine scaffold, can be further elaborated into a variety of potent agrochemicals. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for the introduction of diverse functionalities and the construction of more complex active ingredients.

For researchers and professionals in agrochemical development, understanding the synthesis and reactivity of such fluorinated building blocks is paramount. The strategic incorporation of intermediates like this compound and its analogs will continue to be a driving force in the discovery of next-generation crop protection agents with enhanced performance and safety profiles.

References

  • Google Patents. (n.d.). CN104327038A - Preparation method of 2-(6-fluoro-2-methyl-3-pyridyl)oxyacetonitrile.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 14). Boosting Agrochemical Innovation with Fluorinated Pyridine Intermediates. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Agrochemical Formulations with Specialty Pyridine Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

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Application Notes and Protocols: 6-Fluoro-3-hydroxy-2-methylpyridine as a Strategic Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the application of 6-Fluoro-3-hydroxy-2-methylpyridine as a pivotal intermediate in the synthesis of pharmaceutical agents. The strategic incorporation of the fluoropyridine moiety can significantly influence the physicochemical and pharmacological properties of a lead compound, including metabolic stability, membrane permeability, and target binding affinity. We will delve into the rationale behind its use, focusing on the synthesis of novel analogues of Neurokinin-1 (NK-1) receptor antagonists, a class of drugs with significant therapeutic applications in antiemesis, depression, and pain management. Detailed, field-proven protocols for the key synthetic transformations are provided, accompanied by mechanistic insights and data presentation to enable researchers to effectively utilize this versatile building block in their drug discovery programs.

Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds in Medicinal Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a desirable feature in drug design. The introduction of a fluorine atom to the pyridine ring further enhances its utility. Fluorine, being the most electronegative element, can profoundly alter the properties of a molecule by:

  • Modulating pKa: Influencing the basicity of the pyridine nitrogen, which can affect drug-receptor interactions and pharmacokinetic profiles.

  • Enhancing Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the half-life of a drug.

  • Improving Membrane Permeability: In certain contexts, the lipophilicity of fluorine can enhance the ability of a drug to cross cellular membranes, including the blood-brain barrier.

  • Conformational Control: The steric and electronic effects of fluorine can influence the preferred conformation of a molecule, potentially leading to higher binding affinity for its biological target.

This compound (CAS: 1227577-28-7) is a particularly valuable building block that combines these advantages. The hydroxyl group provides a convenient handle for further synthetic modifications, most notably through etherification to introduce diverse structural motifs. The presence of the methyl group can also contribute to steric and electronic effects that fine-tune the molecule's properties.

Core Application: Synthesis of Novel Neurokinin-1 (NK-1) Receptor Antagonist Analogues

The Neurokinin-1 (NK-1) receptor is a G protein-coupled receptor whose endogenous ligand is Substance P. Antagonists of the NK-1 receptor have proven to be effective in treating chemotherapy-induced nausea and vomiting, postoperative nausea and vomiting, and are being investigated for other indications such as depression and chronic pain.[3][4][5]

Aprepitant (Emend®) is a well-known NK-1 receptor antagonist.[3] A key structural feature of aprepitant is the 3-(S)-(4-fluorophenyl)morpholine moiety. We hypothesize that replacing the 4-fluorophenyl group with a 6-fluoro-2-methylpyridin-3-yl moiety could lead to novel analogues with improved pharmacological profiles. The pyridine nitrogen could introduce a new hydrogen bond acceptor, potentially altering the binding mode and affinity for the NK-1 receptor.

The proposed synthetic strategy leverages the nucleophilic character of the hydroxyl group on this compound to form a key ether linkage with a suitably activated chiral morpholine derivative.

Synthetic Workflow and Protocols

The overall synthetic workflow for a hypothetical, yet plausible, aprepitant analogue is depicted below. This workflow is designed to be robust and adaptable for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.

G cluster_0 Part 1: Synthesis of Chiral Morpholine Intermediate cluster_1 Part 2: Etherification cluster_2 Part 3: Final Product Synthesis A Commercially Available Starting Materials B Synthesis of (S)-3-(4-fluorophenyl)morpholin-2-one A->B Multi-step synthesis C Reduction and Protection B->C D Activation of Hydroxyl Group (e.g., Mesylation) C->D F Ether Synthesis (Williamson Ether Synthesis) D->F Coupling Partner E This compound E->F G Deprotection F->G H Coupling with Triazolone Moiety G->H I Final Aprepitant Analogue H->I

Figure 1: Proposed synthetic workflow for an aprepitant analogue.

Protocol 1: Williamson Ether Synthesis of the Pyridinyl Ether Morpholine Intermediate

This protocol describes the crucial step of coupling this compound with a pre-synthesized and activated chiral morpholine intermediate. The causality behind this choice is the reliability and broad substrate scope of the Williamson ether synthesis for forming aryl ethers.

Materials:

  • This compound

  • Activated Chiral Morpholine Intermediate (e.g., (2S,3S)-2-(methanesulfonyloxy)-3-(4-fluorophenyl)-4-(tert-butoxycarbonyl)morpholine)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.2 equivalents).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.5 equivalents) portion-wise. The evolution of hydrogen gas should be observed. Rationale: The strong base NaH deprotonates the hydroxyl group of the pyridine to form a more nucleophilic alkoxide, which is essential for the subsequent SN2 reaction.

  • Activation: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium salt.

  • Coupling: Dissolve the activated chiral morpholine intermediate (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired pyridinyl ether morpholine intermediate.

Data Presentation:

ParameterExpected Value
Yield 75-85%
Purity (by HPLC) >98%
¹H NMR Consistent with the proposed structure
Mass Spectrometry [M+H]⁺ corresponding to the product

Self-Validating System: Characterization and Quality Control

To ensure the trustworthiness of this protocol, a rigorous analytical validation is imperative.

  • Structural Confirmation: The structure of the synthesized intermediate must be unequivocally confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The characteristic chemical shifts and coupling constants of the fluoro-pyridinyl and morpholine moieties should be identifiable.

  • Purity Assessment: The purity of the intermediate should be assessed by High-Performance Liquid Chromatography (HPLC) with UV detection. A purity of >98% is generally required for proceeding to the next synthetic step in a drug development campaign.

  • Chiral Integrity: The enantiomeric excess (ee) of the chiral morpholine intermediate should be determined using a suitable chiral HPLC method to ensure that no racemization occurred during the etherification step.

Mechanistic Insights and Rationale for Experimental Choices

The choice of a strong, non-nucleophilic base like sodium hydride is critical to prevent side reactions. The use of a polar aprotic solvent like DMF facilitates the SN2 reaction by solvating the sodium cation, leaving the alkoxide anion more available for nucleophilic attack. The reaction temperature is optimized to ensure a reasonable reaction rate without promoting decomposition of the starting materials or products.

G cluster_0 Mechanism of Williamson Ether Synthesis A This compound C Pyridin-3-olate anion A->C + NaH - H₂ B Sodium Hydride (NaH) E Pyridinyl Ether Morpholine Product C->E + Activated Morpholine D Activated Morpholine (Leaving Group = OMs) D->E SN2 Attack F NaOMs E->F + NaOMs

Figure 2: Simplified mechanism of the Williamson ether synthesis step.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of novel pharmaceutical compounds. Its strategic incorporation can impart desirable properties to lead molecules. The detailed protocol for its use in the synthesis of a potential NK-1 receptor antagonist analogue demonstrates a practical and efficient application of this building block. By understanding the underlying chemical principles and adhering to rigorous analytical validation, researchers can confidently employ this compound to accelerate their drug discovery and development efforts.

References

  • Biosynth. (n.d.). This compound.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][6]

  • MedchemExpress. (n.d.). 3-Hydroxy-2-methylpyridine.
  • Sigma-Aldrich. (n.d.). 3-Hydroxy-2-methylpyridine.
  • U.S. Patent No. 8,133,994. (2012). Preparation of aprepitant. Google Patents. Retrieved from [7]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissTargetPrediction: updated data and new features for in silico target prediction. Nucleic Acids Research, 45(W1), W357–W362.
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: a rule of thumb for the design of molecular libraries. Journal of Medicinal Chemistry, 52(21), 6752–6756.
  • Wikipedia. (n.d.). NK1 receptor antagonist. Retrieved from [Link][3]

  • Hale, J. J., et al. (1998). Structural Optimization Affording 2-(R)-(1-(R)-3,5-Bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenyl-4- (3-oxo-1,2,4-triazol-5-yl)methylmorpholine, a Potent, Orally Active, Long-Acting Morpholine Acetal Human NK-1 Receptor Antagonist. Journal of Medicinal Chemistry, 41(23), 4607–4614.[8]

  • Brands, K. M. J., et al. (2003). Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. Journal of the American Chemical Society, 125(8), 2129–2135.[8]

  • Muñoz, M., & Coveñas, R. (2014). Biological and Pharmacological Aspects of the NK-1 Receptor. Current Drug Targets, 15(7), 741–757.[4]

  • Zhang, M., et al. (2022). Advances in the research and application of neurokinin-1 receptor antagonists. Frontiers in Pharmacology, 13, 977944.[5]

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Synthesis of Bioactive Molecules Using 6-Fluoro-3-hydroxy-2-methylpyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery, often imparting profound effects on metabolic stability, binding affinity, and bioavailability. The pyridine scaffold, a privileged heterocycle, is a common feature in numerous pharmaceuticals. The convergence of these two elements in molecules such as 6-Fluoro-3-hydroxy-2-methylpyridine offers a versatile platform for the synthesis of novel therapeutic agents. This guide provides an in-depth exploration of the synthetic utility of this valuable building block, with a focus on its application in the synthesis of the novel bacterial topoisomerase inhibitor, Gepotidacin (GSK2140944). We will delve into the chemical properties of this compound, detailed synthetic protocols, and the mechanistic rationale behind its reactivity.

Physicochemical Properties and Reactivity Profile

This compound is a crystalline solid with the molecular formula C₆H₆FNO and a molecular weight of 127.12 g/mol . Its structure features a pyridine ring substituted with a fluorine atom at the 6-position, a hydroxyl group at the 3-position, and a methyl group at the 2-position. This unique arrangement of functional groups dictates its reactivity:

  • Nucleophilic Aromatic Substitution (SNA_r): The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen activates the 6-position for nucleophilic attack, allowing for the displacement of the fluoride by various nucleophiles.

  • O-Alkylation/Acylation: The hydroxyl group at the 3-position is a key reactive handle for introducing a wide range of substituents through ether or ester linkages.

  • Metal-Catalyzed Cross-Coupling Reactions: The pyridine ring can be further functionalized through various cross-coupling reactions, such as Suzuki or Sonogashira couplings, typically after conversion of the hydroxyl group or introduction of a leaving group at another position.

PropertyValue
Molecular Formula C₆H₆FNO
Molecular Weight 127.12 g/mol
CAS Number 1227577-28-7
Appearance Solid

Application in the Synthesis of Gepotidacin (GSK2140944)

Gepotidacin is a first-in-class, novel triazaacenaphthylene bacterial type II topoisomerase inhibitor that has demonstrated in vitro activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.[1] While multiple synthetic routes to Gepotidacin exist, the utilization of fluorinated pyridine derivatives is a key strategy. The synthesis of a core intermediate for Gepotidacin showcases the utility of precursors like this compound.

The following section outlines a generalized synthetic approach for a key fragment of Gepotidacin, highlighting the types of transformations where this compound would be a critical starting material.

Workflow for the Synthesis of a Key Gepotidacin Intermediate

workflow A This compound B O-Alkylation A->B Alkylating Agent, Base C Alkylated Pyridine Intermediate B->C D Nucleophilic Aromatic Substitution (SNAr) C->D Amine Nucleophile E Amine-Substituted Pyridine D->E F Cyclization E->F Ring-forming Reagents G Tricyclic Core Intermediate F->G

Caption: Synthetic workflow for a key tricyclic intermediate of Gepotidacin.

Detailed Protocol: Synthesis of a Dihydropyrano[2,3-c]pyridine Intermediate

This protocol details the synthesis of a dihydropyrano[2,3-c]pyridine core, a key structural motif in Gepotidacin, starting from a functionalized fluoropyridine.

Step 1: O-Alkylation of this compound

Rationale: This initial step introduces a side chain containing a protected alcohol, which will later participate in an intramolecular cyclization to form the pyran ring. The choice of a suitable protecting group is crucial to prevent unwanted side reactions.

  • Materials:

    • This compound (1.0 eq)

    • (2-Bromoethoxy)(tert-butyl)dimethylsilane (1.2 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of this compound in DMF, add potassium carbonate.

    • Stir the suspension at room temperature for 15 minutes.

    • Add (2-Bromoethoxy)(tert-butyl)dimethylsilane dropwise to the reaction mixture.

    • Heat the reaction to 60 °C and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the O-alkylated intermediate.

Step 2: Intramolecular Cyclization to form the Dihydropyrano[2,3-c]pyridine Core

Rationale: This step involves a nucleophilic aromatic substitution where the deprotected alcohol attacks the carbon bearing the fluorine atom, leading to the formation of the pyran ring. A strong, non-nucleophilic base is used to deprotonate the alcohol without competing in the substitution reaction.

  • Materials:

    • O-alkylated intermediate from Step 1 (1.0 eq)

    • Tetrabutylammonium fluoride (TBAF) (1.1 eq) in Tetrahydrofuran (THF)

    • Sodium hydride (NaH) (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the O-alkylated intermediate in anhydrous THF and cool to 0 °C.

    • Slowly add TBAF solution to deprotect the silyl ether. Stir at 0 °C for 1 hour.

    • To the resulting alcohol, slowly add sodium hydride in portions at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC or LC-MS.

    • Upon completion, carefully quench the reaction at 0 °C by the slow addition of water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the dihydropyrano[2,3-c]pyridine intermediate.

Reaction Mechanism: Intramolecular SNAr Cyclization

Caption: Mechanism of intramolecular SNAr cyclization.

Conclusion and Future Perspectives

This compound serves as a highly valuable and versatile building block in the synthesis of complex bioactive molecules. Its strategic placement of functional groups allows for a range of chemical transformations, making it an attractive starting material for the construction of novel pharmaceutical agents. The synthesis of key intermediates for the bacterial topoisomerase inhibitor Gepotidacin highlights the practical application of this compound. As the demand for new therapeutics continues to grow, the utility of such fluorinated heterocyclic scaffolds in drug discovery is expected to expand, paving the way for the development of next-generation medicines.

References

  • GlaxoSmithKline. (2023). Gepotidacin (GSK2140944) Demonstrates Efficacy and Safety in Phase 3 Trials for Uncomplicated Urinary Tract Infections. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of fluorinated pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine into pyridine rings. The unique electronic properties conferred by fluorine make these compounds highly valuable in medicinal and agrochemical research, but their synthesis is often fraught with challenges.[1][2]

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you overcome common hurdles and achieve your synthetic goals.

Part 1: Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of fluorinated pyridines, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions

Q: I'm attempting a Halex reaction (or other nucleophilic fluorination) on a chloropyridine, but I'm observing very low yields or only recovering the starting material. What's going wrong?

A: Low yields in SNAr reactions for fluorination are a common issue, often stemming from several critical factors related to both the substrate and the reaction conditions.

Causality and Explanation:

The pyridine ring is inherently electron-deficient, which should facilitate nucleophilic aromatic substitution. However, the success of the reaction is highly dependent on the position of the leaving group and the presence of electron-withdrawing groups (EWGs). The C-F bond formation is also influenced by the nature of the fluoride source and the solvent system.[3][4]

Troubleshooting Workflow:

Here is a systematic approach to diagnosing and resolving low-yield issues in nucleophilic fluorination of pyridines:

Caption: Direct C-H fluorination of pyridine.

Methodology:

  • Preparation: In a nitrogen-filled glovebox, add the pyridine substrate (1.0 mmol) to a dry vial. Add anhydrous acetonitrile (5.0 mL).

  • Reagent Addition: To the stirred solution, add silver(II) fluoride (AgF₂, 2.5 mmol) in one portion. The reaction mixture will typically turn dark.

  • Reaction: Seal the vial and stir at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is often complete within 1-2 hours.

  • Workup: Once the reaction is complete, quench by pouring the mixture into a separatory funnel containing ethyl acetate (20 mL) and a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.

Self-Validation and Trustworthiness:

  • Moisture Control: The reaction's success is highly dependent on anhydrous conditions. A control experiment with a deliberately added small amount of water should show a significantly reduced yield.

  • Stoichiometry: The ratio of AgF₂ to the substrate is critical. Using less than the stoichiometric amount will result in incomplete conversion.

  • Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Synthesis of 4-Fluoronitropyridine via Halex Reaction

This protocol describes a typical Halex reaction for the synthesis of a fluorinated pyridine.

Methodology:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add spray-dried potassium fluoride (KF, 2.0 equiv.) and a phase-transfer catalyst such as 18-crown-6 (0.1 equiv.).

  • Solvent and Substrate: Add anhydrous dimethyl sulfoxide (DMSO) to the flask, followed by the 4-chloro-nitropyridine substrate (1.0 equiv.).

  • Reaction: Heat the reaction mixture to 160°C under a nitrogen atmosphere. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography or distillation.

References

  • A new method for introducing fluorinated components into molecules. (2024). University of Münster. Retrieved from [Link]

  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • meta-Selective Fluorination of Pyridine Derivatives. (2025). Synfacts, 21(09), 887. Retrieved from [Link]

  • Mechanism for regioselective fluorination of pyridine and diazine. (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation method of fluoropyridine compounds. (n.d.). Google Patents.
  • 3-fluoropyridine preparation method high in yield and content. (n.d.). Google Patents.
  • Method for the preparation of stable 4-fluoropyridine salts. (n.d.). Google Patents.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society. Retrieved from [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society. Retrieved from [Link]

  • Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. (2017). Organic Syntheses, 94, 46-53. Retrieved from [Link]

  • ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. (2013). ResearchGate. Retrieved from [Link]

  • Fluorinated Pyridines Market 2026: Emerging Growth Pathways. (2026). openPR. Retrieved from [Link]

  • Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. (2015). The Journal of Organic Chemistry. Retrieved from [Link]

  • Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. (2013). Science. Retrieved from [Link]

  • Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. (2015). Organic Letters. Retrieved from [Link]

  • Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Halex Reaction. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]

  • Halex Comparative Reaction. (n.d.). gChem Global. Retrieved from [Link]

  • Fluorination of Medicinal Compounds - The Halex Reaction. (n.d.). ChemTube3D. Retrieved from [Link]

  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. (2017). The Journal of Organic Chemistry. Retrieved from [Link]

  • Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. (2023). UCLA. Retrieved from [Link]

  • Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines. (2021). ResearchGate. Retrieved from [Link]

  • An Accident Waiting to Happen? The Shell Halex Reaction. (n.d.). Scientific Update. Retrieved from [Link]

  • A New Synthetic Method of 3-Fluoropyridine-2-methanol. (n.d.). Google Patents.
  • Synthesis of 2-amino-5-fluoropyridine. (2008). ResearchGate. Retrieved from [Link]

  • Unique Reactivity of Fluorinated Molecules with Transition Metals. (n.d.). CHIMIA. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 6-Fluoro-3-hydroxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Fluoro-3-hydroxy-2-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols. Our goal is to empower you to navigate the complexities of this synthesis, minimize byproduct formation, and maximize yield and purity.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, which typically involves the electrophilic fluorination of a 2-methyl-3-hydroxypyridine precursor.

Issue 1: Low or No Product Formation

Symptom: The reaction appears sluggish, or analysis (TLC, LC-MS) shows a significant amount of unreacted starting material even after extended reaction times.

Potential Causes & Solutions:

  • Deactivated Pyridine Ring: The pyridine ring is inherently electron-deficient, which can hinder electrophilic attack. The position of substituents significantly influences reactivity.

    • Expert Insight: The nitrogen atom can be protonated by acidic byproducts or coordinate to Lewis acidic species, further deactivating the ring. Ensure your reaction is run under anhydrous conditions and consider adding a non-nucleophilic base to scavenge any generated acid.

  • Insufficiently Reactive Fluorinating Agent: The choice of fluorinating agent is critical.

    • Recommendation: For electron-deficient systems like pyridines, stronger electrophilic fluorinating agents are often required. While reagents like Selectfluor® are common, their reactivity can be substrate-dependent. Consider the fluorinating agent's compatibility with your solvent, as some combinations can be hazardous.[1] For instance, Selectfluor can react exothermically with DMF, pyridine, and DMSO.[1]

  • Low Reaction Temperature: While lower temperatures can sometimes improve selectivity, they can also significantly slow down the reaction rate for less reactive substrates.

    • Troubleshooting Step: If the reaction is clean but slow, consider a stepwise increase in the reaction temperature, monitoring for any increase in byproduct formation.

Issue 2: Formation of Isomeric Byproducts

Symptom: NMR or LC-MS analysis indicates the presence of one or more isomers of the desired 6-fluoro product.

Potential Causes & Solutions:

  • Competing Reaction Sites: The pyridine ring has multiple positions susceptible to electrophilic attack. While the directing effects of the methyl and hydroxyl groups favor substitution at certain positions, fluorination can still occur at other sites.

    • Mechanistic Insight: For 3-substituted pyridines, fluorination often occurs at the C-2 or C-6 position.[2] The electronic properties of the substituents play a key role in directing the fluorination.

    • Optimization Strategy: Modifying the solvent can sometimes influence regioselectivity. Experiment with a range of solvents from non-polar (e.g., acetonitrile) to polar aprotic. Additionally, the choice of fluorinating agent can impact the isomeric ratio.

  • Purification Challenge: Separating closely related fluoro-isomers can be difficult.

    • Protocol: Flash column chromatography with a carefully selected solvent system is the primary method for purification. A shallow gradient elution can improve separation. If isomers co-elute, consider derivatization of the hydroxyl group to alter the polarity before a second chromatographic step.

Issue 3: Observation of Di-fluorinated Byproducts

Symptom: Mass spectrometry data shows a peak corresponding to the addition of two fluorine atoms to the starting material.

Potential Causes & Solutions:

  • Excess Fluorinating Agent: Using a significant excess of the fluorinating agent can lead to over-fluorination.[3]

    • Solution: Carefully control the stoichiometry. Start with 1.1 equivalents of the fluorinating agent and monitor the reaction progress closely.[3] Stop the reaction as soon as the starting material is consumed.

  • High Reaction Temperature or Prolonged Reaction Time: These conditions can provide the necessary energy to overcome the activation barrier for a second fluorination.

    • Corrective Action: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor by a sensitive technique like UPLC-MS to avoid over-fluorination.[3]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method is the direct electrophilic fluorination of a 2-methyl-3-hydroxypyridine precursor using an N-F type fluorinating agent, such as Selectfluor® (F-TEDA-BF₄). The reaction proceeds via an electrophilic attack of the "F+" source on the electron-rich pyridine ring.[3]

Q2: How does the tautomeric form of 3-hydroxypyridine affect the reaction?

A2: 3-Hydroxypyridines can exist in equilibrium with their pyridone tautomer. The predominant form depends on the solvent and substituents. The phenolic form is generally more electron-rich and thus more susceptible to electrophilic attack. The reaction mechanism involves the attack of the electron-rich double bond on the electrophilic fluorine.[3]

Q3: What analytical methods are recommended for monitoring reaction progress and assessing final product purity?

A3: A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): Useful for quick, qualitative monitoring of the disappearance of starting material.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting material and the formation of products and byproducts. A reverse-phase C18 column is often suitable.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of the product and any byproducts, such as isomers or di-fluorinated species.

  • Gas Chromatography (GC): A robust method for assessing the purity of volatile compounds.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): The gold standard for structural elucidation of the final product and unequivocal identification of impurities. ¹⁹F NMR is particularly crucial for confirming the position of the fluorine atom.

Q4: Are there specific safety precautions for fluorination reactions?

A4: Yes, safety is paramount.

  • Reagent Handling: Electrophilic fluorinating agents are strong oxidizers and can react violently with certain organic solvents.[1][5] Always consult the Safety Data Sheet (SDS) for the specific reagent you are using.

  • HF Formation: Some fluorinating agents can generate hydrogen fluoride (HF) as a byproduct, which is highly toxic and corrosive.[5] Reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, should be worn.

  • Quenching: Quench the reaction carefully, typically by adding a saturated aqueous solution of a mild reducing agent like sodium bisulfite or sodium thiosulfate, followed by a base such as sodium bicarbonate to neutralize any acid.

Part 3: Protocols & Data

Protocol 1: General Procedure for Electrophilic Fluorination

This protocol provides a general starting point. Optimization of stoichiometry, temperature, and reaction time will be necessary for specific substrates.

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-methyl-3-hydroxypyridine starting material.

  • Solvent Addition: Add an appropriate anhydrous solvent (e.g., acetonitrile). Stir the mixture until the starting material is fully dissolved.

  • Reagent Addition: Add the electrophilic fluorinating agent (e.g., 1.1 equivalents of Selectfluor®) portion-wise over 15-30 minutes. An exotherm may be observed.

  • Reaction: Stir the reaction at the desired temperature (e.g., room temperature to 50 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Carefully quench by pouring it into a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation: Common Byproducts and Their Identification
Byproduct Potential Cause Primary Identification Method Distinguishing Feature
Isomeric Monofluoro-pyridinesCompeting reaction sites¹H and ¹⁹F NMR, LC-MSDifferent chemical shifts and coupling constants in NMR; potentially different retention times in LC.
Di-fluorinated PyridinesExcess fluorinating agent, high temperatureMass SpectrometryMolecular ion peak corresponding to [M+18] or [M+19] relative to the desired product.
Unreacted Starting MaterialIncomplete reaction, deactivated substrateTLC, HPLC, LC-MSMatches the retention time/Rf and mass of the starting material.
Hydrolyzed ByproductsPresence of waterMass Spectrometry, NMRMay result from side reactions if the starting material is a halo-pyridine.[6]

Part 4: Visualizing the Process

Workflow for Troubleshooting Byproduct Formation

The following diagram outlines a logical workflow for addressing common byproduct issues during the synthesis.

G cluster_0 Problem Identification cluster_1 Optimization Pathways cluster_2 Purification & Final Analysis Start Reaction Complete. Analyze Crude Product (LC-MS, NMR). CheckPurity Is Desired Product the Major Component? Start->CheckPurity LowYield Low Yield/ High Starting Material CheckPurity->LowYield No Isomers Isomeric Byproducts Detected CheckPurity->Isomers No OverFluorination Di-fluorinated Byproducts Detected CheckPurity->OverFluorination No Purify Purify via Flash Chromatography CheckPurity->Purify Yes Sol_LowYield 1. Increase Temperature 2. Use Stronger F+ Reagent 3. Add Non-nucleophilic Base LowYield->Sol_LowYield Sol_Isomers 1. Screen Solvents 2. Vary F+ Reagent 3. Optimize Temperature Isomers->Sol_Isomers Sol_OverFluorination 1. Reduce F+ Stoichiometry (to ~1.1 eq) 2. Lower Reaction Temperature 3. Reduce Reaction Time OverFluorination->Sol_OverFluorination Sol_LowYield->Purify Sol_Isomers->Purify Sol_OverFluorination->Purify FinalQC Final QC Analysis (NMR, HPLC, MS) Purify->FinalQC

Caption: Troubleshooting workflow for byproduct formation.

References

  • Technical Support Center: Optimizing Reaction Conditions for Fluorination of Pyridines - Benchchem.
  • "Troubleshooting guide for the fluorination of pyridinyl ethanone" - Benchchem.
  • This compound | 1227577-28-7 | CZB57728 - Biosynth.
  • This compound | CymitQuimica.
  • ANALYTICAL METHODS.
  • This compound | C6H6FNO | CID 74889043 - PubChem - NIH.
  • Purity Analysis of Commercial 2-Hydroxy-6-methylpyridine: A Comparative Guide - Benchchem.
  • Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid - Technical Disclosure Commons.
  • 6-Chloro-3-fluoro-2-methylpyridine | C6H5ClFN | CID 19867376 - PubChem.
  • WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents.
  • Specific Solvent Issues with Fluorination - Wordpress.
  • Fluorination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • 1227577-28-7(this compound) - ChemicalBook.
  • 6-Bromo-3-fluoro-2-methylpyridine AldrichCPR - Sigma-Aldrich.
  • Technical Support Center: 2-Hydroxy-6-methylpyridine Synthesis - Benchchem.

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Technical Support Center: Purification of 6-Fluoro-3-hydroxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 6-Fluoro-3-hydroxy-2-methylpyridine (CAS: 1227577-28-7).[1][2] This resource is designed for researchers, medicinal chemists, and process development scientists. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you troubleshoot and optimize your purification strategy, ensuring the high purity required for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: Impurities are typically process-related and depend on the synthetic route. Given that hydroxypyridines are often synthesized via hydrolysis of their corresponding halopyridines, the most common impurities include[3][4]:

  • Unreacted Starting Materials: Such as a di-halogenated precursor (e.g., 2,6-difluoro-3-methylpyridine) or an isomeric halo-pyridine.

  • Isomeric Byproducts: Incomplete regioselectivity during synthesis can lead to isomers.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

  • Degradation Products: Pyridine derivatives can be susceptible to discoloration from minor degradation products formed during synthesis.[5]

Q2: What is the recommended primary method for purifying crude this compound?

A2: For most crystalline organic solids, recrystallization is the most efficient and scalable first-pass purification technique. It is highly effective at removing small amounts of impurities that have different solubility profiles from the target compound. For this compound, which is a polar, hydrogen-bond-donating and -accepting molecule, polar protic solvents are a good starting point. A patent for a structurally similar compound, 6-methyl-2-ethyl-3-hydroxypyridine, successfully uses isopropanol or an ethanol/water mixture for recrystallization, suggesting these are excellent candidates.[6]

Q3: How should I assess the purity of my final product?

A3: A multi-faceted approach is recommended to confirm purity.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is a powerful method for quantifying purity and detecting non-volatile impurities.[7]

  • Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC with a Flame Ionization Detector (GC-FID) is a robust method for assessing purity against volatile impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is essential for confirming the structural identity and can be used to detect impurities if they are present at levels typically >1%. ¹⁹F NMR is particularly useful for identifying any fluorine-containing impurities.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

Q4: How should I properly store purified this compound?

A4: Pyridine derivatives, especially those with hydroxyl groups, can be hygroscopic, meaning they readily absorb moisture from the air.[5] Therefore, the purified solid should be stored in a tightly sealed container, preferably in a desiccator or a controlled low-humidity environment to prevent water absorption.[8] Storing it under an inert atmosphere (e.g., nitrogen or argon) is also good practice.

Purification & Troubleshooting Guide

This section addresses specific issues you may encounter during the purification workflow.

Workflow for Purification and Analysis

Below is a general workflow diagram for the purification and subsequent analysis of this compound.

cluster_purification Purification Stage cluster_analysis Purity Analysis crude Crude Product dissolve Dissolve in Hot Recrystallization Solvent (+ Activated Carbon if colored) crude->dissolve filter Hot Filtration (to remove insolubles/carbon) dissolve->filter crystallize Slow Cooling (to induce crystallization) filter->crystallize isolate Isolate Crystals (Vacuum Filtration) crystallize->isolate wash Wash with Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry hplc HPLC-UV dry->hplc Purified Sample gc GC-FID dry->gc Purified Sample nmr NMR (1H, 19F) dry->nmr Purified Sample mp Melting Point dry->mp Purified Sample

Caption: General workflow for purification and analysis.

Issue 1: Crude product is colored (yellow to dark brown).

Question: My initial solid is not off-white as expected. How can I remove the color?

Answer: The coloration is likely due to trace amounts of highly conjugated impurities or degradation byproducts. These can often be effectively removed during recrystallization by treating the hot solution with activated carbon.[6]

Protocol: Decolorization with Activated Carbon
  • Choose an appropriate recrystallization solvent (see Table 1).

  • Heat the solvent to boiling and dissolve the crude this compound.

  • Remove the solution from the heat source and cautiously add a small amount of activated carbon (typically 1-2% w/w of your compound). Caution: Adding carbon to a boiling solution can cause it to boil over violently.

  • Gently swirl the flask and reheat to boiling for 5-10 minutes.

  • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon.

  • Allow the clear, colorless filtrate to cool slowly to induce crystallization.

Issue 2: Recrystallization yields an oil or no crystals form.

Question: I've followed the recrystallization procedure, but the compound either "oiled out" or remained in solution upon cooling. What should I do?

Answer: This is a common issue related to solvent choice, saturation level, and nucleation. The goal is to find a solvent system where the compound is soluble when hot but sparingly soluble when cold.

Troubleshooting Recrystallization

cluster_solutions Troubleshooting Steps start Recrystallization Problem oil Compound 'Oils Out' start->oil no_xtal No Crystals Form start->no_xtal sol_oil_1 Re-heat to dissolve oil. Add more solvent. oil->sol_oil_1 sol_noxtal_1 Is solution supersaturated? Try scratching flask walls. no_xtal->sol_noxtal_1 sol_oil_2 If still oily, try a co-solvent system (e.g., Ethanol/Water). sol_oil_1->sol_oil_2 sol_noxtal_2 Add a seed crystal. sol_noxtal_1->sol_noxtal_2 sol_noxtal_3 Cool to lower temperature (ice bath). sol_noxtal_2->sol_noxtal_3 sol_noxtal_4 Reduce solvent volume (evaporation) & re-cool. sol_noxtal_3->sol_noxtal_4

Caption: Decision tree for troubleshooting recrystallization.

Table 1: Suggested Solvents for Recrystallization Screening
Solvent SystemRationale
IsopropanolProven effective for a structurally similar hydroxypyridine.[6]
Ethanol / WaterA polar protic co-solvent system that allows for fine-tuning of polarity to achieve ideal solubility.[6]
AcetonitrileA polar aprotic solvent; may offer a different selectivity for impurity removal.
Ethyl Acetate / HeptaneA less polar system; useful if the compound is less polar than anticipated or for removing highly polar impurities.
Issue 3: HPLC analysis shows significant peak tailing.

Question: My HPLC chromatogram for the purified compound shows a peak with a pronounced tail. Is this an impurity?

Answer: Not necessarily. Peak tailing for basic compounds like pyridine derivatives is a common chromatographic artifact.[9] It is caused by a secondary interaction between the basic nitrogen of your analyte and acidic residual silanol groups on the silica-based stationary phase (e.g., C18).[9] This leads to poor peak shape and can compromise accurate quantification.

Protocol: Optimizing HPLC for Basic Analytes
  • Mobile Phase pH Control: The most effective way to eliminate tailing is to protonate the residual silanols. Lower the pH of the aqueous mobile phase to between 2.5 and 3.5 using an additive like 0.1% formic acid or phosphoric acid.[7] This ensures the silanols are neutral (-Si-OH) and less likely to interact with the protonated pyridine.

  • Use of a Competing Base: Add a small amount of a competing base, such as 0.1% triethylamine (TEA), to the mobile phase. The TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.[9]

  • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or specifically designed for the analysis of basic compounds and exhibit reduced silanol activity. Using such a column can significantly improve peak shape.

Table 2: Recommended Starting HPLC Conditions
ParameterConditionRationale
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)Standard for small molecule analysis.[7]
Mobile Phase A 0.1% Formic Acid in WaterBuffers pH to reduce silanol interactions.[7]
Mobile Phase B AcetonitrileCommon organic modifier.
Gradient 10% B to 90% B over 15 minutesA good starting point for method development.
Flow Rate 1.0 mL/minStandard analytical flow rate.[7]
Detection UV at ~270-280 nm (scan for λ-max)Hydroxypyridines typically absorb in this UV range.
Column Temp. 30 °CFor improved reproducibility.[7]
Issue 4: Impurities persist after recrystallization.

Question: Recrystallization has failed to remove a persistent impurity. What is my next step?

Answer: If an impurity co-crystallizes with your product, it indicates a very similar solubility profile and likely a close structural resemblance. In this case, preparative column chromatography is the recommended next step.

Guidance for Column Chromatography
  • Stationary Phase: Standard silica gel is the most common choice.

  • Mobile Phase (Eluent): A solvent system of intermediate polarity is a good starting point. Begin with TLC analysis to determine an optimal eluent system. A mixture of a non-polar solvent (like heptane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typical. The goal is to find a system that gives your desired compound an Rf value of ~0.3 on the TLC plate.

  • Detection: Use a UV lamp (254 nm) to visualize spots on the TLC plate.

  • Loading: For best separation, dissolve the crude material in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, this solid can be loaded onto the top of the column ("dry loading"). This technique prevents band broadening and improves resolution compared to liquid loading.

References

  • Benchchem. (n.d.). Purity Analysis of Commercial 2-Hydroxy-6-methylpyridine: A Comparative Guide.
  • CN101891677B. (2012). Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine. Google Patents.
  • Biosynth. (n.d.). This compound | 1227577-28-7.
  • PubChem. (n.d.). 3-Hydroxy-2-hydroxymethyl-6-methylpyridine. National Center for Biotechnology Information.
  • Chem-Impex. (n.d.). 2-Fluoro-3-methylpyridine.
  • WO2000014068A1. (2000). Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine. Google Patents.
  • Biosynth. (n.d.). 3-Hydroxy-2-hydroxymethyl-6-methylpyridine | 42097-42-7.
  • ChemicalBook. (n.d.). This compound.
  • Benchchem. (n.d.). Technical Support Center: 2-Hydroxy-6-methylpyridine Synthesis.
  • KR101652750B1. (2016). Purification method of pyridine and pyridine derivatives. Google Patents.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET: 2-amino-6-methylpyridine.
  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2000). Pyridine. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. Lyon (FR): International Agency for Research on Cancer.
  • Singh, G. P., et al. (2013). 2-Bromo-3-hydroxy-6-methylpyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1697.
  • HU228946B1. (2013). Process for the extraction of 2-hydroxy pyridine 2-hydroxyquinoline and 2-hydroxybenzothiazole derivatives. Google Patents.
  • Sigma-Aldrich. (n.d.). 6-Bromo-3-fluoro-2-methylpyridine.
  • Jubilant Ingrevia. (n.d.). 3-Hydroxy-2-methylpyridine Safety Data Sheet.
  • ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Records of Pharmaceutical and Biomedical Sciences, 17(2), 181-198.
  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research.
  • Benchchem. (n.d.). Overcoming challenges in the purification of pyridine compounds.

Sources

Navigating the Synthesis of 6-Fluoro-3-hydroxy-2-methylpyridine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the preparation of 6-Fluoro-3-hydroxy-2-methylpyridine. As a key intermediate in pharmaceutical research, optimizing the yield and purity of this compound is critical. This guide, structured in a flexible question-and-answer format, is designed to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during its synthesis.

Troubleshooting Guide: From Low Yields to Impurities

The synthesis of this compound, while conceptually straightforward, can present several challenges. The most probable and practical synthetic route involves the diazotization of 6-fluoro-2-methylpyridin-3-amine followed by a Sandmeyer-type hydroxylation. This section will address common issues within this synthetic pathway.

Core Synthesis Pathway: Diazotization and Sandmeyer Hydroxylation

The foundational reaction sequence is as follows:

  • Diazotization: 6-Fluoro-2-methylpyridin-3-amine is treated with a nitrosating agent, typically sodium nitrite (NaNO₂), in a strong acidic medium (e.g., sulfuric acid, H₂SO₄) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Hydrolysis (Sandmeyer-type): The in-situ generated diazonium salt is then decomposed in the presence of water, often with heating, to yield the desired this compound.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yields in this synthesis can stem from several factors, primarily related to the stability of the intermediate diazonium salt and the efficiency of the hydrolysis step.

A1: Optimizing for Higher Yields

  • Incomplete Diazotization:

    • Cause: Insufficient acid or sodium nitrite, or temperatures being too high during diazotization.

    • Solution: Ensure a homogenous solution of the amine in the acid before cooling and adding sodium nitrite. The temperature should be strictly maintained between 0 and 5 °C to prevent premature decomposition of the diazonium salt. A slight excess of sodium nitrite can be used, but a large excess should be avoided as it can lead to side reactions.

  • Decomposition of the Diazonium Salt:

    • Cause: Pyridine-based diazonium salts are notoriously unstable, even more so than their benzene-derived counterparts.[1] Decomposition can occur if the temperature rises or if the solution is allowed to stand for too long before the hydrolysis step.

    • Solution: The diazonium salt should be used immediately after its formation. A one-pot procedure where the hydrolysis is initiated shortly after the diazotization is complete is highly recommended.

  • Inefficient Hydrolysis:

    • Cause: The conditions for the hydrolysis of the diazonium salt may not be optimal.

    • Solution: After the diazotization is complete, the reaction mixture should be slowly and carefully heated. The ideal temperature for the hydrolysis of the diazonium salt to the hydroxypyridine needs to be empirically determined but typically ranges from room temperature to gentle reflux. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time and temperature.

  • Side Reactions:

    • Cause: The diazonium ion is a highly reactive species and can participate in various side reactions, such as coupling with the starting amine or the product itself to form azo compounds.

    • Solution: Maintaining a low temperature during diazotization and ensuring a sufficiently acidic environment can minimize these side reactions. The slow addition of the sodium nitrite solution to the amine solution also helps to keep the concentration of the diazonium salt low at any given time, reducing the likelihood of bimolecular side reactions.

Workflow for Optimizing Diazotization and Hydrolysis:

Caption: Key stages and troubleshooting points in the synthesis.

Q2: I am observing significant amounts of a dark, tarry byproduct. What is it and how can I prevent its formation?

The formation of dark, often polymeric, materials is a common issue in reactions involving diazonium salts.

A2: Minimizing Tar Formation

  • Cause: The primary cause of tar formation is the decomposition of the diazonium salt into highly reactive radical species. These radicals can then polymerize or react non-selectively with other components in the reaction mixture. This is often exacerbated by localized overheating or high concentrations of the diazonium salt.

  • Prevention:

    • Temperature Control: Strict adherence to low temperatures (0-5 °C) during the diazotization step is paramount.

    • Stirring: Efficient and vigorous stirring is crucial to ensure homogenous mixing and to prevent localized "hot spots" where the temperature can rise, leading to decomposition.

    • Controlled Addition: As mentioned previously, the slow, portion-wise, or dropwise addition of the sodium nitrite solution is a key strategy to maintain a low steady-state concentration of the unstable diazonium intermediate.

    • Purity of Starting Material: Ensure the starting 6-fluoro-2-methylpyridin-3-amine is of high purity, as impurities can sometimes catalyze decomposition pathways.

Q3: How do I effectively purify the final product from the aqueous reaction mixture?

Isolating the polar this compound from a highly acidic aqueous reaction mixture can be challenging.

A3: Purification Strategy

  • Neutralization: After the reaction is complete, the mixture should be carefully neutralized. This is typically done by the slow addition of a base, such as sodium carbonate (Na₂CO₃) or a saturated solution of sodium bicarbonate (NaHCO₃), until the pH is approximately 7-8. Be cautious as this will generate a significant amount of CO₂ gas. The neutralization should be performed in an ice bath to dissipate the heat generated.

  • Extraction: Once neutralized, the product can be extracted from the aqueous layer using an organic solvent. Due to the polarity of the product, multiple extractions with a suitable solvent like ethyl acetate or dichloromethane are recommended.

  • Washing: The combined organic extracts should be washed with brine (saturated NaCl solution) to remove any remaining water.

  • Drying and Concentration: The organic layer should be dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure to yield the crude product.

  • Further Purification (if necessary):

    • Recrystallization: The crude product can be recrystallized from a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes) to improve its purity.

    • Column Chromatography: For very high purity requirements, silica gel column chromatography can be employed. A solvent system such as ethyl acetate/hexanes or dichloromethane/methanol would be a good starting point for elution.

Purification Workflow:

Purification_Workflow reaction_mixture Aqueous Reaction Mixture neutralization Neutralization (pH 7-8) with Na₂CO₃ or NaHCO₃ reaction_mixture->neutralization extraction Solvent Extraction (e.g., Ethyl Acetate) neutralization->extraction washing Brine Wash extraction->washing drying Drying (Na₂SO₄) washing->drying concentration Solvent Removal drying->concentration crude_product Crude Product concentration->crude_product purification Recrystallization or Column Chromatography crude_product->purification final_product Pure this compound purification->final_product

Caption: Step-by-step purification process.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for this reaction?

A1: The yield for Sandmeyer-type reactions on pyridine systems can be variable. While no specific yield for this exact compound is readily available in the literature, yields for analogous transformations of aminopyridines to hydroxypyridines can range from moderate to good (40-70%), depending on the specific substrate and reaction conditions. Optimization of the parameters discussed in the troubleshooting section is key to maximizing the yield.

Q2: What are the key analytical techniques to monitor the reaction and characterize the product?

A2:

  • Reaction Monitoring:

    • TLC (Thin Layer Chromatography): A simple and effective way to monitor the consumption of the starting amine and the formation of the product.

    • HPLC (High-Performance Liquid Chromatography): Provides more quantitative information on the reaction progress and can also be used to identify the formation of byproducts.

  • Product Characterization:

    • NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product.

    • MS (Mass Spectrometry): To confirm the molecular weight of the product.

    • Melting Point: A sharp melting point close to the literature value (if available) is a good indicator of purity.

Q3: Are there any significant safety precautions I should be aware of?

A3: Yes, several safety precautions are crucial for this synthesis:

  • Diazonium Salt Instability: Diazonium salts can be explosive when isolated and dry. Therefore, it is imperative to generate and use them in situ without isolation.

  • Temperature Control: The diazotization reaction is exothermic. Maintaining a low temperature with an efficient cooling bath is critical to prevent a runaway reaction and decomposition.

  • Acid Handling: Strong acids like sulfuric acid are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Gas Evolution: The hydrolysis step releases nitrogen gas (N₂), and the neutralization step releases carbon dioxide (CO₂). The reaction should be performed in a well-ventilated fume hood.

Q4: Can I use a different acid for the diazotization?

A4: While other strong acids like hydrochloric acid (HCl) can be used, sulfuric acid is often preferred for the subsequent hydrolysis to a phenol. The use of HCl can lead to the formation of the corresponding chloro-pyridine as a significant byproduct via a competing Sandmeyer chlorination reaction.[2]

Q5: Is a copper catalyst necessary for the hydrolysis step?

A5: While the classic Sandmeyer reaction for introducing halogens or a cyano group requires a copper(I) catalyst, the hydrolysis to a phenol can often be achieved by simply heating the aqueous acidic solution of the diazonium salt.[3][4] However, some literature suggests that the presence of copper salts, such as copper(I) oxide or copper(II) nitrate, can facilitate the hydroxylation under milder conditions and potentially improve the yield.[3][4]

Summary of Key Parameters for Yield Optimization

ParameterRecommended ConditionRationale
Diazotization Temperature 0-5 °CMinimizes decomposition of the unstable diazonium salt.
NaNO₂ Addition Slow, portion-wise or dropwiseMaintains a low concentration of the diazonium salt, reducing side reactions.
Stirring Vigorous and efficientEnsures homogeneity and prevents localized overheating.
Hydrolysis Immediate, controlled heatingMinimizes decomposition of the diazonium salt before hydrolysis.
Acid Choice Sulfuric Acid (H₂SO₄)Favors hydroxylation over competing halogenation.
Purification Neutralization followed by extractionEfficiently isolates the polar product from the aqueous reaction mixture.

This technical guide provides a framework for troubleshooting and optimizing the synthesis of this compound. By carefully controlling the reaction parameters and understanding the potential pitfalls, researchers can significantly improve the yield and purity of this valuable pharmaceutical intermediate.

References

  • Structures, Stability, and Safety of Diazonium Salts. (URL not available)
  • Recent trends in the chemistry of Sandmeyer reaction: a review. SpringerLink. (URL not available)
  • Sandmeyer Reaction - Organic Chemistry Portal. (URL not available)
  • Sandmeyer reaction - Wikipedia. (URL not available)
  • Process for the production of 2-hydroxypyridine - Google P
  • Process for the preparation of 2-hydroxypyridine or quinoline compounds - Google P
  • Sandmeyer reaction - L.S.College, Muzaffarpur. (URL not available)

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Technical Support Center: Synthesis of 6-Fluoro-3-hydroxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Fluoro-3-hydroxy-2-methylpyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this valuable fluorinated pyridine intermediate.

Introduction: The Synthetic Landscape

This compound is a key building block in medicinal and agrochemical research. Its synthesis, while conceptually straightforward, is often complicated by issues of regioselectivity and the formation of closely related impurities. The most common laboratory-scale approach is the direct electrophilic fluorination of the readily available precursor, 2-methyl-3-hydroxypyridine. This guide will focus on troubleshooting this primary synthetic route.

An alternative, though less common, pathway is the Balz-Schiemann reaction, which proceeds through a diazonium salt intermediate.[1][2][3] While effective, this method involves potentially hazardous intermediates and its own unique set of side reactions.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound?

The most direct and widely applicable method is the electrophilic fluorination of 2-methyl-3-hydroxypyridine using an N-F fluorinating agent, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[4][5] The electron-rich nature of the hydroxypyridine ring makes it susceptible to electrophilic attack.

Q2: Why is regioselectivity a major challenge in this synthesis?

Regioselectivity is complex due to the directing effects of the substituents on the pyridine ring:

  • Hydroxyl Group (-OH): As a strong activating group, it directs electrophilic substitution to the ortho and para positions (C4 and C6).

  • Pyridine Nitrogen: The nitrogen atom deactivates the ring towards electrophilic attack, particularly at the C3 and C5 positions.[6]

  • Methyl Group (-CH₃): A weakly activating group that also provides some steric hindrance.

This interplay of electronic and steric effects can lead to a mixture of fluorinated isomers.

Q3: What are the most common impurities I should expect?

The impurity profile is typically dominated by a few key species. Understanding their origin is the first step in mitigating their formation.

Impurity TypeStructure / NameCommon CauseImpact
Starting Material 2-Methyl-3-hydroxypyridineIncomplete reaction.Affects final product purity and yield calculations.
Isomeric Impurity 4-Fluoro-3-hydroxy-2-methylpyridineCompeting electrophilic attack at the C4 position.Difficult to separate due to similar physical properties.
Isomeric Impurity 5-Fluoro-3-hydroxy-2-methylpyridineElectrophilic attack at the C5 position.Also challenging to separate from the desired product.
Over-fluorination Di-fluorinated pyridinesExcess fluorinating agent; prolonged reaction time.[7][8]Increases downstream purification complexity.
Degradation Undefined colored byproductsHarsh reaction conditions (e.g., high temperature).Can complicate purification and lower yield.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.

Issue 1: Low Yield of the Desired Product

A low yield of this compound is a frequent challenge. The root cause can often be traced back to several factors.

start Low Yield Observed check_completion Is the reaction going to completion? (Monitor by TLC/GC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_reactions Are significant side products or isomers forming? check_completion->side_reactions Yes adjust_time Increase reaction time or a slight increase in temperature. incomplete->adjust_time check_reagents Verify reagent stoichiometry and purity. incomplete->check_reagents yield_improved Yield Improved adjust_time->yield_improved check_reagents->yield_improved optimize_regio Optimize for Regioselectivity (See Issue 2) side_reactions->optimize_regio Yes workup_loss Is product lost during workup and purification? side_reactions->workup_loss No optimize_regio->yield_improved optimize_purification Optimize extraction and purification protocol. (See Purification Section) workup_loss->optimize_purification Yes optimize_purification->yield_improved

Caption: Decision tree for troubleshooting low reaction yields.

  • Potential Cause: Incomplete Reaction

    • Explanation: The fluorinating agent may not be reactive enough under the chosen conditions, or the reaction may not have been allowed to run for a sufficient amount of time.

    • Solution: Monitor the reaction progress closely using TLC, GC, or LC-MS. If the starting material is still present after the expected reaction time, consider a modest increase in temperature or extending the reaction duration. Ensure your fluorinating agent is of high quality and has not degraded.

  • Potential Cause: Degradation of Starting Material or Product

    • Explanation: Pyridine derivatives can be sensitive to harsh conditions. High temperatures or highly acidic/basic media can lead to decomposition.

    • Solution: Run the reaction at the lowest effective temperature. Ensure the workup procedure is not overly aggressive. The stability of the final product should also be considered during purification and storage.[9]

Issue 2: Poor Regioselectivity (Formation of Isomeric Impurities)

The formation of 4-fluoro and 5-fluoro isomers is arguably the most significant challenge in this synthesis.

  • Potential Cause: Reaction Kinetics and Thermodynamics

    • Explanation: The distribution of isomers is governed by the relative activation energies for fluorination at each position. Solvent polarity and temperature can influence these pathways.

    • Solution:

      • Solvent Screening: The polarity of the solvent can influence the reactivity of the fluorinating agent and the substrate. Screen a range of solvents, from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile, DMF).

      • Temperature Control: Lowering the reaction temperature often increases selectivity by favoring the pathway with the lowest activation energy. Run the reaction at 0 °C or even lower to see if isomer formation is suppressed.

      • Choice of Fluorinating Agent: While Selectfluor® is common, other electrophilic fluorinating agents like N-Fluorobenzenesulfonimide (NFSI) may offer different selectivity profiles.[4]

start 2-Methyl-3-hydroxypyridine reagent + Electrophilic Fluorinating Agent (e.g., Selectfluor) start->reagent c6_attack Attack at C6 reagent->c6_attack Favored Pathway c4_attack Attack at C4 reagent->c4_attack Side Pathway c5_attack Attack at C5 reagent->c5_attack Side Pathway product This compound (Desired Product) c6_attack->product isomer4 4-Fluoro-3-hydroxy-2-methylpyridine (Isomeric Impurity) c4_attack->isomer4 isomer5 5-Fluoro-3-hydroxy-2-methylpyridine (Isomeric Impurity) c5_attack->isomer5

Caption: Competing reaction pathways leading to isomeric impurities.

Experimental Protocols

Protocol 1: Purity and Impurity Profile Analysis by HPLC-UV

Reverse-phase HPLC with UV detection is a robust method for monitoring reaction progress and assessing the purity of the final product.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/minute.

  • Detection Wavelength: 270 nm.

  • Sample Preparation: Accurately weigh ~5 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B.

  • Data Analysis: Calculate purity based on the area percent of the main peak relative to the total area of all peaks.[10]

Protocol 2: Purification by Column Chromatography

Separating the desired 6-fluoro isomer from its 4- and 5-fluoro counterparts can be challenging but is often achievable with careful column chromatography.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. For example, begin with 10% ethyl acetate/hexanes and gradually increase the polarity to 30-40% ethyl acetate.

  • Procedure: a. Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column. b. Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this mixture onto a small amount of silica gel. c. Once the solvent is evaporated, carefully load the dry silica-adsorbed sample onto the top of the packed column. d. Begin elution with the low-polarity solvent system, collecting fractions. e. Monitor the fractions by TLC to identify those containing the desired product. f. Combine the pure fractions and remove the solvent under reduced pressure.

References

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Technical Support Center: Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of substituted pyridines. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during pyridine synthesis. As Senior Application Scientists, we have compiled this guide based on established literature and extensive laboratory experience to help you navigate the complexities of these reactions and optimize your synthetic outcomes.

Structure of This Guide

This guide is organized by common synthetic methods for preparing substituted pyridines. Each section addresses specific side reactions and experimental issues, providing explanations grounded in reaction mechanisms and offering practical, field-proven solutions.

  • Hantzsch Pyridine Synthesis: Troubleshooting low yields and incomplete aromatization.

  • Bohlmann-Rahtz Pyridine Synthesis: Addressing issues of regioselectivity and thermal decomposition.

  • Guareschi-Thorpe Pyridine Synthesis: Preventing hydrolysis and polymerization.

  • Kröhnke Pyridine Synthesis: Managing complex reaction cascades and byproduct formation.

  • Ciamician-Dennstedt Rearrangement: Overcoming limitations of scope and yield.

  • Cross-Coupling Reactions for Pyridine Functionalization: Minimizing homocoupling and other catalyst-related side reactions.

Hantzsch Pyridine Synthesis: Troubleshooting Guide

The Hantzsch synthesis is a cornerstone of pyridine chemistry, but it is not without its challenges.[1][2] Low yields and the formation of stable dihydropyridine intermediates are common hurdles.

FAQ 1: My Hantzsch reaction is giving a low yield of the desired pyridine. What are the likely causes and how can I improve it?

A1: Low yields in the Hantzsch synthesis can often be traced back to several key factors: inefficient reaction conditions, incomplete oxidation of the dihydropyridine intermediate, or the formation of side products.[3][4]

Common Causes & Solutions:

  • Inefficient Reaction Conditions: The classical Hantzsch synthesis often requires harsh conditions and long reaction times, which can lead to degradation of starting materials or products.[1]

    • Expert Insight: The choice of solvent and catalyst is critical. While traditional methods use simple alcohols, modern protocols have shown significant improvements with alternative media. For instance, using p-toluenesulfonic acid (PTSA) as a catalyst in aqueous micelles under ultrasonic irradiation can dramatically increase yields, in some cases to over 96%.[3][4] Solvent-free conditions using solid supports like γ-Al2O3 have also proven effective.[3]

  • Incomplete Oxidation: The initial product of the Hantzsch condensation is a 1,4-dihydropyridine (DHP).[1][5] A separate oxidation step is required for aromatization to the pyridine ring. If this step is inefficient, the final yield of the pyridine will be low.

    • Troubleshooting Protocol:

      • Monitor the reaction: Use TLC or LC-MS to confirm the complete consumption of the DHP intermediate.

      • Select an appropriate oxidant: Common oxidants include nitric acid, potassium permanganate (KMnO4), and chromium trioxide (CrO3).[1] However, these can be harsh. Milder conditions, such as iodine in refluxing methanol, can also be effective.[1][3]

      • Optimize stoichiometry: Ensure that the oxidant is used in the correct molar ratio to the DHP. An excess may be required, but a large excess can lead to unwanted side reactions.

  • Formation of Side Products: In unsymmetrical Hantzsch reactions, the order of reagent addition is crucial. Incorrect sequencing can lead to the formation of undesired intermediates and byproducts.[3]

    • Preventative Measure: It is often advantageous to pre-form the enamine or the Knoevenagel condensation product before the final cyclization step to ensure the desired regiochemistry.[3]

Troubleshooting Workflow for Low Yield in Hantzsch Synthesis

start Low Yield Observed check_oxidation Check for Dihydropyridine Intermediate (TLC/LC-MS) start->check_oxidation incomplete_ox Incomplete Oxidation check_oxidation->incomplete_ox Present check_conditions Review Reaction Conditions check_oxidation->check_conditions Absent optimize_oxidant Optimize Oxidant & Conditions incomplete_ox->optimize_oxidant harsh_conditions Harsh Conditions/Long Reaction Time check_conditions->harsh_conditions check_side_products Analyze for Side Products (NMR, MS) check_conditions->check_side_products optimize_catalyst Consider Greener Catalysts (e.g., PTSA, γ-Al2O3) harsh_conditions->optimize_catalyst undesired_isomers Undesired Isomers/Byproducts check_side_products->undesired_isomers Present modify_reagent_addition Modify Order of Reagent Addition undesired_isomers->modify_reagent_addition

Caption: Troubleshooting logic for low yields in Hantzsch pyridine synthesis.

Bohlmann-Rahtz Pyridine Synthesis: A Guide to Regioselectivity

The Bohlmann-Rahtz synthesis offers a versatile route to substituted pyridines.[6][7] However, the high temperatures often required for the cyclodehydration step can lead to side reactions and decomposition of starting materials.[3][6]

FAQ 2: I am observing a mixture of regioisomers and decomposition in my Bohlmann-Rahtz synthesis. How can I improve the outcome?

A2: The key challenges in the Bohlmann-Rahtz synthesis are controlling the regioselectivity of the initial condensation and preventing the decomposition of acid-sensitive enamines during the cyclodehydration step.[6]

Common Causes & Solutions:

  • Decomposition of Starting Materials: Enamines, particularly those with acid-sensitive groups like tert-butyl esters, can decompose under the harsh, high-temperature conditions of the cyclodehydration step.[6]

    • Expert Insight: The use of milder catalysts can significantly lower the required reaction temperature.[8] Lewis acids like ytterbium triflate or zinc bromide, or solid-phase catalysts such as Amberlyst-15, can promote cyclodehydration under more benign conditions, preserving sensitive functional groups.[6][8]

  • Lack of Regiocontrol: The initial Michael addition of the enamine to the ethynylketone determines the final substitution pattern of the pyridine. If this addition is not regioselective, a mixture of products will be obtained.

    • Preventative Measure: To circumvent issues with the availability and stability of specific enamines, a three-component, one-pot modification can be employed where the enamine is generated in situ from a ketone and ammonium acetate before reacting with the alkynone.[6][8] This approach often leads to cleaner reactions and higher yields of a single regioisomer.

Optimized Conditions for Bohlmann-Rahtz Synthesis

ParameterTraditional ConditionsOptimized ConditionsRationale for Optimization
Temperature High (often >150 °C)Lower (refluxing toluene)Prevents thermal decomposition of starting materials and products.[6]
Catalyst None (thermal)Brønsted or Lewis acids (e.g., acetic acid, Yb(OTf)3, ZnBr2, Amberlyst-15)Catalyzes the cyclodehydration step at lower temperatures.[6][8]
Procedure Two-step (isolation of aminodiene)One-pot, three-componentSimplifies the procedure and avoids handling potentially unstable intermediates.[6]

Guareschi-Thorpe Pyridine Synthesis: Avoiding Common Pitfalls

The Guareschi-Thorpe synthesis is a classical method for preparing 2-hydroxypyridines (or their 2-pyridone tautomers).[9][10] The primary side reactions to be aware of are hydrolysis of the nitrile group and potential polymerization.

FAQ 3: My Guareschi-Thorpe reaction is producing a significant amount of amide byproduct and the reaction mixture is becoming viscous. What is happening and how can I fix it?

A3: These observations strongly suggest that hydrolysis of the starting cyanopyridine and subsequent polymerization are occurring.

Common Causes & Solutions:

  • Hydrolysis of the Nitrile Group: The nitrile functionality is susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures, leading to the corresponding carboxylic acid or amide.

    • Expert Insight: The reaction medium plays a crucial role. An advanced version of the Guareschi-Thorpe synthesis utilizes ammonium carbonate in an aqueous medium.[11][12][13] The ammonium carbonate serves as both the nitrogen source and a buffer, maintaining a pH that favors the desired condensation while minimizing nitrile hydrolysis.[11][12][13] This method often results in high yields of the desired product, which conveniently precipitates from the reaction mixture.[11]

  • Polymerization: Cyanopyridines can undergo polymerization, particularly at high temperatures or in the presence of certain catalysts.[11] The exothermic nature of nitrile hydrolysis can also contribute to localized overheating, which can initiate polymerization.

    • Troubleshooting Protocol:

      • Strict Temperature Control: Maintain a consistent and controlled reaction temperature to prevent runaway reactions.

      • Use of Anhydrous Solvents: If not employing the aqueous ammonium carbonate method, ensure that all solvents and reagents are rigorously dried to minimize water content.

      • Monitor Reaction Progress: Use TLC to monitor the consumption of starting materials and the formation of the product. Avoid unnecessarily long reaction times.

Reaction Pathway: Main vs. Side Reactions in Guareschi-Thorpe Synthesis

cluster_main Main Reaction Pathway cluster_side Side Reactions a Cyanoacetamide + 1,3-Diketone b Condensation & Cyclization a->b c 2-Hydroxypyridine b->c d Cyanoacetamide e Hydrolysis d->e g Polymerization d->g f Amide/Carboxylic Acid Byproduct e->f

Caption: Desired reaction versus common side reactions in the Guareschi-Thorpe synthesis.

Kröhnke Pyridine Synthesis: Navigating a Multi-Component Reaction

The Kröhnke synthesis is a powerful method for preparing 2,4,6-trisubstituted pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds.[14][15] The multi-step nature of this one-pot reaction means that careful control of conditions is necessary to avoid the accumulation of intermediates and the formation of byproducts.

FAQ 4: My Kröhnke pyridine synthesis is giving a complex mixture of products. How can I improve the selectivity?

A4: The Kröhnke synthesis involves a cascade of reactions, including a Michael addition and a subsequent cyclization/dehydration.[14][15] The key to a successful reaction is to ensure that each step proceeds efficiently to furnish the desired pyridine.

Common Causes & Solutions:

  • Incomplete Michael Addition: If the initial Michael addition of the pyridinium ylide to the α,β-unsaturated carbonyl compound is slow or incomplete, unreacted starting materials will contaminate the final product.

    • Expert Insight: The pyridinium ylide is a key intermediate. Its formation is facilitated by a base, typically acetate from ammonium acetate.[15] Ensure that the ammonium acetate is of good quality and used in sufficient quantity. The reaction is often carried out at elevated temperatures (120-140 °C) to drive the reaction to completion.[15]

  • Side Reactions of the 1,5-Dicarbonyl Intermediate: The 1,5-dicarbonyl intermediate is the direct precursor to the pyridine ring. If this intermediate is not efficiently trapped by ammonia and cyclized, it can potentially undergo other reactions.

    • Troubleshooting Protocol: The use of ammonium acetate as the nitrogen source is generally effective. The reaction is typically run in a protic solvent like acetic acid or ethanol to facilitate the cyclization and dehydration steps.

General Experimental Workflow for Kröhnke Pyridine Synthesis

start Combine α-pyridinium methyl ketone salt, α,β-unsaturated carbonyl, and ammonium acetate heat Heat mixture (e.g., 120-140 °C in a suitable solvent or neat) start->heat monitor Monitor reaction by TLC heat->monitor workup Cool, add water, and collect crude product by filtration monitor->workup purify Purify by recrystallization or column chromatography workup->purify characterize Characterize pure pyridine (NMR, MS, etc.) purify->characterize

Caption: A streamlined workflow for performing the Kröhnke pyridine synthesis.

Ciamician-Dennstedt Rearrangement: Expanding the Ring

The Ciamician-Dennstedt rearrangement is a classic, if often challenging, method for the ring expansion of pyrroles to 3-halopyridines using a dihalocarbene.[4][16] The reaction is known for its limited substrate scope and potential for low yields due to side reactions.[17][18]

FAQ 5: My Ciamician-Dennstedt rearrangement is giving a very low yield of the desired 3-chloropyridine. What are the main issues with this reaction?

A5: The traditional Ciamician-Dennstedt rearrangement suffers from several drawbacks, including the harsh reaction conditions (strong base), the formation of byproducts, and a narrow substrate scope.[17]

Common Causes & Solutions:

  • Harsh Reaction Conditions: The generation of dichlorocarbene from chloroform and a strong base (like potassium hydroxide) can lead to the degradation of sensitive substrates.

  • Side Reactions: A common side reaction is Reimer-Tiemann formylation, which competes with the desired ring expansion.[18]

    • Expert Insight: Recent advancements have provided alternatives to the classical conditions. The use of α-chlorodiazirines as thermal precursors to chlorocarbenes allows for the reaction to proceed under milder conditions, significantly expanding the substrate scope to include a variety of substituted pyrroles and indoles.[18][19] This modified approach also avoids the competing Reimer-Tiemann reaction, leading to cleaner product formation.[20]

Cross-Coupling Reactions: Troubleshooting Pyridine Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable for the synthesis of substituted pyridines. However, side reactions such as homocoupling can significantly reduce the yield of the desired product and complicate purification.

FAQ 6: I am observing a significant amount of homocoupled byproduct from my boronic acid in a Suzuki-Miyaura coupling to a halopyridine. How can I prevent this?

A6: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings.[21] It is often promoted by the presence of oxygen and can be particularly problematic with electron-rich boronic acids.

Common Causes & Solutions:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can facilitate the oxidative homocoupling of the boronic acid.

    • Troubleshooting Protocol:

      • Degas Solvents: Thoroughly degas all solvents by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[21]

      • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas.

  • Boronic Acid Instability: Boronic acids can be unstable and prone to degradation, which can lead to homocoupling.[22]

    • Preventative Measure: Use freshly prepared boronic acids or consider using more stable derivatives such as pinacol esters or MIDA boronates.[22]

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can influence the relative rates of the desired cross-coupling and the undesired homocoupling.

    • Expert Insight: The electronic properties of the pyridine ring can affect the catalytic cycle.[23] The electron-deficient nature of the pyridine ring generally facilitates the oxidative addition step.[22] However, the nitrogen lone pair can also coordinate to the palladium center, potentially inhibiting the catalyst. The choice of ligand is therefore critical for stabilizing the catalyst and promoting the desired reaction pathway.[23]

Troubleshooting Logic for Homocoupling in Suzuki-Miyaura Reactions

start Homocoupling Observed check_atmosphere Review Inert Atmosphere Technique start->check_atmosphere check_reagents Assess Reagent Stability start->check_reagents check_catalyst Evaluate Catalyst System start->check_catalyst inadequate_degassing Inadequate Degassing check_atmosphere->inadequate_degassing improve_degassing Improve Degassing (Sparge/Freeze-Pump-Thaw) inadequate_degassing->improve_degassing old_boronic_acid Old/Decomposed Boronic Acid check_reagents->old_boronic_acid use_fresh_reagents Use Fresh Boronic Acid or Stable Esters old_boronic_acid->use_fresh_reagents suboptimal_ligand Suboptimal Ligand/Catalyst check_catalyst->suboptimal_ligand screen_ligands Screen Different Ligands suboptimal_ligand->screen_ligands

Caption: A guide to troubleshooting homocoupling in Suzuki-Miyaura reactions for pyridine synthesis.

References

  • Hantzsch pyridine synthesis - Wikipedia. (URL: [Link])

  • Ciamician–Dennstedt rearrangement - Wikipedia. (URL: [Link])

  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC - NIH. (URL: [Link])

  • Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines - PMC. (URL: [Link])

  • Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines. (URL: [Link])

  • CONCEPT Diversification of Indoles and Pyrroles by Molecular Editing - NSF Public Access Repository. (URL: [Link])

  • Bohlmann-Rahtz Pyridine Synthesis - Organic Chemistry Portal. (URL: [Link])

  • Kröhnke pyridine synthesis - Wikipedia. (URL: [Link])

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. (URL: [Link])

  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog. (URL: [Link])

  • The Hantzsch pyridine synthesis: A factorial design experiment for the introductory organic laboratory | Journal of Chemical Education - ACS Publications. (URL: [Link])

  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline. (URL: [Link])

  • Bohlmann–Rahtz pyridine synthesis - Wikipedia. (URL: [Link])

  • Bohlmann-Rahtz Pyridine Synthesis Guide | PDF - Scribd. (URL: [Link])

  • Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides | Organic Letters - ACS Publications. (URL: [Link])

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF - ResearchGate. (URL: [Link])

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - NIH. (URL: [Link])

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity | Inorganic Chemistry - ACS Publications. (URL: [Link])

  • Bohlmann-Rahtz Pyridine Synthesis - SynArchive. (URL: [Link])

  • Pyridine Synthesis: Cliff Notes - Baran Lab. (URL: [Link])

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Publishing. (URL: [Link])

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC - NIH. (URL: [Link])

  • DE3245950A1 - Process for the preparation of substituted pyridines - Google P
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  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Publishing. (URL: [Link])

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Sources

Technical Support Center: Enhancing Reaction Efficiency for Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Heterocyclic Fluorination. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine into heterocyclic scaffolds. The unique electronic properties of fluorine make it a valuable element in medicinal chemistry for modulating a molecule's lipophilicity, metabolic stability, and binding affinity.[1] However, the synthesis of fluorinated heterocycles is often fraught with challenges, including low yields, poor selectivity, and unexpected side reactions.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you overcome common hurdles and improve the efficiency of your fluorination reactions. The information presented here is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Part 1: Frequently Asked Questions (FAQs) about Heterocyclic Fluorination

This section addresses fundamental questions that researchers often encounter when working with fluorinated heterocycles.

Q1: Why is the direct fluorination of heterocycles often so challenging?

The direct fluorination of heterocycles presents a unique set of challenges due to the inherent electronic nature of both the heterocycle and the fluorine source. Many common heterocycles, such as pyridine, are electron-deficient, which deactivates them towards electrophilic attack—a common strategy for fluorination.[2] Furthermore, the high electronegativity of fluorine can make C-F bond formation thermodynamically favorable but kinetically slow. The choice of fluorinating agent, catalyst, and reaction conditions is therefore critical to overcoming these hurdles.

Q2: What are the key differences between electrophilic and nucleophilic fluorination strategies for heterocycles?

Electrophilic fluorination involves the use of an "F+" source, such as Selectfluor or N-fluorobenzenesulfonimide (NFSI), which attacks an electron-rich position on the heterocyclic ring. This method is often suitable for electron-rich heterocycles or for C-H fluorination when assisted by a catalyst. In contrast, nucleophilic fluorination utilizes a fluoride anion (F-) source, like KF, CsF, or AgF, to displace a leaving group on the heterocycle. This approach is generally more effective for electron-deficient heterocycles where nucleophilic aromatic substitution (SNA) is favored.[3]

Q3: How do the electronic properties of substituents on the heterocycle influence fluorination efficiency?

Substituents play a crucial role in directing the outcome of fluorination reactions. Electron-donating groups (EDGs) increase the electron density of the ring, making it more susceptible to electrophilic attack and are generally ortho/para directing.[4][5] Conversely, electron-withdrawing groups (EWGs) decrease the ring's electron density, deactivating it towards electrophiles but activating it for nucleophilic attack.[4][5] The position and nature of these groups must be carefully considered when designing a synthetic strategy.

Q4: What is "late-stage fluorination," and why is it important in drug discovery?

Late-stage fluorination refers to the introduction of a fluorine atom into a complex, fully- or nearly-assembled molecule.[6][7][8] This strategy is highly valuable in drug discovery as it allows for the rapid generation of fluorinated analogues of a lead compound without having to redesign the entire synthetic route.[8] This can significantly accelerate the exploration of structure-activity relationships (SAR) and the optimization of drug candidates.[8]

Part 2: Troubleshooting Guides for Common Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems encountered during the synthesis of fluorinated heterocycles.

Issue 1: Low or No Product Yield

Q: My fluorination reaction is not proceeding, or the yield is very low. What are the likely causes and how can I fix it?

A: Low or no yield in fluorination reactions can stem from several factors. A systematic approach to troubleshooting is essential.

Troubleshooting Workflow for Low Yield

start Low/No Yield Observed check_reagents 1. Verify Reagent Activity & Purity start->check_reagents sub_reagents1 Fluorinating agent decomposed? (e.g., old Selectfluor) check_reagents->sub_reagents1 Electrophilic? sub_reagents2 Anhydrous conditions critical? (Trace H2O deactivates F-) check_reagents->sub_reagents2 Nucleophilic? sub_reagents3 Catalyst active? check_reagents->sub_reagents3 Catalytic? check_conditions 2. Assess Reaction Conditions sub_conditions1 Temperature too low? (Increase incrementally) check_conditions->sub_conditions1 sub_conditions2 Incorrect solvent? (Affects solubility & reactivity) check_conditions->sub_conditions2 sub_conditions3 Base/Acid concentration optimal? check_conditions->sub_conditions3 check_substrate 3. Evaluate Substrate Reactivity sub_substrate1 Heterocycle too electron-deficient for electrophilic fluorination? check_substrate->sub_substrate1 sub_substrate2 Heterocycle too electron-rich for nucleophilic fluorination? check_substrate->sub_substrate2 optimize 4. Systematic Optimization optimize_sol Solution: - Switch fluorination strategy (e.g., electrophilic to nucleophilic). - Modify substrate electronics. - Screen catalysts/ligands. optimize->optimize_sol sub_reagents1->check_conditions sub_reagents2->check_conditions sub_reagents3->check_conditions sub_conditions1->check_substrate sub_conditions2->check_substrate sub_conditions3->check_substrate sub_substrate1->optimize sub_substrate2->optimize

Caption: Troubleshooting workflow for low reaction yield.

  • Reagent Integrity:

    • Electrophilic Reagents: Reagents like Selectfluor can degrade over time. Ensure you are using a fresh, properly stored batch.

    • Nucleophilic Fluoride Sources: Anhydrous conditions are often crucial. Trace amounts of water can hydrate the fluoride ion, significantly reducing its nucleophilicity.[9] Dry your solvents and reagents thoroughly.

    • Catalyst Activity: If using a catalyst (e.g., Palladium, Silver), ensure it has not been deactivated by impurities.

  • Reaction Conditions:

    • Temperature: Many C-H fluorinations require elevated temperatures to proceed.[9] If your reaction is sluggish at room temperature, consider incrementally increasing the heat.

    • Solvent Choice: The solvent can dramatically affect the solubility of your reagents and the reactivity of the fluoride source. For nucleophilic fluorinations, polar aprotic solvents like DMF, DMSO, or acetonitrile are often preferred.

    • Base/Acid: In many reactions, a base is required to generate the active nucleophile or an acid to activate the substrate. The choice and stoichiometry of the base/acid are critical and may require optimization.[10][11]

  • Substrate Reactivity:

    • As mentioned in the FAQs, the electronic nature of your heterocycle is paramount. An attempt to perform an electrophilic fluorination on a highly electron-deficient ring is likely to fail. Conversely, a nucleophilic substitution on an electron-rich heterocycle will be challenging. You may need to reconsider your overall synthetic strategy.

Issue 2: Formation of Side Products

Q: My reaction is producing a mixture of products, including di-fluorinated species and/or elimination byproducts. How can I improve selectivity?

A: The formation of side products is a common issue in fluorination chemistry. Here’s how to address the most frequent culprits:

Side Product Common Cause(s) Troubleshooting Strategies
Di- or Poly-fluorination - Excess fluorinating agent.- The mono-fluorinated product is more reactive than the starting material.1. Control Stoichiometry: Carefully use 1.0-1.1 equivalents of the fluorinating agent.[2]2. Monitor Reaction Progress: Stop the reaction as soon as the starting material is consumed (monitored by TLC or LC-MS).3. Lower Temperature: Running the reaction at a lower temperature can sometimes improve selectivity for the mono-fluorinated product.[2]
Elimination Products - The fluoride source is too basic (e.g., TBAF).- High reaction temperatures favoring elimination over substitution.1. Use a Less Basic Fluoride Source: Consider using AgF or KF with a crown ether to enhance nucleophilicity without excessive basicity.[9]2. Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.[9]
Regioisomers - Multiple reactive sites on the heterocycle with similar electronic and steric properties.1. Catalyst/Ligand Screening: For transition-metal-catalyzed reactions, the choice of ligand can profoundly influence regioselectivity.[12]2. Use of Directing Groups: If possible, install a directing group to guide the fluorination to the desired position.3. Change Fluorination Strategy: The regioselectivity of electrophilic vs. nucleophilic fluorination can be complementary.
Issue 3: Starting Material Decomposition

Q: My starting material appears to be decomposing under the reaction conditions. What could be causing this and what should I do?

A: Decomposition can occur if your substrate is unstable to the reagents or conditions.

  • Harsh Reagents: Some fluorinating agents can be highly oxidizing. If you suspect your substrate is sensitive, consider a milder fluorinating agent. For instance, if a strong electrophilic agent is causing decomposition, a palladium-catalyzed approach with a milder fluorine source might be more suitable.[13][14]

  • HF Formation: Many fluorination reactions generate hydrogen fluoride (HF) as a byproduct. HF is highly corrosive and can degrade sensitive functional groups.[15][16][17]

    • Mitigation: Adding a hindered, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) can scavenge the HF as it is formed.[18]

Part 3: Experimental Protocols and Methodologies

This section provides representative protocols for common fluorination reactions. These should be considered as starting points and may require optimization for your specific substrate.

Protocol 1: Electrophilic C-H Fluorination of an Activated Heterocycle using Selectfluor

This protocol is suitable for electron-rich heterocycles where direct C-H fluorination is feasible.

  • Preparation: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the heterocyclic substrate (1.0 mmol) and a suitable solvent (e.g., acetonitrile, 10 mL).

  • Reagent Addition: Add Selectfluor (1.1 mmol, 1.1 equiv) in one portion at room temperature.

  • Reaction: Stir the reaction mixture at the desired temperature (can range from room temperature to 80 °C, depending on substrate reactivity). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Nucleophilic Fluorination of a Chloro-substituted Pyridine using KF

This protocol is a standard procedure for SNA reactions on electron-deficient heterocycles.

  • Preparation: To an oven-dried flask, add the chloro-substituted pyridine (1.0 mmol), potassium fluoride (2.0-3.0 mmol, 2-3 equiv; spray-dried or freshly ground), and a polar aprotic solvent (e.g., DMSO or sulfolane, 5 mL).

  • Phase-Transfer Catalyst (Optional): For less reactive substrates, a phase-transfer catalyst such as 18-crown-6 or tetrabutylammonium bromide can be added (0.1 mmol, 10 mol%).

  • Reaction: Heat the reaction mixture to a high temperature (typically 120-180 °C). Monitor the reaction progress by GC-MS or LC-MS.

  • Workup: Cool the reaction to room temperature and pour into water. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography or distillation.

Protocol 3: Palladium-Catalyzed Fluorination of a Heteroaryl Bromide

This method is useful for late-stage fluorination and for substrates that are not amenable to traditional nucleophilic or electrophilic methods.

Pd-Catalyzed Fluorination Cycle

pd0 Pd(0)L_n pd_complex [L_nPd(0)(ArX)] pd0->pd_complex Ar-X pd_oxidative_add L_nPd(II)(Ar)(X) pd_complex->pd_oxidative_add Oxidative Addition pd_metathesis L_nPd(II)(Ar)(F) pd_oxidative_add->pd_metathesis F- source (e.g., AgF) Metathesis pd_metathesis->pd0 Reductive Elimination product Ar-F pd_metathesis->product

Caption: A simplified catalytic cycle for Pd-catalyzed fluorination.

  • Preparation: In a glovebox, combine the heteroaryl bromide (1.0 mmol), a palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%), a suitable ligand (e.g., a biarylphosphine ligand, 5 mol%), and a fluoride source (e.g., AgF, 1.5 mmol) in a reaction vial.

  • Solvent Addition: Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane, 5 mL).

  • Reaction: Seal the vial and heat to the optimized temperature (often 80-120 °C) with stirring for 12-24 hours.

  • Workup: After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite to remove insoluble salts.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Part 4: Safety Considerations

Working with fluorinating agents requires strict adherence to safety protocols.

  • Hydrogen Fluoride (HF): As mentioned, HF is a common, highly toxic, and corrosive byproduct.[15][16][17] Always work in a well-ventilated fume hood. Be aware that HF can penetrate skin and cause severe, delayed-onset burns.[16][17][19] Calcium gluconate gel should be readily available as a first-aid measure for skin exposure.[15][19][20]

  • Fluorinating Agents: Reagents like Selectfluor are strong oxidizing agents and should be handled with care.[21][22] Avoid contact with skin and eyes.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and suitable gloves (neoprene or nitrile gloves are often recommended for working with HF).[15][20]

By understanding the underlying principles of fluorination chemistry and systematically troubleshooting experimental challenges, researchers can significantly improve the efficiency and success rate of synthesizing these valuable molecules.

References

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Institutes of Health. [Link]

  • Mechanistic Investigations of Palladium-Catalyzed Allylic Fluorination. The Doyle Group - Princeton University. [Link]

  • Photocatalytic fluoroalkyl radical-initiated construction of fluorinated heterocycles: mechanisms and applications. ResearchGate. [Link]

  • New access to direct aromatic CH-fluorination with tailor-made palladium catalyst discovered. Max-Planck-Institut für Kohlenforschung. [Link]

  • Rapid trifluoromethylation and perfluoroalkylation of five-membered heterocycles by photoredox catalysis in continuous flow. Semantic Scholar. [Link]

  • Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. The Doyle Group - UCLA. [Link]

  • Photocatalytic fluoroalkyl radical-initiated construction of fluorinated heterocycles: mechanisms and applications. RSC Publishing. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research. [Link]

  • Photocatalytic fluoroalkyl radical-initiated construction of fluorinated heterocycles: mechanisms and applications. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Chemical Society Reviews (RSC Publishing). [Link]

  • The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. PubMed. [Link]

  • Palladium-catalysed electrophilic aromatic C-H fluorination. PubMed. [Link]

  • Aromatic fluorination catalysed by 1. a, Palladium catalyst... ResearchGate. [Link]

  • Recent advances in fluorine chemistry using flow technology. ResearchGate. [Link]

  • Photoredox Catalysis in Fluorination and Trifluoromethylation Reactions. ResearchGate. [Link]

  • Understanding flow chemistry for the production of active pharmaceutical ingredients. National Institutes of Health. [Link]

  • Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society. [Link]

  • Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Publications. [Link]

  • The flow synthesis of heterocycles for natural product and medicinal chemistry applications. SpringerLink. [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. [Link]

  • Late-Stage Fluorination: From Fundamentals to Application. ACS Publications. [Link]

  • Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. ACS Publications. [Link]

  • Selectfluor: mechanistic insight and applications. PubMed. [Link]

  • Renewable Reagent for Nucleophilic Fluorination. The Journal of Organic Chemistry. [Link]

  • Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study. National Institutes of Health. [Link]

  • Base-Mediated Cascade Annulations of β-CF3-1,3-Enynamides with Tosylaminomethyl Enones: Synthesis of Angularly CF3-Substituted Hexahydrocyclopenta[c]pyrrole Frameworks. ACS Publications. [Link]

  • Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. RSC Publishing. [Link]

  • Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Organic Chemistry Portal. [Link]

  • Recent Advancement on Selectfluor Mediated Synthesis of Heterocyclic Molecules. MDPI. [Link]

  • Safe Handling, Storage, and Disposal of Hydrofluoric Acid User's Guide. University of Alabama at Birmingham. [Link]

  • Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. National Institutes of Health. [Link]

  • Cu-Mediated C–H 18F-Fluorination of Electron-Rich (Hetero)arenes. National Institutes of Health. [Link]

  • Recent advances in late-stage monofluorination of natural products and their derivatives. RSC Publishing. [Link]

  • Electrophilic aromatic directing groups. Wikipedia. [Link]

  • Effects of electron withdrawing or donating aryl substituents on the inhibition of tyramine oxidase from Arthrobacter sp. by diastereomeric 2-aryl-2-fluoro-cyclopropylamines. National Institutes of Health. [Link]

  • Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. University of California, Berkeley Environment, Health & Safety. [Link]

  • Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent. White Rose eTheses Online. [Link]

  • New Fluorination Strategies and Reagents. SFU Summit. [Link]

  • Incident management: Hydrogen fluoride (HF) and hydrofluoric acid. GOV.UK. [Link]

  • Guidelines in case of exposure with hydrogen fluoride (ahf) and hydrofluoric acid (hf). Eurofluor. [Link]

  • Ring-Opening Fluorination of Carbo/Heterocycles and Aromatics: Construction of Complex and Diverse Fluorine-Containing Molecules. PubMed. [Link]

  • The Polar Hydrophobicity of Fluorinated Compounds. Semantic Scholar. [Link]

  • Hydrogen Fluoride (HF). Centers for Disease Control and Prevention. [Link]

  • The polar hydrophobicity of fluorinated compounds. PubMed. [Link]

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Technical Support Center: Stability and Reactivity of Fluorinated Pyridines in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated pyridines. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice for navigating the unique chemical landscape of these valuable building blocks. My aim is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to anticipate challenges and optimize your synthetic strategies.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

Here, we address some of the most common initial queries regarding the stability and handling of fluorinated pyridines.

Question 1: I'm new to using fluorinated pyridines. Are they generally stable compounds to work with?

Answer: The stability of a fluorinated pyridine is highly dependent on its specific structure (the position of the fluorine atom(s) and other substituents) and the experimental conditions. While the carbon-fluorine (C-F) bond is inherently strong, lending thermal stability, the electronic properties of the pyridine ring can lead to specific instabilities.[1][2]

For instance, 4-fluoropyridine has been reported to be unstable, particularly in the presence of acid.[3] It can undergo a ready transformation to N-(4-pyridyl)-4-pyridone.[3] However, when acidic conditions are avoided, it can be handled and purified.[3] In contrast, other isomers like 3-fluoropyridine have demonstrated good stability in specific applications, such as in electrolytes for lithium-sulfur batteries where it is stable in the presence of polysulfides.[4][5]

Key Takeaway: Do not assume all fluorinated pyridines have the same stability profile. Always consider the specific isomer and the potential for acid-catalyzed decomposition, especially with 4-fluoropyridine.

Question 2: I've heard that fluorine is a good leaving group in nucleophilic aromatic substitution (SNAr) on pyridines. Why is that, and is it always the case?

Answer: Yes, fluoride is an excellent leaving group in SNAr reactions involving pyridines, often superior to other halogens like chloride.[6] This might seem counterintuitive given the strength of the C-F bond. The key is that the rate-determining step in SNAr is the initial nucleophilic attack on the electron-deficient pyridine ring, not the cleavage of the C-X bond.[7]

The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[6][7] This activation of the pyridine ring towards attack is the dominant factor. The subsequent loss of fluoride to restore aromaticity is energetically favorable.

This reactivity is particularly pronounced when the fluorine atom is at the 2- or 4-position, as the negative charge of the Meisenheimer intermediate can be delocalized onto the pyridine nitrogen.

Question 3: Can I perform ortho-lithiation on fluorinated pyridines? What are the potential challenges?

Answer: Ortho-lithiation is a powerful tool for the functionalization of fluorinated pyridines, but it comes with significant challenges related to the stability of the resulting lithiated species. The fluorine atom can act as a directing group for lithiation at the adjacent position.

The primary challenge is the potential for the lithiated intermediate to be unstable, even at low temperatures.[8] This instability can lead to decomposition pathways, such as elimination to form pyridyne intermediates, resulting in tar formation and low yields of the desired product.[8][9] Successful ortho-lithiations of fluoropyridines often require cryogenic temperatures (e.g., below -85 °C) to maintain the integrity of the organolithium species before quenching with an electrophile.[8]

Troubleshooting Tip: If you are experiencing low yields or significant byproduct formation during the ortho-lithiation of a fluoropyridine, the stability of your intermediate is a likely culprit. Consider lowering the reaction temperature and minimizing the time between formation of the organolithium and quenching.

Section 2: Troubleshooting Guides for Common Reactions

This section provides structured troubleshooting advice for common synthetic transformations involving fluorinated pyridines.

Guide 1: Nucleophilic Aromatic Substitution (SNAr)

Common Problem: Low or no conversion in an SNAr reaction with a fluorinated pyridine.

Potential Cause Explanation & Troubleshooting Steps
Insufficiently Activated Pyridine Ring The pyridine ring may not be electron-deficient enough for the nucleophile to attack. This is more common with 3-fluoropyridines. Solution: Consider using a more electron-withdrawing group on the pyridine ring if your synthesis allows. Alternatively, a stronger nucleophile or more forcing reaction conditions (higher temperature, microwave irradiation) may be necessary.[6]
Poor Nucleophile The chosen nucleophile may not be strong enough to react. Solution: If using a neutral nucleophile (e.g., an amine or alcohol), the addition of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DBU) is crucial to deprotonate the nucleophile or facilitate the reaction.
Solvent Effects Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred for SNAr reactions as they solvate the cation of the nucleophile's salt, leaving a "naked" and more reactive anionic nucleophile. Solution: Ensure you are using an appropriate polar aprotic solvent. If solubility is an issue, consider a solvent screen.
Decomposition of Starting Material As mentioned for 4-fluoropyridine, acidic contaminants can lead to degradation. Solution: Ensure all reagents and solvents are free from acidic impurities. A pre-wash of the fluoropyridine with a mild base (e.g., dilute NaHCO₃ solution) followed by drying may be beneficial if acid sensitivity is suspected.[3]
Guide 2: Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Common Problem: Hydrodefluorination (loss of fluorine) as a significant side reaction.

Potential Cause Explanation & Troubleshooting Steps
Reductive Elimination from a Hydrido-Metal Intermediate The presence of a hydride source in the reaction can lead to the formation of a hydrido-palladium (or other metal) species, which can then undergo reductive elimination with the fluoropyridine to give the hydrodefluorinated product. Solution: Carefully select your base and solvent to minimize hydride sources. For example, some boronic acids or their pinacol esters can be sources of hydrides. Using anhydrous conditions is critical.
Ligand Choice The ligand on the metal center plays a crucial role in the stability and reactivity of the catalytic species. Some ligands may favor pathways leading to hydrodefluorination. Solution: A ligand screen is often necessary. Electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can sometimes suppress this side reaction by promoting the desired cross-coupling pathway.[10]
Reaction Temperature and Time Prolonged reaction times at elevated temperatures can increase the likelihood of side reactions, including hydrodefluorination. Solution: Monitor the reaction progress closely (e.g., by TLC or GC/LC-MS) and stop the reaction as soon as the starting material is consumed. It may be beneficial to screen lower reaction temperatures.

Section 3: Experimental Protocols and Methodologies

Here we provide detailed, self-validating protocols for key experimental procedures.

Protocol 1: General Procedure for SNAr with a Fluoropyridine and an Amine Nucleophile

This protocol provides a robust starting point for the substitution of a fluorine atom on an activated pyridine ring with a primary or secondary amine.

Materials:

  • 2-Fluoropyridine derivative (1.0 equiv)

  • Amine nucleophile (1.2-1.5 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0-3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry reaction flask equipped with a magnetic stir bar and under an inert atmosphere, add the 2-fluoropyridine derivative and anhydrous DMF (concentration typically 0.1-0.5 M).

  • Add the anhydrous potassium carbonate to the solution.

  • Add the amine nucleophile to the stirring suspension.

  • Heat the reaction mixture to the desired temperature (start with 80-100 °C and adjust as necessary).

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Self-Validation: The progress of the reaction can be easily monitored by the disappearance of the fluoropyridine starting material and the appearance of a new, typically more polar, spot on the TLC plate. The identity of the product should be confirmed by NMR and mass spectrometry.

Section 4: Visualizing Mechanisms and Workflows

Diagrams can be invaluable for understanding complex chemical processes. The following are presented in DOT language for use with Graphviz.

Diagram 1: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on 2-Fluoropyridine

Caption: The two-step addition-elimination mechanism of SNAr on 2-fluoropyridine.

Diagram 2: Troubleshooting Workflow for Unstable ortho-Lithiated Fluoropyridines

Lithiation_Troubleshooting start Low yield in ortho-lithiation of fluoropyridine check_temp Is the reaction temperature ≤ -78 °C? start->check_temp lower_temp Action: Lower temperature to -90 °C or below check_temp->lower_temp No check_time Is the time between lithiation and quench minimized? check_temp->check_time Yes lower_temp->check_time reduce_time Action: Add electrophile immediately after lithiation is complete check_time->reduce_time No check_base Is the base appropriate? (e.g., LDA, n-BuLi) check_time->check_base Yes reduce_time->check_base change_base Consider a less aggressive base or different solvent system check_base->change_base No consider_alt Consider alternative functionalization strategy (e.g., halogen-metal exchange, C-H activation) check_base->consider_alt Yes change_base->start

Caption: A decision tree for troubleshooting problematic ortho-lithiation reactions.

References

  • Desai, P. B. (1965). Preparation and Stability of 4-Fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1, 1865.
  • Desai, P. B. (1965). Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1, (RSC Publishing).
  • Exploring Fluoropyridine Electrolytes in Li-S Batteries: Balancing Performance and Stability across Temper
  • On the solubility and stability of polyvinylidene fluoride. University of Birmingham. (2021-04-21).
  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. (2014-06-11).
  • Main group metal-mediated strategies for C–H and C–F bond activation and functionalis
  • Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne.
  • Exploring Fluoropyridine Electrolytes in Li–S Batteries: Balancing Performance and Stability across Temperatures.
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. (2018-08-20).

Sources

Technical Support Center: Managing Regioselectivity in Pyridine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridine functionalization. This guide is designed for researchers, medicinal chemists, and process development professionals to provide clear, actionable guidance on controlling the regioselectivity of pyridine substitution reactions. The inherent electronic properties of the pyridine ring present unique challenges, but a deep understanding of the underlying principles can transform frustrating mixtures into predictable, high-yield outcomes.

Below you will find a series of frequently asked questions to build a strong foundational understanding, followed by in-depth, scenario-based troubleshooting guides to address common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What makes the regioselective functionalization of pyridine so challenging?

The primary challenges are rooted in the fundamental electronic structure of the pyridine heterocycle.[1][2]

  • Electron-Deficient Ring: The nitrogen atom is more electronegative than the carbon atoms, creating an inductive pull of electron density from the ring. This deactivates the system towards electrophilic aromatic substitution (EAS) compared to benzene.[3][4]

  • Basicity of Nitrogen: The lone pair of electrons on the sp²-hybridized nitrogen atom is basic and readily coordinates with Lewis acids or protonates in the presence of electrophilic reagents.[1][5] This interaction forms a pyridinium salt, which further deactivates the ring to electrophilic attack.[4][6]

  • Inherent Reactivity Patterns: The ring's electronics create distinct zones of reactivity. Nucleophilic and radical attacks are favored at the electron-deficient C2, C4, and C6 positions, while electrophilic attack is directed to the C3 and C5 positions.[6][7] Overcoming these innate preferences requires specific strategies.

Caption: Intrinsic reactivity of the pyridine ring.

Q2: How do existing substituents on the ring influence where the next group adds?

Substituents play a critical role in directing incoming reagents through a combination of steric and electronic effects, much like in benzene chemistry, but with the added influence of the ring nitrogen.

Substituent TypePositionDirecting EffectRationale
Electron Donating Group (EDG) (e.g., -OR, -NR₂)C2Activates C3 and C5 for electrophilic attack.The EDG increases electron density on the ring, partially offsetting the deactivating effect of the nitrogen and directing electrophiles to the ortho and para positions relative to itself.
Electron Withdrawing Group (EWG) (e.g., -CN, -NO₂)C3Directs nucleophilic attack to C2 and C4.The EWG further enhances the electron deficiency at positions ortho and para to it, making them more susceptible to nucleophiles.
Bulky Group (e.g., -tBu, -iPr)C2 or C3Sterically hinders adjacent positions.A large group at C2 will disfavor reactions at C2 and C3, potentially making C4 or C5 more accessible. This is a crucial tool for achieving selectivity between electronically similar sites like C2 and C6.[8][9][10]
Q3: What is the "Pyridine N-oxide" strategy and when should I use it?

This is a powerful and common strategy to overcome the low reactivity of pyridines towards electrophilic substitution.[4][6]

  • The "Why": By oxidizing the pyridine nitrogen to an N-oxide, you achieve two goals:

    • Activation: The N-oxide group is strongly electron-donating through resonance, which activates the pyridine ring, particularly at the C2 and C4 positions, making it much more susceptible to electrophiles.[4][11]

    • Blocking: The nitrogen lone pair is no longer available to coordinate with Lewis acids, preventing the formation of a highly deactivated pyridinium species.[6]

  • The "When": Use this strategy when attempting electrophilic substitutions (like nitration, sulfonation, or halogenation) that are low-yielding or fail completely on the parent pyridine. After successful functionalization, the N-oxide can be easily removed (deoxygenated) with reagents like PCl₃ or H₂/Pd.

Troubleshooting Guides: From Problem to Protocol

Issue 1: Poor C4-Selectivity in Minisci Radical Alkylation

Problem: "My Minisci reaction on an unsubstituted or C2-substituted pyridine is producing a mixture of C2- and C4-alkylated products, with poor selectivity for the desired C4 isomer."[6]

Analysis: This is a classic regioselectivity challenge. The Minisci reaction, a radical-based C-H functionalization, inherently targets the most electron-deficient positions, which are C2 and C4 (and C6).[8][12] Without any directing influence, you will often obtain a statistical mixture of isomers, making purification difficult and lowering the yield of the desired product.

Solution: The most robust solution is to temporarily block the C2 and C6 positions, forcing the incoming radical to attack the only remaining activated site: C4. This is achieved by installing a removable, sterically bulky group on the pyridine nitrogen. A simple maleate or fumarate-derived blocking group is highly effective.[8][12]

Start Start: Poor C4 Selectivity in Minisci Reaction Q1 Is C2/C6 functionalization the major side reaction? Start->Q1 Strategy Implement a Nitrogen Blocking Group Strategy Q1->Strategy Yes OtherIssue Consider other factors: - Sterics on substrate - Radical precursor stability Q1->OtherIssue No Protocol1 Step 1: Synthesize N-Pyridinium Salt (e.g., with Fumarate) Strategy->Protocol1 Protocol2 Step 2: Perform Minisci Alkylation on the Salt (C4 is now favored) Protocol1->Protocol2 Protocol3 Step 3: Remove Blocking Group (e.g., with DBU) to yield C4-product Protocol2->Protocol3 End Result: High Yield of C4-Alkylated Pyridine Protocol3->End

Caption: Workflow for troubleshooting C4-selectivity in Minisci reactions.

Protocol: C4-Selective Decarboxylative Alkylation via a Removable Blocking Group [12]

This protocol describes the formation of a fumarate-based pyridinium salt, followed by a C4-selective Minisci reaction.

Part A: Formation of the Pyridinium Adduct

  • In a round-bottom flask, dissolve the starting pyridine (1.0 equiv) in a suitable solvent (e.g., acetonitrile).

  • Add dimethyl fumarate (1.1 equiv) and a catalytic amount of a strong acid (e.g., HBF₄).

  • Stir the reaction at room temperature until the formation of the pyridinium salt is complete (monitor by LC-MS or ¹H NMR). The salt may precipitate and can be isolated by filtration.

Part B: C4-Selective Minisci Alkylation

  • To a solution of the pyridinium salt (1.0 equiv) in a 1:1 mixture of DCE:H₂O, add the desired carboxylic acid (2.0 equiv), AgNO₃ (20 mol%), and (NH₄)₂S₂O₈ (2.0 equiv).[12]

  • Heat the reaction mixture to 50-60 °C and stir for 2-4 hours. The bulky group on the nitrogen sterically shields the C2/C6 positions, directing alkylation exclusively to C4.

  • Upon completion, cool the reaction and extract with an organic solvent (e.g., ethyl acetate).

Part C: Removal of the Blocking Group

  • Dissolve the crude C4-alkylated adduct in a solvent like THF or DCM.

  • Add a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0-3.0 equiv) and stir at room temperature.

  • Monitor the reaction for the removal of the blocking group. Upon completion, perform an aqueous workup and purify the final C4-alkylated pyridine by column chromatography.

SubstrateCarboxylic AcidTypical C4:C2 SelectivityReference
PyridinePivalic Acid>99:1[12]
4-MethylpyridineCyclohexanecarboxylic Acid>99:1[12]
PyridineBoc-Glycine>99:1[12]
Issue 2: Failure to Achieve C3 (meta) Functionalization

Problem: "I am trying to functionalize the C3 position of my pyridine using transition-metal-catalyzed C-H activation, but I get no reaction, or I get a mixture of C2/C4 isomers."

Analysis: This is an exceedingly common and difficult challenge. The C3 position is electronically neutral or slightly positive, making it the least reactive site for many catalytic C-H activation cycles that favor more electron-rich or acidic C-H bonds.[13][14] Direct electrophilic attack at C3 is also challenging due to the overall deactivated nature of the ring.[14][15] Therefore, standard methods will fail, and a specialized strategy is required.

Solution: You must override the natural reactivity of the pyridine ring. There are three primary strategies to consider, depending on your substrate and desired transformation.

Start Goal: Functionalize the C3 (meta) Position Q1 Does my substrate have a suitable handle for a Directing Group (DG)? Start->Q1 DG_Path Use a Directing Group Strategy (e.g., amide, picolinamide) Q1->DG_Path Yes NoDG_Path No suitable handle for DG Q1->NoDG_Path No DG_Action Install DG at C2 or C4. Perform ortho-metalation (at C3) followed by electrophilic quench. DG_Path->DG_Action Q2 Is temporary dearomatization and a multi-step sequence acceptable? NoDG_Path->Q2 Dearom_Path Use a Dearomatization/ Rearomatization Strategy Q2->Dearom_Path Yes Other_Path Consider Pyridyne Chemistry for Nucleophilic Addition Q2->Other_Path No/Alternative Dearom_Action Convert pyridine to an electron-rich intermediate (e.g., Zincke imine). Perform electrophilic functionalization, then rearomatize. Dearom_Path->Dearom_Action Other_Action Generate a 3,4-pyridyne intermediate from a dihalopyridine. Trap with a nucleophile. Other_Path->Other_Action

Caption: Decision tree for selecting a meta-C-H functionalization strategy.

  • Directing Group (DG) Approach: If your molecule has (or can be modified to include) a coordinating group at the C2 position (e.g., an amide), this group can chelate to a transition metal catalyst and direct C-H activation specifically to the C3 position.[5] This is a powerful and widely used strategy.

  • Dearomatization-Rearomatization: Recent advances allow for the temporary conversion of the pyridine into a non-aromatic, electron-rich intermediate.[13] These intermediates can then undergo highly regioselective electrophilic functionalization at the position corresponding to C3 of the original pyridine, followed by a final step to restore aromaticity.[13][15]

  • Pyridyne Intermediates: For nucleophilic additions, you can generate a highly reactive 3,4-pyridyne intermediate from a suitable precursor (e.g., 3-bromo-4-chloropyridine).[16] This intermediate can then be trapped by a nucleophile to install a substituent at the C3 or C4 position.

Issue 3: Lack of Selectivity in Palladium-Catalyzed Cross-Coupling on Polyhalogenated Pyridines

Problem: "I am attempting a Suzuki-Miyaura coupling on 2,6-dichloro-4-iodopyridine, intending to functionalize the C4 position. However, I am getting a mixture of products and decomposition."

Analysis: The success of regioselective cross-coupling on polyhalogenated systems hinges on exploiting the differential reactivity of the carbon-halogen bonds. The established reactivity order for palladium-catalyzed oxidative addition is C-I > C-Br > C-OTf >> C-Cl.[17] Your starting material is well-chosen because the C-I bond is significantly more reactive than the C-Cl bonds. The issue likely lies in the reaction conditions being too harsh or the catalyst system being inappropriate, leading to side reactions or loss of selectivity.

Solution: Use mild conditions and a catalyst system known for high selectivity in Suzuki couplings. A standard catalyst like Pd(PPh₃)₄ is often sufficient to differentiate between iodide and chloride positions.

Protocol: Regioselective C4-Arylation of 2,6-Dichloro-4-iodopyridine [17]

Materials:

  • 2,6-dichloro-4-iodopyridine (1.0 equiv)

  • Arylboronic acid (1.1-1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Na₂CO₃ (2.0 equiv)

  • Toluene/Water (4:1 v/v, degassed)

Procedure:

  • To an oven-dried Schlenk flask, add the 2,6-dichloro-4-iodopyridine, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-18 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 4-aryl-2,6-dichloropyridine.

Starting MaterialBoronic AcidProductTypical YieldReference
2,6-dichloro-4-iodopyridinePhenylboronic acid4-Phenyl-2,6-dichloropyridine~85-95%[17]
3,5-dibromo-2-chloropyridine4-Methoxyphenylboronic acid5-Bromo-3-(4-methoxyphenyl)-2-chloropyridine~70-80%(Based on C-Br > C-Cl reactivity)

References

  • Chakraborty, S., & Biju, A. T. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(18), e202300049. [Link]

  • BenchChem. (2025). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines. BenchChem Technical Guides.
  • Boruah, M., et al. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 62. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Regioselective Functionalization of Polyhalogenated Pyridines. BenchChem Technical Guides.
  • ResearchGate. (n.d.). Strategies for the meta-C-H functionalization of pyridines. ResearchGate. [Link]

  • BenchChem. (2025). Technical Support Center: Strategies for Regioselective Pyridine Substitution. BenchChem Technical Guides.
  • Ingenta Connect. (2022). Recent Advances in Direct Pyridine C-H Activation Strategies. Current Catalysis, 11(1), 3-15. [Link]

  • Li, Z., et al. (2023). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Pyridine/pyrimidine groups in C−H activation. ResearchGate. [Link]

  • Hull, K. L., et al. (2011). Insights into Directing Group Ability in Palladium-Catalyzed C–H Bond Functionalization. Journal of the American Chemical Society, 133(43), 17160–17163. [Link]

  • Procter, D. J., et al. (2022). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Angewandte Chemie International Edition, 61(3), e202113339. [Link]

  • Boruah, M., et al. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 520-580. [Link]

  • Sarpong Lab, UC Berkeley. (2014). Pyridine CH functionalization. Slideshare. [Link]

  • ResearchGate. (2024). Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. ResearchGate. [Link]

  • Talarico, G., et al. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. Molecules, 28(9), 3749. [Link]

  • Semantic Scholar. (n.d.). Pyridine N-Oxide vs Pyridine Substrates for Rh(III)-Catalyzed Oxidative C-H Bond Functionalization. Semantic Scholar. [Link]

  • SIOC Journals. (n.d.). Transition-Metal-Catalyzed Functionalization of Pyridines. Chinese Journal of Organic Chemistry. [Link]

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  • Wong, K. T., et al. (2014). Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands. Molecules, 19(6), 7226-7246. [Link]

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  • ResearchGate. (n.d.). Regioselective bromination of pyridine N-oxide derivatives. ResearchGate. [Link]

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  • University of Babylon. (n.d.). Pyridines. College of Pharmacy Lectures.
  • Brown, H. C., & Mihm, X. R. (1955). Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines. Journal of the American Chemical Society, 77(7), 1723–1727. [Link]

  • Pearson+. (2024). EAS Reactions of Pyridine Explained. Pearson+. [Link]

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Validation & Comparative

A Technical Guide to 6-Fluoro-3-hydroxy-2-methylpyridine: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Fluoropyridines in Medicinal Chemistry

In the landscape of modern drug discovery, the pyridine scaffold is a ubiquitous feature, prized for its ability to engage in critical biological interactions like hydrogen bonding and π-stacking.[1] When chemists strategically introduce fluorine atoms onto this heterocycle, the resulting fluoropyridines gain profoundly altered physicochemical and pharmacokinetic properties.[1] Fluorine, with its high electronegativity and small size, can enhance metabolic stability, modulate pKa, improve binding affinity, and increase lipophilicity, making it an indispensable tool for fine-tuning drug candidates.[1][2]

This guide provides an in-depth comparison of 6-Fluoro-3-hydroxy-2-methylpyridine, a uniquely functionalized building block, against other foundational fluoropyridines. We will dissect their properties, reactivity, and synthetic utility, providing field-proven insights and experimental frameworks to empower researchers in the rational design of next-generation therapeutics.

Physicochemical Profile of this compound

This compound (CAS: 1227577-28-7) is a trifunctionalized heterocycle that presents a unique combination of electronic and steric features.[3] The interplay between the electron-withdrawing fluorine atom at the 6-position, the electron-donating methyl group at the 2-position, and the amphiprotic hydroxyl group at the 3-position creates a nuanced reactivity profile critical for its application in pharmaceutical synthesis.[4]

  • Fluorine at C-6: Placed para to the hydroxyl group and ortho to the ring nitrogen, the fluorine atom strongly activates the ring for nucleophilic aromatic substitution (SNAr) at the 6-position. It also significantly lowers the basicity (pKa) of the pyridine nitrogen through its powerful inductive effect.

  • Hydroxyl at C-3: This group can serve as both a hydrogen bond donor and acceptor, providing a key interaction point for biological targets. It also offers a handle for further derivatization, such as etherification or esterification.

  • Methyl at C-2: This group provides steric bulk and is weakly electron-donating, subtly modulating the electronic character of the ring. Its presence can influence the binding selectivity and metabolic stability of derivative compounds.

Comparative Analysis with Key Fluoropyridines

To fully appreciate the utility of this compound, it is essential to compare it with simpler, foundational fluoropyridines. We will examine 2-Fluoropyridine, 3-Fluoropyridine, and 2,6-Difluoropyridine as benchmarks.

Physicochemical Properties

The introduction and positioning of fluorine atoms and other substituents dramatically alter the core physicochemical properties of the pyridine ring. These differences are crucial for predicting a molecule's behavior in both reaction flasks and biological systems.

PropertyThis compound2-Fluoropyridine3-Fluoropyridine2,6-Difluoropyridine
CAS Number 1227577-28-7[3]372-48-5[5]372-47-41513-65-1[6]
Molecular Formula C₆H₆FNO[3]C₅H₄FN[7]C₅H₄FN[8]C₅H₃F₂N[6]
Molecular Weight 127.12 g/mol [3]97.09 g/mol [7]97.09 g/mol 115.08 g/mol [6]
Form Solid (Predicted)Colorless Liquid[9]Yellow Liquid[10]Colorless Liquid[11]
Boiling Point N/A125.9 °C[9]107-108 °C[12]124.5 °C[11]
pKa (of Conjugate Acid) < -0.43 (Estimated)-0.43[7]2.97[13]< -2 (Estimated)
logP (Octanol/Water) ~1.0 (Estimated)0.80[7]N/A1.20[6]

Causality Behind the Data:

  • pKa: The basicity of the pyridine nitrogen is drastically reduced by fluorine atoms at the 2- and/or 6-positions (ortho to the nitrogen). 2-Fluoropyridine (pKa -0.43) is significantly less basic than 3-Fluoropyridine (pKa 2.97), where the fluorine atom's inductive withdrawal is less pronounced.[7][13] 2,6-Difluoropyridine, with two ortho fluorines, is even less basic. This compound is also expected to have a very low pKa due to the fluorine at the 6-position.

  • logP: Fluorination generally increases lipophilicity (logP).[14] The addition of two fluorine atoms gives 2,6-Difluoropyridine a higher calculated logP than the monofluorinated 2-Fluoropyridine.[6][7] The presence of a hydroxyl group on our title compound would likely decrease its logP relative to a non-hydroxylated analogue, enhancing its polarity.

Reactivity Profile: A Tale of Two Pathways

The utility of fluoropyridines in synthesis is dominated by two competing reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. The choice of pathway is dictated by the inherent reactivity of the C-F bond under different mechanistic manifolds.

1. Nucleophilic Aromatic Substitution (SNAr): In SNAr, the C-F bond is the most reactive among carbon-halogen bonds (F > Cl > Br > I). The reaction is fastest when the fluorine is at an electron-deficient position (2- or 4-), which can stabilize the negative charge of the intermediate Meisenheimer complex.[15]

  • 2-Fluoropyridine & 2,6-Difluoropyridine: These are highly reactive SNAr substrates. The reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than that of 2-chloropyridine. 2,6-Difluoropyridine is even more activated and can undergo sequential, regioselective substitutions.

  • 3-Fluoropyridine: Considered less electrophilic, it is substantially less reactive in SNAr compared to its 2-fluoro counterpart because the fluorine is meta to the ring nitrogen.[16]

  • This compound: The fluorine at the 6-position makes this compound an excellent substrate for SNAr reactions, allowing for the facile introduction of nucleophiles (amines, alcohols, thiols) at this position.

G cluster_0 S(N)Ar Reactivity Comparison cluster_1 Applicability High High Reactivity (F at C2/C4/C6) Moderate Moderate Reactivity (F at C3) High->Moderate Low Low Reactivity (Electron-Rich Rings) Moderate->Low mol1 2,6-Difluoropyridine mol1->High mol2 This compound mol2->High mol3 3-Fluoropyridine mol3->Moderate

Caption: Relative reactivity of fluoropyridines in SNAr reactions.

2. Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): In these reactions, which proceed via an oxidative addition mechanism, the C-F bond is the least reactive (I > Br > Cl >> F).[17] This inertness makes direct cross-coupling of fluoropyridines challenging, often requiring highly active, specialized catalyst systems or harsh conditions.[17]

  • General Trend: For all fluoropyridines, the C-F bond is generally avoided as the coupling site if other halogens (Cl, Br, I) are present on the ring. For instance, in 2-fluoro-4-iodopyridine, Buchwald-Hartwig amination occurs selectively at the C-I position.[18]

  • Synthetic Strategy: This low reactivity is a synthetic advantage. Fluorine can be used as a "blocking" group or a modulator of electronic properties while cross-coupling is performed at another position. The fluorine can then be displaced in a subsequent SNAr step.

  • Advanced Methods: Alternatives for coupling at the C-F position include using pyridine-2-sulfonyl fluoride (PyFluor) derivatives, which undergo C-S bond activation under Suzuki conditions.[19][20]

Synthetic & Experimental Protocols

Trustworthy and repeatable protocols are the foundation of scientific progress. Below are a proposed synthesis for the title compound and a validated, general protocol for a key transformation.

Proposed Synthesis of this compound

A plausible synthetic route starting from commercially available materials would involve the construction of the substituted pyridine ring followed by a key fluorination step.

G start 3-Amino-2-methylpyridine step1 Step 1: Bromination (NBS, Acetonitrile) start->step1 inter1 3-Amino-6-bromo-2-methylpyridine step1->inter1 step2 Step 2: Diazotization (NaNO2, HBF4) inter1->step2 inter2 6-Bromo-3-hydroxy-2-methylpyridine step2->inter2 step3 Step 3: Halogen Exchange (KF, 18-crown-6, DMSO, 150°C) inter2->step3 final This compound step3->final

Caption: Proposed synthetic workflow for the title compound.

Detailed Steps:

  • Bromination: To a solution of 3-Amino-2-methylpyridine in acetonitrile, add N-Bromosuccinimide (NBS) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with sodium thiosulfate solution and extract the product. This regioselectively installs a bromine at the 6-position, which is activated by the amino group.

  • Diazotization to Hydroxyl: Dissolve the resulting 3-Amino-6-bromo-2-methylpyridine in aqueous tetrafluoroboric acid (HBF₄) at 0°C. Add a solution of sodium nitrite (NaNO₂) dropwise. After stirring, the diazonium salt is carefully heated in water to hydrolyze it to the corresponding 3-hydroxy derivative.

  • Halogen Exchange (Halex) Reaction: In a sealed vessel, combine 6-Bromo-3-hydroxy-2-methylpyridine, spray-dried potassium fluoride (KF), and a catalytic amount of 18-crown-6 in anhydrous DMSO. Heat the mixture to 150°C for 18 hours. After cooling, the reaction is quenched with water and the product is extracted and purified by column chromatography.

General Protocol: Buchwald-Hartwig Amination of an Aryl Halide with an Amine[23][24]

This protocol describes the palladium-catalyzed C-N bond formation, a cornerstone reaction in medicinal chemistry.[21] It is applicable for coupling an amine with an aryl halide (typically Br or Cl) on a fluoropyridine core, leaving the C-F bond intact.

Reagents & Equipment:

  • Fluoropyridine-containing aryl bromide (1.0 eq)

  • Amine (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • Josiphos or similar phosphine ligand (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

  • Schlenk tube or microwave vial, magnetic stirrer, inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: Add the aryl bromide, phosphine ligand, and sodium tert-butoxide to a dry Schlenk tube or microwave vial.

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen) three times.

  • Reagent Addition: Add the palladium catalyst, followed by anhydrous toluene and the amine via syringe.

  • Reaction: Seal the vessel and place it in a preheated oil bath at 100°C. Stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired N-aryl product.

Applications in Drug Discovery & Future Outlook

The true value of this compound lies in its potential as a versatile scaffold for building complex, biologically active molecules. Its trifunctional nature allows for sequential and regioselective derivatization.

  • SNAr at C-6: The highly reactive C-F bond can be displaced to install a wide variety of side chains, which can be tailored to fit into specific binding pockets of a target protein. For example, fluoropyridine-based inhibitors of the factor VIIa/TF complex have been developed for antithrombotic drugs.[22]

  • Derivatization at C-3: The hydroxyl group is a handle for creating ether or ester libraries, which can improve properties like solubility or act as prodrugs.

  • Cross-Coupling at a Second Site: If a bromine or iodine were present elsewhere on the molecule (e.g., installed prior to fluorination), it could be used for Suzuki or other cross-coupling reactions while the fluorine remains untouched, enabling a divergent synthetic strategy.

The continued exploration of building blocks like this compound is paramount. As our understanding of structure-activity relationships deepens, the demand for precisely functionalized heterocyclic intermediates will only grow, enabling the discovery of safer, more effective medicines.

References

  • BenchChem. Application Notes and Protocols for Suzuki Coupling with 2-Fluoropyridine Derivatives.
  • The Power of Fluorinated Pyridines in Modern Drug Discovery. (2025).
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  • Core Pioneer. Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4).
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  • American Chemical Society. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitutio. (2014).
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  • ResearchGate. ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. (2025).
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  • NIH. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • The discovery of fluoropyridine-based inhibitors of the factor VIIa/TF complex--Part 2. (2006).
  • PRISM. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. (2024).
  • NIH PubChem. This compound | C6H6FNO | CID 74889043.
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A Comparative Guide to the Reactivity of Fluoropyridine Isomers for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, fluorinated heterocycles stand out for their unique physicochemical properties that can enhance metabolic stability, binding affinity, and lipophilicity. Among these, fluoropyridine isomers—2-fluoropyridine, 3-fluoropyridine, and 4-fluoropyridine—are pivotal building blocks. However, the position of the fluorine atom on the pyridine ring profoundly dictates the molecule's electronic landscape and, consequently, its chemical reactivity. A nuanced understanding of these isomeric differences is paramount for efficient synthetic strategy, reaction optimization, and the rational design of complex molecular architectures.

This guide provides an in-depth, objective comparison of the reactivity of 2-, 3-, and 4-fluoropyridine in three key classes of synthetic transformations: Nucleophilic Aromatic Substitution (SNAr), metalation, and palladium-catalyzed cross-coupling reactions. The discussion is grounded in mechanistic principles and supported by available experimental data to provide actionable insights for laboratory practice.

The Decisive Influence of Fluorine and Nitrogen Positioning

The reactivity of fluoropyridine isomers is a delicate interplay between the strong inductive electron-withdrawing effect of the fluorine atom and the electron-withdrawing nature of the pyridine nitrogen. The position of these two key players relative to each other governs the electron density distribution around the ring, the stability of reaction intermediates, and the accessibility of different positions to reagents.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Isomers and a Less Reactive Sibling

Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of pyridines. The general reactivity trend for fluoropyridines in SNAr reactions is:

4-Fluoropyridine ≈ 2-Fluoropyridine > 3-Fluoropyridine

This trend is directly attributable to the stability of the Meisenheimer intermediate, a key species in the SNAr mechanism.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial nucleophilic attack to form the negatively charged Meisenheimer complex. The stability of this intermediate is the primary determinant of the reaction rate.

In the cases of 2- and 4-fluoropyridine, the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative pyridine nitrogen atom through resonance. This delocalization provides significant stabilization, thereby lowering the activation energy for the reaction. For 3-fluoropyridine, the negative charge cannot be delocalized onto the nitrogen atom, resulting in a less stable intermediate and consequently, a much slower reaction rate.[1]

SNAr_Mechanism cluster_2FP 2-Fluoropyridine cluster_4FP 4-Fluoropyridine cluster_3FP 3-Fluoropyridine 2FP_start 2FP_int Meisenheimer Intermediate (stabilized) 2FP_start->2FP_int + Nu⁻ 2FP_prod 2FP_int->2FP_prod - F⁻ 4FP_start 4FP_int Meisenheimer Intermediate (stabilized) 4FP_start->4FP_int + Nu⁻ 4FP_prod 4FP_int->4FP_prod - F⁻ 3FP_start 3FP_int Meisenheimer Intermediate (less stabilized) 3FP_start->3FP_int + Nu⁻ 3FP_prod 3FP_int->3FP_prod - F⁻

Caption: Stabilization of the Meisenheimer intermediate in SNAr reactions of fluoropyridines.

Supporting Experimental Data
IsomerRelative Reactivity in SNArMechanistic Rationale
2-Fluoropyridine HighNegative charge in Meisenheimer intermediate is delocalized onto the pyridine nitrogen.
3-Fluoropyridine LowNegative charge in Meisenheimer intermediate is not delocalized onto the pyridine nitrogen.
4-Fluoropyridine HighNegative charge in Meisenheimer intermediate is delocalized onto the pyridine nitrogen.

Metalation: A Game of Acidity and Directing Groups

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings.[5] In the context of fluoropyridines, the outcome of metalation reactions, particularly lithiation, is highly dependent on the position of the fluorine atom and the choice of the lithiating agent.

Regioselectivity and Reactivity
  • 2-Fluoropyridine: The fluorine atom in 2-fluoropyridine is a strong ortho-directing group. Lithiation with strong, hindered bases like lithium diisopropylamide (LDA) occurs regioselectively at the C-3 position.[6] The fluorine atom enhances the kinetic acidity of the adjacent proton, and coordination of the base to the pyridine nitrogen may also play a role.

  • 3-Fluoropyridine: The lithiation of 3-fluoropyridine is more complex. The fluorine atom directs lithiation to the C-2 and C-4 positions. The regioselectivity can be influenced by the reaction conditions and the specific lithium base used.

  • 4-Fluoropyridine: Similar to 2-fluoropyridine, the fluorine atom in 4-fluoropyridine activates the adjacent C-3 and C-5 positions for deprotonation.

Metalation_Workflow Start Fluoropyridine Isomer Intermediate Lithiated Pyridine Start->Intermediate Deprotonation Base Lithium Amide (e.g., LDA) or Alkyllithium Base->Intermediate Product Functionalized Fluoropyridine Intermediate->Product Quenching Electrophile Electrophile (E⁺) Electrophile->Product

Caption: General workflow for the directed metalation of fluoropyridines.

Palladium-Catalyzed Cross-Coupling: The Challenge of the C-F Bond

The Suzuki-Miyaura cross-coupling reaction is a staple in C-C bond formation. However, the exceptional strength of the C-F bond makes fluoropyridines challenging substrates for this transformation, where they act as the electrophilic partner.

General Reactivity Trend

The general reactivity of halopyridines in palladium-catalyzed cross-coupling reactions follows the trend of bond strength: I > Br > Cl >> F. Consequently, fluoropyridines are the least reactive among the halopyridines.[2]

  • 2-Fluoropyridine: The C-F bond at the 2-position is particularly difficult to activate for oxidative addition to a palladium(0) catalyst. Successful couplings often necessitate the use of highly active, electron-rich, and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands, along with elevated temperatures.[2]

  • 3-Fluoropyridine and 4-Fluoropyridine: While still challenging, the C-F bonds at the 3- and 4-positions may exhibit slightly different reactivity profiles in specific catalytic systems, though they are generally considered unreactive under standard Suzuki-Miyaura conditions.

Due to the inertness of the C-F bond, an alternative strategy for the cross-coupling of 2-substituted pyridines involves the use of reagents with more reactive leaving groups, such as pyridine-2-sulfonyl fluoride (PyFluor).

Isomer (as electrophile)Relative Reactivity in Suzuki-Miyaura CouplingRationale
2-Fluoropyridine Very LowStrong C-F bond, requires specialized, highly active catalysts.
3-Fluoropyridine Very LowStrong C-F bond, generally unreactive under standard conditions.
4-Fluoropyridine Very LowStrong C-F bond, generally unreactive under standard conditions.

It is important to note that when a boronic acid or its ester is present on the fluoropyridine ring (e.g., 2-fluoropyridine-3-boronic acid), the compound typically acts as the nucleophilic partner in the Suzuki-Miyaura reaction, with the C-B bond being the reactive site, while the C-F bond remains intact.

Experimental Protocols: A Representative SNAr Reaction

To provide a practical context for the comparison of reactivity, the following is a detailed protocol for a representative SNAr reaction with the three fluoropyridine isomers.

General Procedure for the Reaction of Fluoropyridine Isomers with Morpholine

Objective: To compare the reactivity of 2-, 3-, and 4-fluoropyridine in an SNAr reaction with morpholine.

Materials:

  • 2-Fluoropyridine

  • 3-Fluoropyridine

  • 4-Fluoropyridine

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Reaction vials (3)

  • Stir bars

  • Heating block or oil bath

  • TLC plates

  • GC-MS for analysis

Procedure:

  • Reaction Setup: In three separate, labeled reaction vials, place a stir bar. To each vial, add the corresponding fluoropyridine isomer (1.0 mmol, 1.0 equiv.).

  • Addition of Reagents: To each vial, add potassium carbonate (2.0 mmol, 2.0 equiv.) and DMSO (2 mL).

  • Addition of Nucleophile: To each vial, add morpholine (1.2 mmol, 1.2 equiv.).

  • Reaction: Seal the vials and place them in a preheated heating block or oil bath at 120 °C. Stir the reactions for a predetermined time (e.g., monitor at 1h, 4h, and 12h).

  • Reaction Monitoring: At each time point, carefully take a small aliquot from each reaction mixture, dilute with ethyl acetate, and analyze by TLC and GC-MS to determine the extent of conversion.

  • Work-up (after completion or final time point): Cool the reaction mixtures to room temperature. Dilute with ethyl acetate (10 mL) and wash with water (3 x 5 mL) and brine (1 x 5 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR and GC-MS to determine the yield of the corresponding morpholinylpyridine product.

Expected Outcome: Based on the principles discussed, the reaction with 2-fluoropyridine and 4-fluoropyridine is expected to proceed to high conversion much faster than the reaction with 3-fluoropyridine.

Conclusion

The reactivity of fluoropyridine isomers is a clear demonstration of how subtle changes in molecular structure can have a profound impact on chemical behavior. For nucleophilic aromatic substitution, 2- and 4-fluoropyridine are significantly more reactive than their 3-fluoro counterpart due to the ability of the pyridine nitrogen to stabilize the Meisenheimer intermediate. In metalation reactions, the position of the fluorine atom acts as a powerful directing group, guiding functionalization to adjacent positions. Conversely, the strength of the C-F bond renders all fluoropyridine isomers as challenging electrophiles in palladium-catalyzed cross-coupling reactions, often necessitating specialized catalytic systems.

For researchers and professionals in drug development and materials science, a thorough understanding of these reactivity trends is not merely academic; it is a critical tool for the strategic design and efficient execution of synthetic routes to novel and complex molecules.

References

  • Application Notes and Protocols for Suzuki Coupling with 2-Fluoropyridine Derivatives - Benchchem.
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  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - MDPI.
  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions - ResearchGate.
  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC - PubMed Central.
  • Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes - NIH.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - American Chemical Society.
  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES.
  • Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH.
  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase | Journal of the American Chemical Society. Available at: [Link]

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  • Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications - ResearchGate. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides - PRISM. Available at: [Link]

  • Substituent effects on the relative rates and free energies of ortho-lithiation reactions: families of fluorobenzenes as the substrates - ResearchGate. Available at: [Link]

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  • Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles | Request PDF - ResearchGate. Available at: [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI. Available at: [Link]

  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study | Request PDF - ResearchGate. Available at: [Link]

  • Ultraviolet absorption spectra, structure, vibrations, and theoretical calculations of 2-fluoro- and 3-fluoropyridine in their electronic excited states | Request PDF - ResearchGate. Available at: [Link]

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  • picolines with methoxide, thiom. Available at: [Link]

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A Comparative Guide to the Stability of 6-Fluoro-3-hydroxy-2-methylpyridine: An In-Depth Technical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the stability of a molecule is a critical attribute that dictates its developability, shelf-life, and ultimately, its therapeutic efficacy and safety. This guide provides a comprehensive technical overview of the anticipated stability profile of 6-Fluoro-3-hydroxy-2-methylpyridine, a key heterocyclic building block. We will delve into a comparative analysis of its stability, drawing parallels with related pyridine derivatives, and provide a framework for conducting robust stability studies. This document is intended to equip researchers with the foundational knowledge to design and execute meaningful stability protocols for this and similar compounds.

The Significance of Fluorination and Hydroxylation on Pyridine Stability

The pyridine scaffold is a cornerstone in medicinal chemistry. The introduction of specific functional groups, such as fluorine and hydroxyl moieties, can profoundly influence a molecule's physicochemical properties, including its stability.

The incorporation of a fluorine atom onto the pyridine ring is a well-established strategy to enhance metabolic stability.[1][2][3][4] The strong carbon-fluorine bond is resistant to metabolic cleavage by enzymes like cytochrome P450, which can lead to a longer in vivo half-life for fluorinated compounds compared to their non-fluorinated counterparts.[1] In the case of this compound, the fluorine at the 6-position is expected to confer increased resistance to oxidative metabolism.

Conversely, the hydroxyl group at the 3-position can be a site of metabolic activity, particularly glucuronidation. However, it also introduces the potential for hydrogen bonding, which can influence crystal packing and solid-state stability. The interplay between the electron-withdrawing fluorine atom and the electron-donating hydroxyl and methyl groups creates a unique electronic environment that will govern the molecule's susceptibility to various degradation pathways.

A Framework for Comprehensive Stability Assessment

To thoroughly characterize the stability of this compound, a multi-pronged approach encompassing forced degradation, and long-term and accelerated stability studies is essential. These studies are crucial for identifying potential degradation products, understanding degradation pathways, and establishing appropriate storage conditions.[5][6]

Forced Degradation Studies (Stress Testing)

Forced degradation studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and handling.[5][6] This approach helps to rapidly identify likely degradation products and establish the intrinsic stability of the molecule.[5]

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_conditions Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1N HCl) HPLC Stability-Indicating HPLC Acid->HPLC Analyze Samples Base Base Hydrolysis (e.g., 0.1N NaOH) Base->HPLC Analyze Samples Oxidation Oxidative Stress (e.g., 3% H2O2) Oxidation->HPLC Analyze Samples Thermal Thermal Stress (e.g., 80°C) Thermal->HPLC Analyze Samples Photolytic Photolytic Stress (ICH Q1B) Photolytic->HPLC Analyze Samples LCMS LC-MS for Peak Identification HPLC->LCMS Identify Degradants Mass_Balance Mass Balance Calculation LCMS->Mass_Balance Quantify Drug_Substance This compound Drug_Substance->Acid Expose Drug_Substance->Base Expose Drug_Substance->Oxidation Expose Drug_Substance->Thermal Expose Drug_Substance->Photolytic Expose

Caption: Workflow for conducting forced degradation studies.

Comparative Stability Profile of Pyridine Derivatives under Forced Degradation

Stress ConditionUnsubstituted Pyridine3-HydroxypyridineThis compound (Anticipated)Rationale for Anticipated Stability
Acidic Hydrolysis Generally stablePotential for protonation and some degradationModerately stableThe electron-withdrawing fluorine may slightly increase susceptibility to nucleophilic attack, but the pyridine ring is generally stable to acid.
Alkaline Hydrolysis Generally stableSusceptible to phenoxide formation and potential degradationPotentially susceptibleThe hydroxyl group can be deprotonated, making the ring more electron-rich and potentially susceptible to oxidative degradation.
**Oxidative (H₂O₂) **Susceptible to N-oxidation and ring openingHighly susceptible to oxidationSusceptibleThe hydroxyl group activates the ring towards oxidation. The fluorine atom may offer some steric hindrance.
Photolytic Can undergo photochemical reactionsSusceptible to photodegradationPotentially susceptibleHydroxypyridines can be light-sensitive. The fluorine atom's effect on photostability would need to be experimentally determined.
Thermal Stable at moderate temperaturesGenerally stableExpected to be thermally stableThe high melting point of many pyridine derivatives suggests good thermal stability in the solid state.
Long-Term and Accelerated Stability Studies

Following forced degradation, long-term and accelerated stability studies under ICH-prescribed conditions are necessary to determine the shelf-life and recommended storage conditions.

Recommended Storage Conditions Based on Preliminary Assessment:

Based on the chemical structure and data from similar compounds, the following storage conditions are recommended for this compound:

  • Temperature: Controlled room temperature (20-25°C) or refrigerated (2-8°C).[7]

  • Light: Protect from light.[8]

  • Moisture: Store in a well-closed container in a dry place to prevent hygroscopicity.[7]

Anticipated Degradation Pathways

Based on the known degradation mechanisms of pyridine derivatives, several pathways can be postulated for this compound.[9][10][11][12][13]

Degradation_Pathways cluster_pathways Potential Degradation Pathways Parent 6-Fluoro-3-hydroxy- 2-methylpyridine Oxidation Oxidation (e.g., N-oxide formation, ring hydroxylation) Parent->Oxidation Oxidative Stress Dimerization Dimerization/Polymerization Parent->Dimerization Photolytic/Thermal Stress Ring_Cleavage Ring Cleavage Oxidation->Ring_Cleavage Further Degradation

Caption: Potential degradation pathways for this compound.

Hydroxylation is a common initial step in the degradation of pyridine derivatives.[9][11] For this compound, oxidation could lead to the formation of dihydroxylated species or the N-oxide. Under more strenuous conditions, ring cleavage may occur.

Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is paramount for accurately quantifying the parent compound and its degradation products.[14][15]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the most common and effective technique for stability studies of pyridine derivatives.[14][15]

Step-by-Step HPLC Method Development Protocol:

  • Column Selection: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm) is a good starting point.[14]

  • Mobile Phase Optimization: Begin with a gradient of an aqueous buffer (e.g., phosphate or acetate, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase can significantly impact the retention and peak shape of the ionizable pyridine compound.[14]

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer. A common detection wavelength for pyridine derivatives is around 254 nm.[14]

  • Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Mass Spectrometry (MS) for Degradant Identification

Liquid chromatography coupled with mass spectrometry (LC-MS) is indispensable for the structural elucidation of degradation products. By comparing the mass spectra of the parent compound and the degradation products, it is possible to identify modifications such as oxidation, hydrolysis, or fragmentation.

Conclusion

While specific experimental data for the stability of this compound is not yet publicly available, a comprehensive stability testing strategy can be designed based on established principles and data from analogous compounds. The presence of the fluorine atom is anticipated to confer enhanced metabolic stability, a desirable trait in drug candidates.[1][2][3] However, the hydroxyl group presents a potential site for oxidative degradation.

A thorough investigation using forced degradation studies coupled with a validated stability-indicating HPLC method will be crucial to fully characterize the stability profile of this promising molecule. The insights gained from such studies will be invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the quality and safety of any resulting therapeutic agent.

References

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  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Abdel-Ghany, M. F., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride.
  • NIOSH. (1994). Pyridine 1613. CDC.
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  • He, J., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. PubMed.
  • Hussain, A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate.
  • Sims, G. K., & O'Loughlin, E. J. (n.d.). Degradation of Pyridines in the Environment. ResearchGate.
  • Singh, R., & Kumar, R. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • Various Authors. (2025). meta-Selective Fluorination of Pyridine Derivatives. ResearchGate.
  • Sharma, G., & Saini, V. (2016). Forced Degradation Studies. MedCrave online.
  • ChemicalBook. (2025). 2-Fluoro-6-methylpyridine - Safety Data Sheet.
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  • Fisher Scientific. (2023). SAFETY DATA SHEET.
  • Klimova, N. V., et al. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PMC - NIH.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Biosynth. (n.d.). This compound | 1227577-28-7.
  • PubChem. (n.d.). This compound. National Institutes of Health.
  • Lee, K., & Oh, K. H. (n.d.). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. PMC - NIH.
  • Various Authors. (2025). Degradation performance and mechanism of pyridine and 2-Diethylamino-4-hydroxy-6-methylpyrimidine by Pandoraea captiosa HR2 in individual or simultaneous systems. ResearchGate.
  • Various Authors. (n.d.). Scheme 1 Degradation pathways of 2-methylpyridine by Arthrobacter sp.... ResearchGate.
  • S. K., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.
  • PubChem. (n.d.). 6-Chloro-3-fluoro-2-methylpyridine. National Institutes of Health.
  • Frontier Specialty Chemicals. (n.d.). This compound.

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comparative analysis of fluorinated vs non-fluorinated pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of fluorinated and non-fluorinated pyridine precursors, offering insights into their respective performance supported by experimental data. The pyridine moiety is a ubiquitous structural motif in pharmaceuticals, and the introduction of fluorine can profoundly influence a molecule's physicochemical properties, reactivity, and biological activity.[1] The decision to employ a fluorinated versus a non-fluorinated pyridine precursor is a critical juncture in the design of novel therapeutics and functional materials.

The "Fluorine Effect": A Shift in Fundamental Properties

Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can impart desirable characteristics such as enhanced metabolic stability, altered basicity (pKa), and improved membrane permeability.[1] However, these same properties can also significantly impact the reactivity of the pyridine ring in key synthetic transformations.[1] The introduction of fluorine onto the pyridine ring induces significant changes in its electronic and physical properties, which are fundamental to the "fluorine effect" observed in medicinal chemistry.[1]

One of the most notable effects is the modulation of the pyridine's basicity, quantified by its pKa value. The strong electron-withdrawing nature of fluorine decreases the electron density on the pyridine nitrogen, thereby lowering its pKa and making it less basic.[1] This can have profound implications for drug-receptor interactions and pharmacokinetic profiles.[1]

Lipophilicity, a critical parameter for drug absorption and distribution, is also affected by fluorination. While the introduction of a single fluorine atom can have a variable effect, polyfluorination generally increases lipophilicity.[1] This is attributed to the hydrophobic nature of the C-F bond.[1]

Furthermore, the C-F bond is exceptionally strong and resistant to metabolic cleavage by enzymes such as cytochrome P450.[1] This often leads to increased metabolic stability and a longer in vivo half-life for fluorinated compounds compared to their non-fluorinated analogs.[1]

Comparative Analysis of Physicochemical Properties

The following table summarizes the comparative impact of fluorination on key physicochemical properties of pyridine derivatives.

PropertyNon-Fluorinated PyridineFluorinated PyridineRationale and Implications in Drug Discovery
pKa Higher (More Basic)Lower (Less Basic)Alters drug-receptor binding, solubility, and pharmacokinetic properties.[1]
Lipophilicity (logP/logD) Generally LowerGenerally Higher (position-dependent)Influences membrane permeability, absorption, and distribution.[1]
Metabolic Stability More Susceptible to OxidationMore Resistant to OxidationThe C-F bond is stronger than the C-H bond, blocking metabolic "soft spots".[2][3]
Dipole Moment LowerHigherCan influence molecular interactions and crystal packing.[1]

Impact on Reactivity in Synthetic Transformations

The electronic perturbations caused by fluorine substitution also have a significant impact on the reactivity of the pyridine ring in common synthetic reactions. This section provides a comparative overview of two widely used transformations: Suzuki-Miyaura cross-coupling and C-H functionalization.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a staple in C-C bond formation. The key step, oxidative addition of the aryl halide to the palladium(0) catalyst, is highly sensitive to the electronic nature of the pyridine ring.

  • Non-Fluorinated Pyridines: Generally, electron-rich pyridines (or those with electron-donating groups) undergo oxidative addition more slowly.

  • Fluorinated Pyridines: The electron-withdrawing nature of fluorine can accelerate the oxidative addition step, potentially allowing for milder reaction conditions. However, the increased C-F bond strength can also lead to competing C-F bond activation, especially with highly fluorinated pyridines.

Below is a generalized workflow for this reaction:

Suzuki_Coupling cluster_0 Reaction Setup cluster_1 Catalytic Cycle Py_X Py-X (Fluorinated or Non-Fluorinated) Oxidative_Addition Oxidative Addition (Rate influenced by F) Py_X->Oxidative_Addition Boronic_Acid R-B(OH)₂ Transmetalation Transmetalation Boronic_Acid->Transmetalation Catalyst Pd Catalyst Catalyst->Oxidative_Addition Base Base (e.g., K₂CO₃) Base->Transmetalation Oxidative_Addition->Transmetalation [Pd(II)] Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Catalyst Regenerates Pd(0) Product Py-R Reductive_Elimination->Product Fluorine_Effect_Logic cluster_properties Physicochemical & Electronic Properties cluster_outcomes Implications in Drug Discovery F_Sub Fluorine Substitution on Pyridine Ring pKa Lower pKa (Less Basic) F_Sub->pKa LogP Increased Lipophilicity (logP) F_Sub->LogP Metabolism Blocked Metabolic Sites (C-F > C-H bond strength) F_Sub->Metabolism Reactivity Altered Reactivity (e.g., C-H acidity) F_Sub->Reactivity Binding Altered Target Binding & Selectivity pKa->Binding ADME Improved ADME Profile (Absorption, Distribution, Metabolism, Excretion) LogP->ADME PK Enhanced Pharmacokinetics (e.g., half-life) Metabolism->PK Synthesis New Synthetic Routes (e.g., C-H Functionalization) Reactivity->Synthesis Binding->ADME ADME->PK

Sources

A Senior Application Scientist's Guide to the In Vitro Comparison of 6-Fluoropyridine vs. 6-Chloropyridine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic incorporation of halogens onto aromatic scaffolds is a cornerstone of modern drug design. Among these, the substitution of a hydrogen atom with fluorine or chlorine on a pyridine ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a robust in vitro comparison of 6-fluoropyridine and 6-chloropyridine analogs, ensuring a data-driven approach to lead optimization.

The choice between a 6-fluoro and a 6-chloro substituent is not merely an atomic substitution; it is a decision that impacts metabolic stability, cell permeability, and target engagement. Understanding the nuanced differences through carefully designed in vitro experiments is paramount for advancing a drug candidate.

The Rationale: Why Compare 6-Fluoropyridine and 6-Chloropyridine Analogs?

The substitution of fluorine for chlorine, or vice versa, at the 6-position of a pyridine ring offers a fascinating case study in bioisosteric replacement. While both are halogens, their distinct physicochemical properties translate into significant biological consequences.

Fluorine , with its small atomic radius and high electronegativity, often enhances metabolic stability by blocking sites of oxidation.[1] The carbon-fluorine bond is exceptionally strong, resisting enzymatic cleavage.[2] This can lead to an increased half-life and improved bioavailability. However, the strong electron-withdrawing nature of fluorine can also impact the pKa of the pyridine nitrogen, potentially altering its interaction with the target protein.[3]

Chlorine , being larger and less electronegative than fluorine, offers a different set of advantages. It can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to the target protein.[4] While generally less effective than fluorine at blocking metabolism, it can still offer a degree of metabolic stability compared to an unsubstituted analog.[1] The choice between the two often comes down to a delicate balance of these properties.

This guide will walk you through a series of key in vitro assays designed to elucidate these differences, providing the data necessary to make informed decisions in your drug discovery program.

Comparative In Vitro Assays: A Head-to-Head Evaluation

A thorough in vitro comparison should focus on three critical areas: metabolic stability, cell permeability, and target binding affinity. The following sections detail the experimental protocols and expected outcomes for each.

Metabolic Stability in Human Liver Microsomes

Metabolic stability is a critical parameter that influences the in vivo half-life and oral bioavailability of a drug candidate. The liver microsomal stability assay is a widely used in vitro tool to assess a compound's susceptibility to phase I metabolism, primarily by cytochrome P450 enzymes.[5]

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation of Reagents:

    • Prepare a stock solution of the 6-fluoropyridine and 6-chloropyridine analogs (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes (HLMs) on ice.

    • Prepare a NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

    • Prepare a quenching solution (e.g., acetonitrile with an internal standard).

  • Incubation:

    • In a 96-well plate, add the test compounds to pre-warmed phosphate buffer (pH 7.4) to a final concentration of 1 µM.

    • Add the HLMs to the wells and pre-incubate for 5-10 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[6]

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the cold quenching solution.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (Clint) using the following equation: Clint = (0.693 / t½) * (mL incubation / mg microsomal protein).

Expected Outcomes and Data Presentation:

The 6-fluoropyridine analog is generally expected to exhibit greater metabolic stability (a longer half-life) compared to the 6-chloropyridine analog due to the higher strength of the C-F bond.[1][2]

Table 1: Illustrative Metabolic Stability Data for 6-Fluoropyridine vs. 6-Chloropyridine Analogs

CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)
6-Fluoropyridine Analog4515.4
6-Chloropyridine Analog2527.7
Unsubstituted Analog1069.3

dot graph ER { layout=dot rankdir=LR node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Workflow for the Liver Microsomal Stability Assay."

Cell Permeability Assessment using the Caco-2 Assay

The Caco-2 permeability assay is the gold standard in vitro method for predicting human intestinal absorption of drugs.[7][8] This assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[9]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[10]

    • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).[10]

  • Permeability Assay (Bidirectional):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

    • Apical to Basolateral (A-B) Permeability: Add the test compound (6-fluoropyridine or 6-chloropyridine analog) to the apical (donor) chamber. At various time points, collect samples from the basolateral (receiver) chamber.

    • Basolateral to Apical (B-A) Permeability: Add the test compound to the basolateral (donor) chamber and collect samples from the apical (receiver) chamber. This helps determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[8]

  • Sample Analysis:

    • Quantify the concentration of the test compound in the donor and receiver chambers using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound is a substrate for efflux transporters.[8]

Expected Outcomes and Data Presentation:

The impact of fluorine versus chlorine on permeability is less predictable than for metabolic stability and is highly dependent on the overall properties of the molecule. However, increased lipophilicity can sometimes correlate with increased permeability.

Table 2: Illustrative Caco-2 Permeability Data

CompoundPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux RatioPredicted Absorption
6-Fluoropyridine Analog8.59.21.1High
6-Chloropyridine Analog10.211.01.1High
Atenolol (Low Permeability Control)0.50.61.2Low
Propranolol (High Permeability Control)25.026.51.1High

dot graph ER { layout=dot rankdir=TB node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption: "Workflow for the Caco-2 Permeability Assay."

Target Binding Affinity via Radioligand Binding Assay

A radioligand binding assay is a powerful technique to determine the affinity of a test compound for a specific receptor.[11][12] This is a crucial experiment to understand if the structural modifications have impacted the compound's primary pharmacological activity.

Experimental Protocol: Radioligand Binding Assay (Competition)

  • Membrane Preparation:

    • Prepare cell membranes expressing the target receptor of interest.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of a radiolabeled ligand known to bind to the target receptor.

    • Add increasing concentrations of the unlabeled test compounds (6-fluoropyridine and 6-chloropyridine analogs).

    • Add the prepared cell membranes.

  • Incubation and Filtration:

    • Incubate the plate to allow the binding to reach equilibrium.

    • Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter, which traps the cell membranes.[13]

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Detection and Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.[13]

    • Plot the percentage of specific binding of the radioligand as a function of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant), which represents the affinity of the test compound for the receptor, using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Outcomes and Data Presentation:

The relative binding affinities of the 6-fluoro and 6-chloro analogs will depend on the specific interactions within the receptor's binding pocket. If a halogen bond is favorable, the 6-chloro analog may exhibit higher affinity. Conversely, if steric hindrance is an issue, the smaller 6-fluoro analog may be preferred.

Table 3: Illustrative Target Binding Affinity Data

CompoundIC50 (nM)Ki (nM)
6-Fluoropyridine Analog2512.5
6-Chloropyridine Analog157.5
Positive Control Ligand52.5

Synthesizing the Data for Informed Decision-Making

The ultimate goal of this in vitro comparison is to select the analog with the most promising overall profile for further development. By integrating the data from these key assays, a clear picture emerges. For instance, the 6-fluoropyridine analog might demonstrate superior metabolic stability, while the 6-chloropyridine analog could exhibit higher target affinity. This necessitates a careful consideration of the project's therapeutic goals. If a long duration of action is required, metabolic stability may be prioritized. If high potency is the primary driver, target affinity will be paramount.

References

  • Gifford Bioscience. Radioligand Binding Assay Protocol.
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  • ResearchGate. Correlations between the experimental pKa values of fluorine- and chlorine-substituted acetic acids. Available from: [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Available from: [Link]

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  • Peraro, L., et al. (2019). Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay. ACS Chemical Biology. Available from: [Link]

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  • Caco2 assay protocol.
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The Emerging Potential of 6-Fluoro-3-hydroxy-2-methylpyridine Analogs: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a well-established strategy to enhance pharmacological profiles. This guide delves into the promising, yet underexplored, class of 6-Fluoro-3-hydroxy-2-methylpyridine analogs. While direct comparative efficacy data for a broad series of these specific analogs remains nascent in publicly available literature, this document synthesizes existing knowledge on the parent 3-hydroxy-2-methylpyridine core, the impact of fluorination on analogous heterocyclic systems, and relevant experimental data from structurally similar compounds to provide a predictive and practical framework for researchers.

The 3-Hydroxy-2-methylpyridine Scaffold: A Foundation of Bioactivity

The 3-hydroxy-2-methylpyridine core is a privileged scaffold in medicinal chemistry, renowned for its antioxidant and neuroprotective properties. Analogs of 3-hydroxypyridine have been studied for their ability to scavenge reactive oxygen species (ROS) and chelate metal ions, thereby mitigating oxidative stress, a key pathological factor in numerous diseases.[1] For instance, the compound Mexidol (2-ethyl-6-methyl-3-hydroxypyridine succinate) is a clinically used antioxidant with a broad spectrum of activity.

The biological activity of these compounds is intrinsically linked to the hydroxyl group at the 3-position, which can donate a hydrogen atom to neutralize free radicals. The methyl group at the 2-position can influence the electronic properties and steric hindrance around the active hydroxyl group, potentially modulating its antioxidant capacity.

The Impact of Fluorine Substitution: Enhancing the Core Scaffold

The introduction of a fluorine atom at the 6-position of the 3-hydroxy-2-methylpyridine ring is predicted to significantly modulate its physicochemical and pharmacological properties. Fluorine's high electronegativity and small atomic size can lead to several advantageous effects[2][3]:

  • Increased Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, prolonging the compound's half-life in vivo.[4]

  • Enhanced Binding Affinity: The fluorine atom can form favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with target proteins, leading to increased potency.

  • Improved Pharmacokinetics: Fluorination can influence a molecule's lipophilicity and pKa, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.[5] For example, the incorporation of fluorine has been shown to reduce the pKa of compounds, which can have a beneficial influence on oral absorption.[5]

A pertinent example of the successful application of a fluorinated hydroxypyrazine analog is Favipiravir (T-705; 6-fluoro-3-hydroxy-2-pyrazinecarboxamide), an antiviral drug.[6] While a pyrazine and not a pyridine, its structural similarity and the critical role of the fluorine atom in its activity underscore the potential of fluorination in this class of compounds.

Comparative Efficacy Profile: Inferred Activities and Experimental Considerations

Based on the known activities of the 3-hydroxypyridine core and the established effects of fluorination, we can infer a range of potential therapeutic applications for this compound analogs.

Antioxidant and Neuroprotective Efficacy

It is hypothesized that this compound analogs will retain or even exhibit enhanced antioxidant and neuroprotective effects compared to their non-fluorinated counterparts. The electron-withdrawing nature of fluorine could influence the bond dissociation enthalpy of the 3-hydroxyl group, potentially impacting its radical scavenging ability.

Table 1: Predicted Comparative Antioxidant and Neuroprotective Potential

Compound ClassPredicted Antioxidant ActivityPredicted Neuroprotective EfficacyKey Considerations
3-Hydroxy-2-methylpyridineModerate to HighModerate to HighWell-established activity, serves as a baseline.
This compound Analogs Potentially Enhanced Potentially Enhanced Fluorine may enhance metabolic stability and target engagement.
Other Fluorinated Pyridine AnalogsVariableVariableDependent on the overall substitution pattern and biological target.
Antiviral and Antimicrobial Potential

The structural similarity to Favipiravir suggests that this compound analogs may possess antiviral properties. Furthermore, various pyridine derivatives have been investigated for their antimicrobial activities.[7]

Experimental Protocols for Efficacy Evaluation

To validate the predicted efficacy of novel this compound analogs, a series of well-defined in vitro and in vivo experiments are essential.

In Vitro Antioxidant Assays

A crucial first step is to quantify the antioxidant capacity of the synthesized analogs.

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

  • Assay Procedure:

    • Add varying concentrations of the test compound to a 96-well plate.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity.

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay

  • Preparation of FRAP Reagent:

    • Mix acetate buffer (300 mM, pH 3.6), TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl), and FeCl3·6H2O solution (20 mM) in a 10:1:1 ratio.

  • Assay Procedure:

    • Add a small volume of the test compound to the FRAP reagent.

    • Incubate at 37°C for 30 minutes.

    • Measure the absorbance of the ferrous-tripyridyltriazine complex at 593 nm.

  • Data Analysis:

    • Construct a standard curve using a known antioxidant (e.g., Trolox).

    • Express the antioxidant capacity of the test compound in terms of Trolox equivalents.[8]

In Vitro Neuroprotection Assays

Cell-based models are critical for assessing the neuroprotective potential of the analogs against various insults.

Protocol: H₂O₂-Induced Oxidative Stress in SH-SY5Y Neuroblastoma Cells

  • Cell Culture:

    • Culture SH-SY5Y cells in appropriate media until they reach 80-90% confluency.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).

    • Induce oxidative stress by exposing the cells to a cytotoxic concentration of hydrogen peroxide (H₂O₂).

  • Viability Assessment:

    • Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis:

    • Compare the viability of cells treated with the test compound and H₂O₂ to those treated with H₂O₂ alone.

Visualizing the Rationale: The Role of Fluorine

The strategic placement of fluorine is central to the hypothesized enhancement of the 3-hydroxy-2-methylpyridine scaffold. The following diagram illustrates the key concepts.

G cluster_scaffold Core Properties cluster_enhancements Key Enhancements Scaffold 3-Hydroxy-2-methylpyridine Core Antioxidant Antioxidant Activity Scaffold->Antioxidant -OH group Neuroprotection Neuroprotective Effects Scaffold->Neuroprotection Radical Scavenging Fluorine 6-Fluoro Substitution Properties Enhanced Pharmacological Profile Fluorine->Properties Improves Metabolic_Stability Increased Metabolic Stability Properties->Metabolic_Stability Binding_Affinity Enhanced Binding Affinity Properties->Binding_Affinity PK_Profile Improved Pharmacokinetics Properties->PK_Profile

Caption: The impact of 6-fluoro substitution on the core 3-hydroxy-2-methylpyridine scaffold.

Future Directions and Conclusion

The exploration of this compound analogs represents a promising frontier in drug discovery. While this guide provides a predictive framework based on established medicinal chemistry principles, comprehensive experimental validation is imperative. Future research should focus on the synthesis of a diverse library of these analogs, followed by rigorous in vitro and in vivo testing to elucidate their full therapeutic potential. The insights gained from such studies will be invaluable for the development of novel therapeutics targeting diseases with underlying oxidative stress and other pathological mechanisms.

References

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  • Blaney, F. E., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087-104.
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  • ResearchGate. (n.d.). Neuroprotective effects of the novel D3/D2 receptor agonist and antiparkinson agent, S32504, in vitro against 1-methyl-4-phenylpyridinium (MPP+) and in vivo against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A comparison to ropinirole.
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  • ResearchGate. (n.d.). (PDF) 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation.
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  • PubMed Central. (n.d.). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation.
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A Comparative Toxicological Profile of Fluorinated Pyridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into pyridine scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comparative toxicological overview of fluorinated pyridines, offering insights into their metabolic fate, mechanisms of toxicity, and potential organ-specific effects. While direct comparative toxicological data for all fluorinated pyridine isomers remain limited, this guide synthesizes available information and extrapolates from structurally related compounds to provide a predictive framework for their toxicological profiles.

The introduction of fluorine into a pyridine ring can profoundly alter its physicochemical properties, including basicity (pKa), lipophilicity, and metabolic stability.[1] These modifications, while often beneficial for therapeutic efficacy, can also significantly impact the molecule's toxicological profile. Understanding these potential liabilities is crucial for the rational design of safer and more effective pharmaceuticals and agrochemicals.

The Influence of Fluorination on Pyridine Metabolism and Bioactivation

The metabolic fate of a pyridine derivative is a key determinant of its toxicity. The transformation rate of pyridine compounds is highly dependent on their substituents.[2][3] Fluorine, with its strong electron-withdrawing nature, can significantly influence the metabolic pathways of the pyridine ring.

One of the primary metabolic routes for pyridines is N-oxidation.[4] This process can either be a detoxification step or a bioactivation pathway leading to toxic metabolites. For halogenated pyridines, N-oxidation by microsomal enzymes has been postulated to play a role in their genotoxic effects.[5]

Furthermore, the C-F bond, while exceptionally strong, is not entirely resistant to metabolic cleavage.[1] Defluorination can lead to the release of fluoride ions, which can be toxic at high concentrations, or the formation of other reactive metabolites. While specific metabolic pathways for many fluorinated pyridines are not extensively characterized, insights can be drawn from the metabolism of other fluorinated xenobiotics.

Comparative Toxicological Endpoints

This section compares the known and predicted toxicological profiles of non-fluorinated pyridine with its monofluorinated analogues. The data for fluorinated pyridines are often limited to safety data sheet information, necessitating a comparative approach that includes insights from related fluorinated heterocycles, such as fluoropyrimidines.

Toxicological EndpointPyridine (Non-fluorinated)Monofluorinated Pyridines (2-F, 3-F, 4-F)Key Insights and Comparative Analysis
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[6] Affects the central nervous system, causing weakness, uncoordinated muscle movement, and unconsciousness at high doses.[6]May be harmful if swallowed, inhaled, or absorbed through the skin.[7][8] Vapors may cause dizziness or suffocation.[8]The acute toxicity profile appears similar, with the central nervous system being a primary target. The high volatility of some fluorinated pyridines may increase the risk of inhalation exposure.
Irritation Corrosive, causing severe skin and eye irritation.[6]Causes skin, eye, and respiratory tract irritation.[7][8][9][10][11]Both pyridine and its monofluorinated analogs are significant irritants. The specific position of the fluorine atom may influence the degree of irritation, but comparative data is lacking.
Genotoxicity In vivo studies in animals have not shown genotoxic potential.[12][13] In vitro tests have yielded mixed results, with some evidence of weak clastogenicity.[12]Data is largely unavailable. However, related halogenated pyridines (chloropyridines) have shown genotoxic potential, possibly through N-oxidation.[5] Fluorinated pyrimidines can also induce genotoxic effects.[14]The genotoxic potential of fluorinated pyridines is a critical data gap. Based on related compounds, this is an area that warrants experimental investigation for any new fluorinated pyridine candidate.
Cardiotoxicity No significant cardiotoxic effects have been reported in animal studies.[12]Direct data is lacking. However, fluoropyrimidines (e.g., 5-fluorouracil) are well-known for their cardiotoxicity, which can manifest as coronary vasospasm, myocardial ischemia, and arrhythmias.[15][16][17][18][19]The cardiotoxicity of fluoropyrimidines provides a strong rationale for investigating the cardiovascular safety of fluorinated pyridines, especially those intended for systemic administration. The mechanisms may involve direct effects on cardiac cells or the vascular endothelium.[16]
Neurotoxicity Acute exposure affects the central nervous system.[6] Specific neurotoxic metabolites of some pyridine derivatives (e.g., 3-acetylpyridine) are known to cause targeted neuronal damage.[20][21]Direct data is limited. However, a fluorinated analog of MPTP (a tetrahydropyridine) has shown potent dopaminergic neurotoxicity.[22] Fluoride itself has been implicated in neurotoxicity, particularly during development.[23][24]The potential for neurotoxicity is a significant concern for fluorinated pyridines. The position of fluorine could influence the ability of the molecule to cross the blood-brain barrier and interact with neural targets.
Hepatotoxicity Can cause liver damage, including increased liver weight and inflammatory lesions in animal studies.[12]2-Fluoropyridine-3-ol is noted to potentially cause liver damage with long-term or excessive exposure.[25]The liver is a likely target organ for both pyridine and its fluorinated derivatives due to its central role in metabolism.
Nephrotoxicity Some pyridine derivatives have been associated with kidney damage in animal studies.[5]2-Fluoropyridine-3-ol is also suspected to potentially cause kidney damage with prolonged exposure.[25]The kidneys are a major route of excretion for pyridine and its metabolites, making them susceptible to toxicity.

Mechanisms of Toxicity: A Deeper Dive

Cardiotoxicity: Lessons from Fluoropyrimidines

The cardiotoxicity associated with fluoropyrimidines is a significant clinical concern and offers a valuable model for understanding potential risks with fluorinated pyridines. The proposed mechanisms are multifactorial and include:

  • Coronary Vasospasm: A leading hypothesis is that fluoropyrimidines induce spasms in the coronary arteries, leading to myocardial ischemia.[16][19]

  • Direct Myocardial Toxicity: Evidence suggests direct damage to cardiac cells, potentially through mitochondrial injury and oxidative stress.[15][17]

  • Endothelial Dysfunction: Damage to the lining of blood vessels can contribute to vasoconstriction and thrombosis.[15][17]

The following diagram illustrates the proposed mechanisms of fluoropyrimidine-induced cardiotoxicity, which may be relevant to fluorinated pyridines.

Fluorinated Pyridine Fluorinated Pyridine Metabolism Metabolism Fluorinated Pyridine->Metabolism Toxic Metabolites Toxic Metabolites Metabolism->Toxic Metabolites Coronary Vasospasm Coronary Vasospasm Toxic Metabolites->Coronary Vasospasm Endothelial Dysfunction Endothelial Dysfunction Toxic Metabolites->Endothelial Dysfunction Direct Myocardial Injury Direct Myocardial Injury Toxic Metabolites->Direct Myocardial Injury Cardiotoxicity Cardiotoxicity Coronary Vasospasm->Cardiotoxicity Endothelial Dysfunction->Cardiotoxicity Direct Myocardial Injury->Cardiotoxicity

Caption: Proposed mechanisms of fluoropyrimidine-induced cardiotoxicity.

Neurotoxicity: The Role of Metabolism and Fluoride

The neurotoxic potential of fluorinated pyridines is another area requiring careful consideration. The case of the fluorinated MPTP analog highlights how fluorination can enhance neurotoxicity.[22] Furthermore, the liberation of fluoride ions during metabolism could contribute to neurotoxic effects, as fluoride has been shown to induce oxidative stress and impair neuronal development.[23][24]

Experimental Protocols for Toxicological Assessment

To address the data gaps in the toxicological profiles of fluorinated pyridines, a systematic experimental approach is necessary. The following are key in vitro and in vivo assays that can be employed.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to assess the general toxicity of a compound to cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Protocol:

  • Cell Culture: Plate cells (e.g., HepG2 for hepatotoxicity, H9c2 for cardiotoxicity, SH-SY5Y for neurotoxicity) in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the fluorinated pyridine and the non-fluorinated parent compound. Add the compounds to the cells and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

A Plate Cells B Add Fluorinated Pyridine A->B C Incubate B->C D Add MTT C->D E Incubate D->E F Add Solubilizer E->F G Read Absorbance F->G H Calculate IC50 G->H

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 6-Fluoro-3-hydroxy-2-methylpyridine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the field of drug development, the responsible management and disposal of specialized chemical compounds are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-Fluoro-3-hydroxy-2-methylpyridine.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is synthesized from safety data for structurally analogous compounds, including other fluorinated and hydroxylated pyridine derivatives.[1][2][3][4][5][6] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure full compliance with all local, state, and federal regulations.[7]

Part 1: Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with this compound is essential. Based on analogous compounds, it should be treated as a hazardous substance with the potential for skin and eye irritation, and it may be harmful if swallowed or inhaled.[6]

Personal Protective Equipment (PPE)

Adherence to standard laboratory safety protocols is the first line of defense. The following PPE is mandatory when handling this compound:

EquipmentSpecificationPurpose
Eye Protection Safety glasses with side-shields or chemical safety goggles.To protect against dust particles and splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile or butyl rubber).To prevent skin contact.
Body Protection A fully-buttoned laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.To minimize the inhalation of dust particles or vapors.[8]
Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Small Spills:

    • Restrict access to the affected area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent).

    • Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[8]

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Collect all cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and contact your institution's EHS department immediately.

    • Prevent the spill from entering drains or watercourses.[6]

Part 2: Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste in accordance with the Resource Conservation and Recovery Act (RCRA) and relevant EPA guidelines.[7][9]

Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions.

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for the collection of this compound waste.[10][11] The original container is often a suitable choice if it is in good condition.[10]

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.[8][9]

  • Incompatible Materials: Store this waste away from strong oxidizing agents and strong acids.[4][8][12]

Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish Satellite Accumulation Areas (SAAs).[10]

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[7][9]

  • Container Management: Keep the waste container securely closed except when adding waste.[10] Do not fill containers beyond 90% capacity to allow for expansion.[11]

  • Inspections: Conduct and document weekly inspections of the SAA to check for leaks or container deterioration.[7][10]

Arranging for Professional Disposal

Hazardous waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal company.

  • Contact EHS: When the waste container is full or has been in the SAA for the maximum allowable time (consult your EHS for specific time limits, which can be up to one year for partially filled containers in an SAA), contact your EHS office to arrange for pickup.[10][13]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and regulatory agencies. This creates a "cradle-to-grave" tracking of the hazardous waste.[9]

  • Disposal Method: The likely disposal method for this type of compound is high-temperature incineration in a rotary kiln or fluidized bed incinerator, as is common for pyridine and its derivatives.[14]

Part 3: Workflow and Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_storage Storage cluster_disposal Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) C Generated Waste (Solid or Solution) A->C B Work in a Ventilated Area (Fume Hood) B->C D Select & Label Compatible Hazardous Waste Container C->D E Segregate from Incompatibles (Strong Acids, Oxidizers) D->E F Store in Designated SAA E->F G Keep Container Closed F->G H Conduct Weekly Inspections G->H I Container Full or Time Limit Reached? H->I I->F No J Contact EHS for Pickup I->J Yes K Complete Waste Manifest J->K L Transfer to Licensed Waste Disposal Facility K->L

Caption: Decision workflow for the safe disposal of this compound.

References

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  • Pyridine - Safety Data Sheet. Penta Chemicals.
  • 6-Chloro-3-fluoro-2-methylpyridine Safety and Hazards. PubChem.
  • 6-Chloro-3-fluoro-2-(hydroxymethyl)pyridine Safety Data Sheets. Echemi.
  • 2-Hydroxy-6-methylpyridine Safety Data Sheet. Fisher Scientific.
  • 3-Hydroxy-6-methylpyridine Safety Data Sheet. Fisher Scientific.
  • 3-Hydroxy-2-methylpyridine Safety Data Sheet. Jubilant Ingrevia.

Sources

Personal protective equipment for handling 6-Fluoro-3-hydroxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Analysis: A Synthesis of Analog Data

6-Fluoro-3-hydroxy-2-methylpyridine combines three key structural features that dictate its potential hazards: a pyridine ring, a hydroxyl group, and a fluorine atom. The pyridine core suggests potential for systemic toxicity affecting the liver and nervous system.[1] The fluorine atom introduces the risks associated with halogenated organic compounds, including potentially unique toxicological effects and disposal considerations.[2]

Based on analogous compounds, this compound should be treated as a hazardous substance with the following potential classifications:

Hazard ClassCategoryRationale and Potential Effects
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 or 4Harmful or toxic if swallowed, in contact with skin, or if inhaled.[3][4] Pyridine derivatives can cause nausea, headaches, dizziness, and abdominal pain.[5]
Skin Corrosion / Irritation Category 2Causes skin irritation, redness, and a burning sensation.[1][4]
Serious Eye Damage / Irritation Category 1 or 2Causes serious eye irritation or damage.[3][4] Direct contact can lead to pain and redness.[1]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation, coughing, and wheezing.[3][4]

Special Consideration: The Fluorine Moiety The C-F bond is strong, but decomposition (e.g., in a fire) or certain metabolic pathways could potentially generate highly toxic species like hydrogen fluoride (HF).[2] Therefore, all procedures must mitigate exposure and personnel must be aware of first aid protocols for HF.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by robust PPE, is mandatory.

Primary Engineering Controls

All handling of this compound, including weighing, preparing solutions, and transfers, must be conducted within a properly functioning and certified chemical fume hood.[5] The fume hood provides the primary barrier to prevent inhalation of dust or vapors.

Personal Protective Equipment (PPE) Protocol

The following PPE is the minimum requirement for any work with this compound.

PPE CategorySpecificationRationale and Best Practices
Eye and Face Protection Chemical splash goggles with side shields (ANSI Z87.1 or EN 166 compliant). A face shield should be worn over goggles during procedures with a high risk of splashing.Protects against splashes and dust. Standard safety glasses are insufficient. Contact lenses should not be worn.[6]
Hand Protection Double-gloving is recommended. Use nitrile gloves as the inner layer and butyl rubber or thicker nitrile gloves as the outer layer.Pyridine and its derivatives can permeate standard laboratory gloves. Butyl rubber offers good resistance.[7][8] Always inspect gloves before use and change them immediately if contamination is suspected.[9]
Body Protection A flame-resistant lab coat, fully fastened, with long sleeves. An additional chemically resistant apron is recommended for large-scale work.Protects skin from contamination.[5] Do not wear shorts or open-toed shoes in the laboratory.
Respiratory Protection Generally not required if work is performed within a certified fume hood. For emergency situations or spill cleanup outside a hood, a full-facepiece respirator with an organic vapor cartridge is necessary.[6]A respiratory protection program compliant with OSHA 1910.134 must be in place if respirator use is anticipated.[6]

PPE_Workflow start start review_sds review_sds start->review_sds check_hood check_hood review_sds->check_hood don_coat don_coat check_hood->don_coat don_gloves don_gloves don_coat->don_gloves don_goggles don_goggles don_gloves->don_goggles don_shield don_shield don_goggles->don_shield work_in_hood work_in_hood don_shield->work_in_hood dispose_waste dispose_waste work_in_hood->dispose_waste decontaminate decontaminate dispose_waste->decontaminate doff_ppe doff_ppe decontaminate->doff_ppe wash_hands wash_hands doff_ppe->wash_hands end end wash_hands->end

Caption: Workflow for PPE selection and chemical handling.

Operational and Disposal Plans

Step-by-Step Handling Protocol: Weighing the Solid Compound
  • Preparation: Before bringing the chemical into the fume hood, place a weigh boat, spatula, and a sealable container for the prepared sample inside the hood.

  • Verify Controls: Confirm the fume hood sash is at the appropriate height and the airflow monitor indicates normal operation.

  • Don PPE: Put on all required PPE as detailed in the table above.

  • Transfer: Carefully open the primary container inside the fume hood. Use a clean spatula to transfer the desired amount of solid to the weigh boat on a tared balance.

  • Minimize Dust: Perform the transfer slowly and deliberately to avoid creating airborne dust.

  • Seal: Tightly seal the primary container immediately after use. Transfer the weighed solid to its destination container and seal it.

  • Initial Cleanup: Gently wipe down the spatula and any minor dust particles on the balance with a solvent-dampened cloth (e.g., isopropanol). Dispose of the cloth in the halogenated waste container.

  • Doffing: Remove PPE in the correct order before leaving the laboratory.

Emergency Procedures
Exposure TypeImmediate Action Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while under a safety shower. Seek immediate medical attention.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Spill For a small spill inside a fume hood, absorb the material with a non-reactive absorbent (e.g., vermiculite). For a large spill, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team.[2]

Spill_Response_Logic

Caption: Decision logic for responding to a chemical spill.
Storage and Disposal Plan
  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and strong acids.[9][11] The storage area should be clearly marked.

  • Disposal: All waste containing this compound, including contaminated consumables and spill cleanup materials, must be collected in a designated, sealed, and clearly labeled container for halogenated organic waste .[2] Do not mix with non-halogenated waste streams.[8] Disposal must be handled by a certified hazardous waste management company in accordance with all local, state, and federal regulations.

By adhering to these synthesized guidelines, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment.

References

  • HAZARD SUMMARY: Pyridine. (n.d.). New Jersey Department of Health. Available from: [Link]

  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. Available from: [Link]

  • Method for removing fluorinated organic compounds from contaminated fluids. (2016). Google Patents.
  • Safety Data Sheet: Pyridine. (n.d.). Carl ROTH. Available from: [Link]

  • Ansell Chemical Resistance Glove Chart. (n.d.). University of California, Berkeley - Environment, Health and Safety. Available from: [Link]

  • Gloves Chemical Resistance Chart. (n.d.). Interstate Group. Available from: [Link]

  • Standard Operating Procedure for Equipment Decontamination. (2019, October 3). EPA. Available from: [Link]

  • Management of Solid Waste Containing Fluoride—A Review. (n.d.). PubMed Central. Available from: [Link]

  • Glove Compatibility. (n.d.). CP Lab Safety. Available from: [Link]

  • CHEMICAL RESISTANCE & BARRIER GUIDE. (n.d.). AMG Medical. Available from: [Link]

  • Degradation and Transformation of Organic Fluorine Compounds. (n.d.). ResearchGate. Available from: [Link]

  • OSHA Glove Selection Chart. (n.d.). University of Texas at Austin - Environmental Health and Safety. Available from: [Link]

Sources

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